2-Valeryloxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-oxazol-2-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-3-4-7(10)8-9-5-6-11-8/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSZJZZKWCMKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642034 | |
| Record name | 1-(1,3-Oxazol-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-27-5 | |
| Record name | 1-(2-Oxazolyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Oxazol-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Valeryloxazole: Synthesis, Properties, and Potential Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Valeryloxazole, a heterocyclic compound with potential significance for researchers, scientists, and professionals in drug development. While specific literature on 2-Valeryloxazole is not abundant, this document synthesizes established knowledge of 2-substituted oxazoles to present a scientifically grounded resource on its fundamental properties, synthesis, and prospective applications.
Introduction to the Oxazole Scaffold
Heterocyclic compounds are a cornerstone of medicinal chemistry, with the oxazole ring being a prominent scaffold in numerous biologically active molecules.[1][2] The 1,3-oxazole is a five-membered aromatic ring containing one nitrogen and one oxygen atom. This structural motif is present in a variety of natural products and synthetic compounds, exhibiting a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The substituent at the 2-position of the oxazole ring plays a crucial role in defining the molecule's steric and electronic properties, thereby influencing its biological target interactions. 2-Valeryloxazole, featuring a five-carbon alkyl chain (valeryl group), represents a lipophilic derivative within this class, suggesting potential for interaction with hydrophobic binding pockets in biological targets.
Physicochemical and Spectroscopic Profile
Table 1: Predicted Physicochemical Properties of 2-Valeryloxazole
| Property | Predicted Value | Rationale |
| Molecular Formula | C₈H₁₁NO | Based on the chemical structure. |
| Molecular Weight | 137.18 g/mol | Calculated from the molecular formula. |
| IUPAC Name | 2-pentyl-1,3-oxazole | Standard nomenclature. |
| CAS Number | Not assigned | Not found in major chemical databases. |
| Appearance | Colorless to pale yellow liquid | Typical for small, substituted oxazoles. |
| Boiling Point | Estimated 180-200 °C | Extrapolated from similar 2-alkyloxazoles. |
| Solubility | Soluble in organic solvents, sparingly soluble in water | The valeryl group increases lipophilicity. |
| LogP | Estimated 2.5 - 3.0 | The alkyl chain significantly contributes to hydrophobicity. |
Spectroscopic Characterization
The structural elucidation of 2-Valeryloxazole would rely on a combination of spectroscopic techniques.[5][6]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxazole ring (typically in the 7-8 ppm region) and distinct signals for the pentyl group, including a triplet for the terminal methyl group and multiplets for the methylene groups.
-
¹³C NMR: The carbon NMR would display unique signals for the oxazole ring carbons (with the C2 carbon being the most downfield) and the five carbons of the valeryl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C=N and C-O stretching frequencies associated with the oxazole ring, as well as C-H stretching and bending vibrations from the alkyl chain.[7]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight with a molecular ion peak (M+) at m/z 137.[8] Fragmentation patterns would likely involve cleavage of the pentyl group.
Synthesis and Reactivity
The synthesis of 2-substituted oxazoles can be achieved through various established methodologies.[9] A common and versatile approach involves the cyclization of a β-hydroxy amide or the reaction of an α-haloketone with an amide.
Proposed Synthesis of 2-Valeryloxazole
A plausible synthetic route to 2-Valeryloxazole is the reaction of valeramide with a suitable α-haloketone, such as 2-bromoacetaldehyde, followed by cyclodehydration. An alternative and often high-yielding method is the reaction of valeronitrile with an aminoalcohol.[10]
Caption: Proposed synthesis of 2-Valeryloxazole via catalyst-mediated reaction of valeronitrile and 2-aminoethanol.
This copper-catalyzed approach offers mild reaction conditions and good functional group tolerance, making it an attractive method for the synthesis of 2-alkyloxazoles.[10]
Potential Applications in Drug Discovery
The oxazole moiety is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its metabolic stability.[1] Derivatives of 2-substituted oxazoles and related heterocycles have demonstrated a wide array of biological activities.
-
Anticancer Activity: Numerous 2-substituted benzothiazole and oxazole derivatives have shown promising antitumor activity.[3][11] The lipophilic nature of the valeryl group in 2-Valeryloxazole could facilitate its passage through cell membranes, potentially enhancing its bioavailability and interaction with intracellular targets.
-
Antimicrobial and Antifungal Properties: Heterocyclic compounds, including those with oxazole and pyrazole cores, are known to possess antimicrobial and antifungal properties.[2][12] The potential of 2-Valeryloxazole in this area warrants investigation.
-
Enzyme Inhibition: The structural features of 2-Valeryloxazole make it a candidate for screening as an enzyme inhibitor. For instance, various heterocyclic compounds act as inhibitors of kinases, proteases, or other enzymes implicated in disease pathways.[13]
Caption: Conceptual pathway for the potential biological activity of 2-Valeryloxazole.
Experimental Protocol: Synthesis and Characterization
The following is a representative protocol for the synthesis and characterization of 2-Valeryloxazole, based on established methods for similar compounds.[10]
Synthesis of 2-Valeryloxazole
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add valeronitrile (1.0 eq), 2-aminoethanol (1.2 eq), and a suitable copper-N-heterocyclic carbene (NHC) catalyst (e.g., 1-5 mol%).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Valeryloxazole.
Characterization
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: Obtain an IR spectrum of the neat liquid product using a suitable IR spectrometer.
-
Mass Spectrometry: Analyze the product by GC-MS or electrospray ionization (ESI) mass spectrometry to confirm the molecular weight and fragmentation pattern.
-
Purity Analysis: Assess the purity of the final compound using high-performance liquid chromatography (HPLC) or quantitative NMR (qNMR).[14]
Conclusion
While 2-Valeryloxazole remains a compound with limited specific documentation, its fundamental properties and potential applications can be reliably inferred from the extensive body of research on 2-substituted oxazoles. Its straightforward synthesis and the known biological significance of the oxazole scaffold make it an intriguing candidate for further investigation in the field of drug discovery and materials science. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and exploration of the therapeutic potential of 2-Valeryloxazole and its derivatives.
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An In-Depth Technical Guide to 2-Valeryloxazole: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxazole Moiety
The oxazole ring system, a five-membered aromatic heterocycle containing both oxygen and nitrogen, is a cornerstone of medicinal chemistry and natural product synthesis. Its unique electronic and structural characteristics allow it to serve as a versatile scaffold in the design of pharmacologically active agents. Molecules incorporating the oxazole nucleus exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive technical overview of a specific derivative, 2-Valeryloxazole, focusing on its chemical structure and established synthetic routes. As a Senior Application Scientist, the following sections will not only detail synthetic protocols but also provide insights into the rationale behind the methodological choices, ensuring a blend of theoretical knowledge and practical applicability for professionals in the field.
Unveiling the Structure of 2-Valeryloxazole
2-Valeryloxazole, identified by the CAS number 898758-27-5, is a 2-substituted oxazole featuring a valeryl (pentanoyl) group attached to the second carbon of the oxazole ring.[1][2] The valeryl group is a five-carbon alkyl chain, which imparts specific lipophilic characteristics to the molecule.
Chemical Structure:
Molecular Formula: C₈H₁₁NO₂
Key Structural Features:
-
Oxazole Ring: A planar, aromatic five-membered heterocycle that provides a stable core.
-
Valeryl Group: A flexible, non-polar alkyl chain at the 2-position, influencing the molecule's solubility and potential interactions with biological targets.
A summary of the key identifiers for 2-Valeryloxazole is presented in the table below.
| Property | Value |
| IUPAC Name | 1-(Oxazol-2-yl)pentan-1-one |
| CAS Number | 898758-27-5[1][2] |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
Core Synthetic Methodologies for 2-Valeryloxazole
The synthesis of 2-substituted oxazoles like 2-Valeryloxazole can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. This guide will focus on two of the most robust and versatile methods: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.
The Van Leusen Oxazole Synthesis: A Convergent Approach
The Van Leusen reaction is a powerful tool for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] This method is particularly advantageous for the synthesis of 2-substituted oxazoles where the substituent is derived from the aldehyde starting material. For the synthesis of 2-Valeryloxazole, the logical starting aldehyde would be valeraldehyde (pentanal).[5][6]
Reaction Principle: The reaction proceeds through the deprotonation of TosMIC by a base, followed by nucleophilic attack on the aldehyde carbonyl. A subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the oxazole ring.[4]
Visualizing the Workflow: Van Leusen Synthesis of 2-Valeryloxazole
Caption: Van Leusen synthesis of 2-Valeryloxazole from valeraldehyde.
Experimental Protocol (Adapted from a general procedure for 5-alkyl-oxazoles): [7]
Materials:
-
Valeraldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Methanol (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add valeraldehyde, TosMIC, and potassium carbonate.
-
Add methanol to the flask.
-
Heat the reaction mixture to reflux and stir for 4-5 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude 2-Valeryloxazole can be purified by column chromatography on silica gel or by distillation.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild and effective base for the deprotonation of TosMIC, initiating the reaction. Stronger, non-nucleophilic bases like potassium tert-butoxide can be used if the reaction is sluggish.[7]
-
Solvent (Methanol): Methanol serves as a suitable polar protic solvent for this reaction.
-
Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the cyclization and elimination steps to proceed at a reasonable rate.
The Robinson-Gabriel Synthesis: A Classic Cyclodehydration Approach
The Robinson-Gabriel synthesis is a foundational method for oxazole formation, involving the intramolecular cyclodehydration of a 2-acylamino-ketone.[8][9][10] For the synthesis of 2-Valeryloxazole, the required precursor would be an N-(2-oxoalkyl)valeramide.
Reaction Principle: The 2-acylamino-ketone undergoes an acid-catalyzed cyclization, followed by dehydration to form the aromatic oxazole ring.[11]
Visualizing the Workflow: Robinson-Gabriel Synthesis of 2-Valeryloxazole
Caption: Robinson-Gabriel synthesis of 2-Valeryloxazole.
Experimental Protocol (Adapted from a general procedure for 2-methyloxazole): [12]
Step 1: Synthesis of the N-(2-oxoalkyl)valeramide Precursor
The precursor can be synthesized by the acylation of an amino ketone with valeryl chloride or valeric anhydride.
Step 2: Robinson-Gabriel Cyclodehydration
Materials:
-
N-(2-oxoalkyl)valeramide (1 equivalent)
-
Dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid)
Procedure:
-
In a round-bottom flask, place the N-(2-oxoalkyl)valeramide.
-
Carefully add the dehydrating agent.
-
Heat the mixture, for example, to 140-160°C, for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, cautiously pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude 2-Valeryloxazole by distillation or column chromatography.
Causality Behind Experimental Choices:
-
Dehydrating Agent: Strong acids like sulfuric acid or polyphosphoric acid are required to catalyze the cyclization and facilitate the removal of a water molecule to form the aromatic oxazole ring.
-
High Temperature: The reaction typically requires significant thermal energy to overcome the activation barrier for cyclization and dehydration.
Characterization and Data Presentation
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the valeryl chain (methyl, methylene groups) and the protons on the oxazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the oxazole ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the valeryl group, the carbons of the alkyl chain, and the three distinct carbons of the oxazole ring. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone in the valeryl group (around 1700 cm⁻¹), C=N stretching of the oxazole ring, and C-O-C stretching vibrations. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of 2-Valeryloxazole (153.18 g/mol ). Fragmentation patterns would likely involve cleavage of the valeryl chain. |
Conclusion and Future Directions
This technical guide has provided a detailed overview of the chemical structure and primary synthetic routes for 2-Valeryloxazole. The Van Leusen and Robinson-Gabriel syntheses represent robust and adaptable methods for accessing this and other 2-alkyloxazoles. The choice between these methods will be dictated by the specific needs and resources of the research laboratory.
For professionals in drug development, 2-Valeryloxazole serves as a valuable building block. The valeryl side chain offers a lipophilic handle that can be further modified or can contribute to the overall pharmacokinetic profile of a larger drug molecule. Future research could focus on the biological evaluation of 2-Valeryloxazole and its derivatives, exploring their potential as lead compounds in various therapeutic areas. Furthermore, the development of more efficient and greener synthetic methodologies for oxazole synthesis remains an active area of research, promising to enhance the accessibility of this important class of heterocyclic compounds.
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Introduction: The Oxazole Scaffold and 2-Valeryloxazole
An In-Depth Technical Guide to 2-Valeryloxazole (CAS 898758-27-5)
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring system, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] This structural motif is present in a vast array of natural products and synthetic molecules, conferring a wide spectrum of pharmacological and biological properties.[2][3] Oxazole-containing compounds have been successfully developed as antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents, demonstrating the versatility of this scaffold in interacting with diverse biological targets.[1][4] Their stability and ability to participate in various non-covalent interactions make them privileged structures in drug discovery.[5][6]
This guide focuses on a specific, commercially available derivative: 2-Valeryloxazole (CAS Number: 898758-27-5). While detailed literature on this particular compound is sparse, its structure—an oxazole ring substituted at the C2 position with a valeryl group—allows for a comprehensive technical analysis based on the well-established principles of oxazole chemistry. This document serves as a predictive and illustrative guide to its synthesis, reactivity, and potential applications, providing a solid foundation for researchers interested in utilizing this molecule as a building block or lead compound.
Physicochemical and Structural Properties
2-Valeryloxazole, also known by its IUPAC name 1-(1,3-oxazol-2-yl)pentan-1-one, is a 2-acyl oxazole. The presence of the ketone functional group directly attached to the electron-deficient C2 position of the oxazole ring dictates much of its chemical character.
| Property | Value | Source |
| CAS Number | 898758-27-5 | Internal |
| IUPAC Name | 1-(1,3-oxazol-2-yl)pentan-1-one | Internal |
| Molecular Formula | C₈H₁₁NO₂ | Internal |
| Molar Mass | 153.18 g/mol | Calculated |
| Canonical SMILES | CCCCC(=O)C1=NC=CO1 | Internal |
Proposed Synthesis of 2-Valeryloxazole
The synthesis of 2-acyl oxazoles has historically presented challenges. However, modern organometallic methods provide efficient and high-yielding routes. One of the most effective strategies involves the reaction of a 2-magnesiated oxazole with a Weinreb amide.[7] This approach avoids the over-addition and side reactions often encountered with more reactive organometallics and acyl chlorides.
The proposed synthesis proceeds in two main stages: the preparation of the N-methoxy-N-methylamide of valeric acid (Valeric Acid Weinreb Amide) and its subsequent reaction with 2-(isopropylmagnesio)oxazole.
Experimental Protocol (Hypothetical)
Part 1: Synthesis of N-methoxy-N-methylpentanamide (Valeric Acid Weinreb Amide)
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and dichloromethane (DCM, ~0.5 M).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Base Addition: Slowly add pyridine (2.2 eq) to the slurry. Stir for 15 minutes.
-
Acylation: Add valeryl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Quench the reaction by adding 1 M HCl (aq). Separate the organic layer. Wash the organic phase sequentially with saturated NaHCO₃ (aq) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.
Part 2: Synthesis of 2-Valeryloxazole
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add oxazole (1.25 eq) and anhydrous tetrahydrofuran (THF, to achieve ~0.14 M concentration of oxazole).[7]
-
Cooling: Cool the solution to -10 °C to 0 °C.
-
Grignard Formation: Slowly add isopropylmagnesium chloride (i-PrMgCl, 2 M in THF, 1.25 eq) to the solution. The C2 proton of oxazole is the most acidic, leading to regioselective metallation.[5] Stir the resulting solution for 15-30 minutes at this temperature.
-
Coupling: In a separate flask, dissolve the N-methoxy-N-methylpentanamide (1.0 eq) from Part 1 in anhydrous THF. Add this solution dropwise to the 2-(isopropylmagnesio)oxazole solution.
-
Reaction: Allow the reaction to proceed for at least 6 hours, gradually warming to room temperature.[7] Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography to yield 2-Valeryloxazole.
Predicted Reactivity and Chemical Profile
The chemical behavior of 2-Valeryloxazole is governed by the interplay between the aromatic oxazole ring and the attached acyl group.
-
Oxazole Ring Reactivity: The oxazole ring is aromatic, but less so than benzene or thiazole. The nitrogen atom at position 3 acts as a weak base (pKa of conjugate acid ≈ 0.8).[8] The ring is generally electron-deficient and somewhat resistant to electrophilic substitution unless activated.[9] The most acidic proton is at the C2 position, followed by C5 and C4, making C2 the primary site for deprotonation and metallation.[5]
-
Influence of the 2-Acyl Group: The valeryl group is electron-withdrawing, which further deactivates the oxazole ring towards electrophilic attack. Conversely, it can facilitate nucleophilic attack at the C2 position. The most significant reactive sites are the carbonyl carbon of the valeryl group and the C5 position of the oxazole ring.
-
Side Chain Reactivity: The ketone of the valeryl group is susceptible to standard carbonyl chemistry, such as reduction to a secondary alcohol using reagents like sodium borohydride (NaBH₄), or conversion to an amine via reductive amination.
-
Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction typically results in an initial adduct that can lose water or another small molecule to form a substituted pyridine or furan.[9][10]
Potential Applications in Research and Drug Development
The oxazole scaffold is a well-validated pharmacophore, and 2-Valeryloxazole represents a valuable entry point for the synthesis of novel bioactive compounds. Its potential applications are broad and can be leveraged in several ways.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , 2-Valeryloxazole is an ideal candidate for fragment screening libraries. The oxazole core can form key hydrogen bonds and other interactions within protein binding sites, while the valeryl chain explores hydrophobic pockets.
-
Synthetic Building Block: The true value of this compound likely lies in its utility as a versatile intermediate.
-
Modification of the Side Chain: The ketone provides a reactive handle for chain extension, elaboration into other functional groups (alcohols, amines, hydrazones), or for linking to other molecular fragments.
-
Derivatization of the Ring: While direct functionalization of the ring can be challenging, metallation at C5 followed by quenching with an electrophile is a plausible strategy for introducing further diversity.
-
-
Lead Compound Analogue: Many natural products and drugs contain substituted oxazole rings.[3][11] 2-Valeryloxazole could be used in the synthesis of analogues of these compounds, where the valeryl group replaces another substituent to probe structure-activity relationships (SAR). For example, oxazole derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][6] Screening 2-Valeryloxazole and its simple derivatives against panels for these activities could yield novel therapeutic leads.
Conclusion
2-Valeryloxazole (CAS 898758-27-5) is a readily accessible chemical entity with significant, albeit largely unexplored, potential. While specific experimental data for this molecule is not prevalent in the scientific literature, a robust understanding of its properties, synthesis, and reactivity can be confidently derived from the extensive body of knowledge on oxazole chemistry. Its structure presents a stable aromatic core coupled with a reactive side-chain, making it an attractive building block for medicinal chemistry and materials science. This guide provides a scientifically grounded framework for researchers to begin investigating and utilizing 2-Valeryloxazole in their synthetic and drug discovery programs.
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]
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A comprehensive review on biological activities of oxazole derivatives. (2019). Future Science. Retrieved January 18, 2026, from [Link]
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Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). ACS Publications. Retrieved January 18, 2026, from [Link]
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Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. (2021). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Van Leusen Reaction. (2021). YouTube. Retrieved January 18, 2026, from [Link]
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1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica. Retrieved January 18, 2026, from [Link]
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General Reactivity of Oxazoles. (n.d.). Macmillan Group, Princeton University. Retrieved January 18, 2026, from [Link]
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A comprehensive review on biological activities of oxazole derivatives. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]
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Mechanism of the Robinson-Gabriel synthesis of oxazoles. (1973). Researcher.Life. Retrieved January 18, 2026, from [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Valeryloxazole
Introduction: The Analytical Imperative for 2-Valeryloxazole
2-Valeryloxazole, a heterocyclic compound featuring a five-membered oxazole ring substituted with a valeryl group at the 2-position, represents a class of molecules with significant potential in medicinal chemistry and materials science. The bioisosteric relationship between the oxazole ring and ester or amide functionalities makes it a compelling scaffold for drug design. Furthermore, the inherent aromaticity and diverse reactivity of the oxazole core offer avenues for the development of novel functional materials.
Rigorous structural elucidation is the bedrock upon which all subsequent research and development rests. A comprehensive understanding of a molecule's spectroscopic signature is non-negotiable for confirming its identity, assessing its purity, and providing a baseline for metabolic or degradation studies. This guide provides a detailed technical overview of the anticipated spectroscopic data for 2-valeryloxazole, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of extensive published experimental data for this specific molecule, we will leverage predictive models and the foundational principles of spectroscopic interpretation to construct a reliable analytical framework. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize and validate this important chemical entity.
Molecular Structure and Analytical Workflow
The structural confirmation of 2-valeryloxazole is a multi-faceted process where each spectroscopic technique provides a unique piece of the puzzle. The logical flow of this process is depicted below.
Figure 1: A typical workflow for the synthesis and spectroscopic validation of 2-valeryloxazole.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the chemical shifts, integration, and multiplicity of the proton signals, we can piece together the structure of 2-valeryloxazole.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4' (CH₃) | 0.94 | Triplet (t) | 3H |
| H-3' (CH₂) | 1.41 | Sextet | 2H |
| H-2' (CH₂) | 1.79 | Quintet | 2H |
| H-1' (CH₂) | 2.95 | Triplet (t) | 2H |
| H-5 | ~7.10 | Doublet (d) | 1H |
| H-4 | ~7.65 | Doublet (d) | 1H |
Interpretation:
-
Valeryl Chain: The aliphatic protons of the valeryl group are expected in the upfield region (0.9-3.0 ppm). The terminal methyl group (H-4') should appear as a triplet due to coupling with the adjacent methylene group (H-3'). The internal methylene groups (H-3' and H-2') will exhibit more complex splitting patterns (sextet and quintet, respectively) due to coupling with their neighboring methylene groups. The methylene group alpha to the oxazole ring (H-1') will be the most deshielded of the aliphatic protons, appearing as a triplet around 2.95 ppm.
-
Oxazole Ring: The protons on the oxazole ring are in an aromatic environment and are therefore significantly deshielded. H-5 is expected to be more shielded than H-4, with both appearing as doublets due to their coupling to each other.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4' (CH₃) | ~13.9 |
| C-3' (CH₂) | ~22.4 |
| C-2' (CH₂) | ~26.8 |
| C-1' (CH₂) | ~35.7 |
| C-5 | ~123.0 |
| C-4 | ~139.0 |
| C-2 | ~162.0 |
Interpretation:
-
Valeryl Chain: The carbons of the valeryl group will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.
-
Oxazole Ring: The sp² hybridized carbons of the oxazole ring will be found in the downfield region. C-2, being attached to both a nitrogen and an oxygen atom, is the most deshielded carbon in the ring. C-4 and C-5 will have chemical shifts typical of aromatic carbons, with C-4 being more deshielded than C-5.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for the rapid identification of functional groups within a molecule. For 2-valeryloxazole, we expect to see characteristic absorptions for the C=N and C-O bonds of the oxazole ring, as well as the C-H bonds of the alkyl chain.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretch (aromatic) |
| 2960-2850 | C-H stretch (aliphatic) |
| ~1620 | C=N stretch |
| ~1580 | C=C stretch (ring) |
| ~1100 | C-O-C stretch (ring) |
Interpretation:
The presence of bands in the 3100-3000 cm⁻¹ region would suggest the aromatic C-H stretches of the oxazole ring. Strong absorptions between 2960 and 2850 cm⁻¹ are indicative of the aliphatic C-H bonds in the valeryl side chain. The C=N and C=C stretching vibrations of the oxazole ring are expected in the 1620-1580 cm⁻¹ region. A strong band around 1100 cm⁻¹ would be characteristic of the C-O-C stretching within the oxazole ring.[1][2]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For 2-valeryloxazole (C₈H₁₁NO), the expected exact mass is approximately 137.0841 g/mol .
Predicted Fragmentation Pattern (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 137 | [M]⁺ (Molecular Ion) |
| 108 | [M - C₂H₅]⁺ |
| 94 | [M - C₃H₇]⁺ |
| 81 | [M - C₄H₉]⁺ (loss of butyl radical) |
| 69 | [Oxazole ring fragment]⁺ |
Interpretation:
The molecular ion peak at m/z 137 would confirm the molecular formula. A prominent fragmentation pathway would be the cleavage of the C-C bonds within the valeryl side chain.[3][4] The loss of a butyl radical (C₄H₉) to give a fragment at m/z 81 is a likely and significant fragmentation pathway. The observation of a fragment at m/z 69 would correspond to the stable oxazole ring cation.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 2-valeryloxazole.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of purified 2-valeryloxazole in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument at 125 MHz. A proton-decoupled pulse sequence should be used. A 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) are recommended to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample of 2-valeryloxazole can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of 2-valeryloxazole in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a mass range of m/z 50-200.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the unambiguous structural characterization of 2-valeryloxazole. While experimental data for this specific molecule is not widely published, the predictive data and interpretation principles outlined in this guide provide a robust framework for its analysis. The successful synthesis and purification of 2-valeryloxazole, followed by the systematic application of these spectroscopic techniques, will enable researchers to confidently confirm its structure and proceed with further investigations into its chemical and biological properties.
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An In-depth Technical Guide to 2-Valeryloxazole: Properties, Reactivity, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Valeryloxazole, a heterocyclic compound featuring an oxazole core substituted with a valeryl group at the 2-position. While specific experimental data for this molecule is not widely available, this document synthesizes established principles of oxazole chemistry to predict its physical and chemical properties, reactivity, and potential synthetic pathways. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of 2-substituted oxazoles in medicinal chemistry and materials science.
Introduction to the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. The unique electronic distribution and versatile reactivity of the oxazole ring make it a privileged scaffold in drug discovery.[1][2] Oxazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The properties and reactivity of 2-Valeryloxazole are fundamentally governed by the interplay between the oxazole core and the C2-valeryl substituent.
Predicted Physicochemical Properties of 2-Valeryloxazole
Based on the general properties of 2-alkyloxazoles and the physicochemical characteristics of the valeryl (pentanoyl) group, the following properties for 2-Valeryloxazole can be inferred.
| Property | Predicted Value/Information | Rationale |
| IUPAC Name | 1-(Oxazol-2-yl)pentan-1-one | Standard nomenclature rules. |
| CAS Number | 898758-27-5 | [6][7] |
| Molecular Formula | C8H11NO2 | Derived from the structure. |
| Molecular Weight | 153.18 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Similar 2-alkyloxazoles are typically liquids at room temperature.[8] |
| Boiling Point | Estimated > 200 °C at 760 mmHg | The boiling point is expected to be higher than the parent oxazole (69.5 °C) due to the larger alkyl chain.[9] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, DMF) | The alkyl chain decreases water solubility, while the polar oxazole ring and ketone provide some polarity for solubility in organic solvents. |
Chemical Reactivity and Stability
The reactivity of 2-Valeryloxazole is dictated by the electronic nature of the oxazole ring and the presence of the valeryl group. The oxazole ring is an electron-deficient aromatic system, which influences its susceptibility to various chemical transformations.[1]
Reactivity of the Oxazole Ring
The oxazole ring exhibits a distinct reactivity pattern:
-
Electrophilic Aromatic Substitution : The oxazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.[1][10] When substitution does occur, it is predicted to favor the C5 position, especially if the ring is activated by electron-donating groups.[2]
-
Nucleophilic Aromatic Substitution : Nucleophilic attack is more favorable, particularly at the C2 position, which is the most electron-deficient carbon.[1][10] However, in 2-Valeryloxazole, this position is already substituted.
-
Deprotonation : The protons on the oxazole ring have a characteristic order of acidity: C2 > C5 > C4.[1][2] Since the C2 position is substituted in 2-Valeryloxazole, the C5 proton would be the most acidic.
-
Cycloaddition Reactions : Oxazoles can act as dienes in Diels-Alder reactions, providing a route to synthesize pyridine and furan derivatives.[1][9] The reactivity in these [4+2] cycloadditions is enhanced by electron-donating substituents on the oxazole ring.[1]
-
Ring Opening : The oxazole ring can undergo cleavage under certain conditions, such as in the presence of strong nucleophiles or upon photo-oxidation.[2][10]
Influence of the 2-Valeryl Group
The valeryl group at the C2 position introduces additional reactivity:
-
Carbonyl Chemistry : The ketone functional group can undergo typical carbonyl reactions, such as reduction to a secondary alcohol, reductive amination, and reactions with Grignard reagents or other organometallics.
-
Alpha-Proton Acidity : The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various C-C bond-forming reactions.
A diagram illustrating the key reactive sites of 2-Valeryloxazole is presented below.
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The Stability and Degradation Profile of 2-Valeryloxazole: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the stability and degradation profile of 2-valeryloxazole. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of oxazole chemistry with predictive insights into the behavior of this specific molecule. We will explore the intrinsic stability of the oxazole core, delve into its primary degradation pathways under various stress conditions, and outline robust methodologies for its stability assessment.
Introduction to 2-Valeryloxazole and the Oxazole Moiety
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is a key structural component in a wide array of natural products and synthetic pharmaceuticals, valued for its role in molecular recognition and its contribution to the overall pharmacological profile of a compound.[1][2] 2-Valeryloxazole, featuring a valeryl group at the C2 position, is a representative member of this class. Understanding its stability is paramount for the development of safe and effective therapeutics, as degradation can lead to loss of potency and the formation of potentially toxic impurities.
The inherent stability of the oxazole ring is a balance of its aromatic character and the electronic properties of its heteroatoms. Generally, oxazoles are considered thermally stable entities.[3][4] They exhibit some resistance to acidic conditions, more so than furans, but are susceptible to ring opening by concentrated acids.[4][5] Conversely, they show limited resistance to oxidation.[4] The substituent at the C2 position, in this case, the electron-withdrawing valeryl group, is expected to significantly influence the reactivity and degradation profile of the molecule.
Intrinsic Stability of the 2-Valeryloxazole Core
The stability of 2-valeryloxazole is fundamentally dictated by the chemical nature of the oxazole ring. This aromatic system's stability is influenced by the electronegativity of the oxygen atom, which affects the delocalization of electrons within the ring.[4] While generally stable, the oxazole ring possesses specific points of vulnerability that can be exploited under certain environmental conditions.
Thermal Stability
Oxazole derivatives are noted for their thermal stability, often withstanding high temperatures without decomposition.[3][4] This property is attributed to the aromaticity of the ring. It is anticipated that 2-valeryloxazole will exhibit good thermal stability under typical storage and handling conditions. However, at elevated temperatures, thermal rearrangement, such as the Cornforth rearrangement for 4-acyloxazoles, can occur, although this is specific to the substitution pattern.[6]
pH-Dependent Stability
The oxazole ring's stability is sensitive to pH. As a weak base, the nitrogen atom at position 3 can be protonated in acidic media.[6] While generally more resistant to acids than furans, concentrated acids can catalyze the hydrolysis of the oxazole ring, leading to its cleavage.[4][5] Under basic conditions, the protons on the oxazole ring can be abstracted, with the C2 proton being the most acidic, followed by C5 and C4.[3][4] This can lead to ring-opening reactions, especially in the presence of strong bases. The valeryl group at the C2 position, being electron-withdrawing, will likely increase the acidity of the C5 proton, potentially influencing its stability in basic media.
Key Degradation Pathways of 2-Valeryloxazole
Forced degradation studies are crucial to understanding the potential degradation pathways of a drug substance.[7] For 2-valeryloxazole, the primary degradation routes are predicted to be hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Hydrolysis is a critical degradation pathway for many pharmaceuticals. For 2-valeryloxazole, this can occur under both acidic and basic conditions, leading to the cleavage of the oxazole ring.[5]
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the nitrogen atom of the oxazole ring is protonated, which activates the ring for nucleophilic attack by water. This leads to ring opening and the formation of an α-acylamino ketone or related structures.[5]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the oxazole ring can also undergo cleavage. The presence of the electron-withdrawing valeryl group at C2 may make the ring more susceptible to nucleophilic attack by hydroxide ions.
The predicted hydrolytic degradation pathway is illustrated below:
Caption: Predicted hydrolytic degradation of 2-valeryloxazole.
Oxidative Degradation
The oxazole ring is known to be susceptible to oxidation.[4][8] Oxidizing agents can lead to the opening of the ring, with the C4 position being a primary site of attack, resulting in C-C bond cleavage.[3][4] The presence of the valeryl group at C2 may influence the electron density of the ring and thus its susceptibility to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide, although some oxazoles are reported to be resistant to it.[8] Other agents like potassium permanganate and ozone are more likely to cause degradation.[8]
The reaction with singlet oxygen is another relevant oxidative pathway, which can proceed via [2+2]- and [4+2]-cycloaddition mechanisms.[9]
Caption: Predicted oxidative degradation of 2-valeryloxazole.
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation of oxazole-containing compounds.[5] Photolysis can lead to the formation of oxidation products and rearrangement of the oxazole ring.[3][4][5] The specific photodegradation products will depend on the wavelength of light and the presence of photosensitizers.
Factors Affecting the Stability of 2-Valeryloxazole
Several factors can influence the stability of 2-valeryloxazole in a formulation or during storage.
| Factor | Effect on Stability | Rationale |
| pH | Significant | The oxazole ring is susceptible to both acid and base-catalyzed hydrolysis, leading to ring cleavage.[5] |
| Temperature | Moderate to Significant | While generally thermally stable, high temperatures can accelerate hydrolytic and oxidative degradation rates.[3][4] |
| Light | Significant | Exposure to UV light can cause photolytic degradation and rearrangement of the oxazole ring.[4][5] |
| Oxygen | Significant | The presence of oxygen can facilitate oxidative degradation, leading to ring opening.[4][8] |
| Excipients | Variable | The choice of excipients in a formulation can either stabilize or destabilize the molecule through chemical interactions. |
Recommended Methodologies for Stability Assessment
A robust stability-indicating analytical method is essential for accurately assessing the degradation of 2-valeryloxazole. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a commonly employed technique for this purpose.[10][11][12]
Forced Degradation Experimental Protocol
The following is a general protocol for conducting forced degradation studies on 2-valeryloxazole.
Objective: To identify potential degradation products and establish the degradation pathways of 2-valeryloxazole under various stress conditions.
Materials:
-
2-Valeryloxazole reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile, methanol, and water
-
Suitable buffer solutions
-
Photostability chamber
-
Heating oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 2-valeryloxazole in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample and a solution of 2-valeryloxazole to dry heat at 80°C for a specified time.
-
Photodegradation: Expose a solid sample and a solution of 2-valeryloxazole to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC-PDA method.
-
The chromatographic conditions (column, mobile phase, flow rate, and detector wavelength) should be optimized to achieve adequate separation of the parent compound from its degradation products.[12]
-
-
Peak Purity and Mass Balance:
-
Assess the purity of the 2-valeryloxazole peak in all stressed samples using the PDA detector to ensure that no degradation products are co-eluting.
-
Calculate the mass balance to account for all the material after degradation.
-
Caption: Workflow for forced degradation studies.
Conclusion
References
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Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 223-237. [Link]
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PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
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Mitchell, T. A., & Kerwin, S. M. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 79, 153195. [Link]
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Al-Nu'airat, J., et al. (2020). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Scientific Reports, 10(1), 3465. [Link]
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Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 223-237. [Link]
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Wikipedia. (2023, December 27). Oxazole. Wikipedia. [Link]
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Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Hassan, M., & El-Desoky, A. H. (2017). Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process. Desalination and Water Treatment, 83, 214-225. [Link]
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Svan, A., et al. (2023). Treatment of antimicrobial azole compounds via photolysis, electrochemical and photoelectrochemical oxidation: Degradation kinetics and transformation products. Chemosphere, 339, 139678. [Link]
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Katke, S. P. (2023). A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. Environmental Science: An Indian Journal, 19(1), 264. [Link]
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Wang, W., et al. (2016). Photodegradation of the azole fungicide climbazole by ultraviolet irradiation under different conditions: Kinetics, mechanism and toxicity evaluation. Chemosphere, 163, 149-156. [Link]
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de la Torre, B. G., & Albericio, F. (2019). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 17(10), 581. [Link]
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Wu, Q., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Environmental Science and Pollution Research, 28(1), 746-758. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
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Matsuo, H., et al. (2019). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). Biological and Pharmaceutical Bulletin, 42(10), 1709-1715. [Link]
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Scientific Research Publishing. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing. [Link]
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Ji, Y., et al. (2015). Sulfamethoxazole degradation by an Fe(ii)-activated persulfate process: insight into the reactive sites, product identification and degradation pathways. RSC Advances, 5(99), 81240-81248. [Link]
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ResearchGate. (2011). Thermal degradation of some[3][5][13]oxadiazole derivatives with liquid crystalline properties. ResearchGate. [Link]
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MDPI. (2023). Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. MDPI. [Link]
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MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. [Link]
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Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and Structure-Activity Relationship. Bentham Science. [Link]
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ResearchGate. (2021). Destruction of valsartan using electrochemical and electrochemical/persulfate process. Kinetics, identification of degradation pathway and application in aqueous matrices. ResearchGate. [Link]
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ResearchGate. (2014). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. [Link]
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A Technical Guide to Investigating the Mechanism of Action of 2-Valeryloxazole: A Hypothesis-Driven Approach
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] 2-Valeryloxazole, a derivative of this versatile heterocycle, represents a promising yet under-investigated small molecule. This technical guide presents a detailed, hypothesis-driven framework for elucidating its mechanism of action. We postulate that 2-Valeryloxazole functions as a modulator of the arachidonic acid cascade, specifically as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This hypothesis is predicated on the established activities of other oxazole-containing compounds and the structural features of 2-Valeryloxazole itself.[2][5][6] This document provides a comprehensive, step-by-step experimental roadmap for academic and industry researchers to rigorously test this hypothesis, from initial in vitro enzyme inhibition assays to cell-based functional analyses and target validation studies. Our objective is to furnish the scientific community with a robust investigational strategy, complete with detailed protocols and logical frameworks, to systematically uncover the therapeutic potential of 2-Valeryloxazole.
Introduction: The Oxazole Scaffold and the Rationale for Investigating 2-Valeryloxazole
The five-membered oxazole ring, containing one nitrogen and one oxygen atom, is a privileged structure in drug discovery.[3][4][7] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a diverse range of biological targets, including enzymes and receptors.[3][4] This has led to the development of numerous oxazole-containing drugs with applications in oncology, inflammation, and infectious diseases.[1][2] For instance, oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), features an oxazole core and exerts its therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes.[2]
2-Valeryloxazole is a relatively simple 2,5-disubstituted oxazole. The "valeryl" group, a five-carbon acyl chain, imparts a degree of lipophilicity to the molecule, which may facilitate its passage through cell membranes and its interaction with hydrophobic pockets within target proteins. Given the precedent of oxazole derivatives acting as anti-inflammatory agents by inhibiting key enzymes in the arachidonic acid pathway, we hypothesize a similar mechanism for 2-Valeryloxazole.[2][5][6]
The Central Hypothesis: 2-Valeryloxazole as a Dual Inhibitor of COX and 5-LOX
We hypothesize that 2-Valeryloxazole exerts its potential anti-inflammatory effects by dually inhibiting the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are critical mediators of the inflammatory cascade, responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.[6][8]
Rationale for the Hypothesis:
-
Structural Analogy: Many heterocyclic compounds, including those with oxazole and the structurally related thiazole moieties, have been shown to inhibit COX and/or LOX enzymes.[2][5][9][10]
-
Dual Inhibition as a Therapeutic Strategy: Targeting both the COX and LOX pathways simultaneously can offer a more comprehensive anti-inflammatory effect with a potentially improved safety profile compared to selective COX-2 inhibitors.[8][11]
-
Physicochemical Properties: The combination of the polar oxazole ring and the nonpolar valeryl side chain in 2-Valeryloxazole is consistent with the structural motifs of many enzyme inhibitors that bind to active sites with both hydrophilic and hydrophobic regions.
This hypothesis provides a clear and testable framework for investigating the mechanism of action of 2-Valeryloxazole.
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of COX and 5-LOX by 2-Valeryloxazole.
Experimental Validation Workflow
To systematically test our hypothesis, we propose a multi-tiered experimental approach, progressing from direct enzyme inhibition to cellular activity and target engagement.
Experimental Workflow Diagram
Caption: Multi-tiered workflow for validating the mechanism of action.
Detailed Experimental Protocols
Tier 1: In Vitro Enzyme Inhibition Assays
The initial step is to determine if 2-Valeryloxazole directly interacts with and inhibits the activity of purified COX-1, COX-2, and 5-LOX enzymes.
4.1. COX-1 and COX-2 Inhibition Assays
-
Principle: A colorimetric or fluorometric assay to measure the peroxidase activity of COX enzymes. The inhibition of this activity in the presence of 2-Valeryloxazole is quantified.
-
Protocol:
-
Prepare a stock solution of 2-Valeryloxazole in DMSO.
-
In a 96-well plate, add assay buffer, heme, and either purified human COX-1 or COX-2 enzyme.
-
Add serial dilutions of 2-Valeryloxazole or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells. Include a DMSO vehicle control.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and a colorimetric or fluorometric substrate.
-
Measure the absorbance or fluorescence at appropriate intervals using a plate reader.
-
Calculate the percentage of inhibition for each concentration of 2-Valeryloxazole.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
4.2. 5-LOX Inhibition Assay
-
Principle: A spectrophotometric assay that measures the formation of leukotrienes from arachidonic acid by the 5-LOX enzyme.
-
Protocol:
-
Prepare a stock solution of 2-Valeryloxazole in DMSO.
-
In a UV-transparent 96-well plate, add assay buffer, purified human 5-LOX enzyme, and calcium chloride.
-
Add serial dilutions of 2-Valeryloxazole or a known inhibitor (e.g., zileuton). Include a DMSO vehicle control.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the leukotriene products.
-
Calculate the rate of reaction and the percentage of inhibition.
-
Determine the IC50 value.
-
| Assay | Enzyme Source | Positive Control | Endpoint |
| COX-1 Inhibition | Purified Human | SC-560 | IC50 |
| COX-2 Inhibition | Purified Human | Celecoxib | IC50 |
| 5-LOX Inhibition | Purified Human | Zileuton | IC50 |
Tier 2: Cell-Based Functional Assays
If direct enzyme inhibition is confirmed, the next step is to assess the effect of 2-Valeryloxazole on the production of pro-inflammatory mediators in a cellular context.
4.3. Quantification of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4)
-
Principle: Use of macrophage-like cells (e.g., RAW 264.7 or primary human monocytes) stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and production of PGE2. For LTB4, stimulation with a calcium ionophore (e.g., A23187) will be used. The levels of these mediators in the cell culture supernatant are measured by ELISA.
-
Protocol:
-
Plate cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 2-Valeryloxazole or vehicle (DMSO) for 1-2 hours.
-
For PGE2 measurement, stimulate the cells with LPS (1 µg/mL) for 18-24 hours.
-
For LTB4 measurement, stimulate the cells with A23187 (5 µM) for 30-60 minutes.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 and LTB4 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Determine the IC50 of 2-Valeryloxazole for the inhibition of PGE2 and LTB4 production.
-
Concurrently, perform a cell viability assay (e.g., MTT or resazurin) to ensure that the observed effects are not due to cytotoxicity.
-
Tier 3: Target Engagement and Validation
To confirm that 2-Valeryloxazole directly binds to COX and/or 5-LOX in a cellular environment, target engagement studies are crucial.
4.4. Cellular Thermal Shift Assay (CETSA)
-
Principle: This method assesses the thermal stability of proteins in their native environment. Ligand binding typically increases the thermal stability of the target protein.
-
Protocol:
-
Treat intact cells with 2-Valeryloxazole or vehicle.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting using specific antibodies for COX-2 and 5-LOX.
-
A shift in the melting curve to a higher temperature in the presence of 2-Valeryloxazole indicates direct target engagement.
-
4.5. Chemoproteomics Profiling (Optional Advanced Step)
-
Principle: An unbiased approach to identify all cellular targets of a small molecule. A modified version of 2-Valeryloxazole containing a clickable alkyne or azide group is synthesized and used as a probe.
-
Protocol:
-
Treat cells with the 2-Valeryloxazole probe.
-
Lyse the cells and use click chemistry to attach a reporter tag (e.g., biotin) to the probe-bound proteins.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Identify the enriched proteins by mass spectrometry.
-
This can confirm the binding to COX and 5-LOX and may reveal potential off-target effects.[12]
-
Conclusion and Future Directions
This guide outlines a logical and comprehensive strategy to investigate the hypothesis that 2-Valeryloxazole acts as a dual inhibitor of COX and 5-LOX. The proposed experiments are designed to provide a multi-faceted view of the compound's activity, from direct enzyme kinetics to cellular responses and target validation.[13][14] Positive results from this workflow would provide a strong foundation for further preclinical development, including pharmacokinetic and in vivo efficacy studies in animal models of inflammation. The elucidation of a clear mechanism of action is a critical step in the translation of a promising small molecule from the laboratory to the clinic.[13]
References
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- RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.
- Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- ResearchGate. (n.d.). Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity.
- ResearchGate. (n.d.). Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity.
- PubMed. (n.d.). The clinical pharmacology of cyclooxygenase-2-selective and dual inhibitors.
- PubMed. (n.d.). A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs.
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- WJBPHS. (n.d.). Target identification and validation in research.
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- PubMed. (n.d.). COX-2/5-LOX dual acting anti-inflammatory drugs in cancer chemotherapy.
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Methodological & Application
For the Bench Chemist: A Guide to the Synthesis of 2-Alkyloxazoles
The oxazole scaffold is a privileged heterocyclic motif, integral to a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic and steric properties make it a crucial building block for drug development professionals and researchers in medicinal chemistry. This guide provides an in-depth exploration of key synthetic methodologies for the preparation of 2-alkyloxazoles, balancing classical, time-tested reactions with modern, efficient catalytic approaches. Each section is designed to not only provide a detailed protocol but also to impart a deeper understanding of the underlying chemical principles, empowering researchers to adapt and troubleshoot these methods in their own laboratories.
Section 1: The Enduring Classic: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, first reported independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, remains a cornerstone of oxazole synthesis.[1][2] This method relies on the acid-catalyzed cyclodehydration of 2-acylamino ketones to form the oxazole ring.[3]
Application Notes & Mechanistic Insights
The choice of a strong dehydrating acid is the critical parameter in this synthesis. Concentrated sulfuric acid is traditionally used, acting both as a catalyst and a dehydrating agent. The mechanism proceeds through protonation of the ketone carbonyl, which enhances its electrophilicity and facilitates intramolecular attack by the amide oxygen. Subsequent dehydration of the resulting hemiaminal-like intermediate drives the formation of the aromatic oxazole ring.
The primary advantage of this method lies in its simplicity and the ready availability of the starting 2-acylamino ketones, which can be prepared through methods like the Dakin-West reaction.[2] However, the harsh, strongly acidic conditions can limit its application to substrates with acid-sensitive functional groups. This trade-off between operational simplicity and functional group tolerance is a key consideration for any synthetic chemist.
Visualizing the Robinson-Gabriel Mechanism
Caption: The Robinson-Gabriel synthesis mechanism.
Experimental Protocol: Synthesis of 2,5-Dimethyl-4-phenyloxazole
This protocol is adapted from established procedures and is provided as a representative example.
Materials:
-
3-Amino-3-phenyl-2-butanone hydrochloride
-
Acetyl chloride
-
Pyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: Synthesis of the 2-Acylamino Ketone Precursor
-
Suspend 3-amino-3-phenyl-2-butanone hydrochloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add pyridine (2.5 eq) to the suspension.
-
Add acetyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-acylamino ketone, which can often be used in the next step without further purification.
Part B: Robinson-Gabriel Cyclodehydration
-
Carefully add the crude 2-acylamino ketone from Part A to concentrated sulfuric acid (5-10 equivalents by weight) at 0 °C in a flask equipped with a magnetic stirrer.
-
Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly and carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2,5-dimethyl-4-phenyloxazole.
Section 2: The Versatile van Leusen Reaction
The van Leusen oxazole synthesis, developed in the 1970s, offers a milder and often more efficient alternative to classical methods.[4] This reaction constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC), a uniquely versatile reagent.[5][6]
Application Notes & Mechanistic Insights
The van Leusen reaction is prized for its operational simplicity and broad substrate scope. The reaction is typically carried out under basic conditions, with potassium carbonate being a common choice. The mechanism involves the deprotonation of TosMIC to form a nucleophilic anion, which then attacks the aldehyde carbonyl.[7] The resulting adduct undergoes an intramolecular cyclization to form a dihydrooxazole intermediate. Elimination of the tosyl group, a good leaving group, then drives the aromatization to the final oxazole product.
A key advantage of the van Leusen reaction is its tolerance of a wide variety of functional groups on the aldehyde starting material. This makes it a powerful tool in the later stages of a complex synthesis. Furthermore, variations of this reaction, such as microwave-assisted protocols, can dramatically reduce reaction times.[8]
Visualizing the van Leusen Reaction Workflow
Caption: A typical workflow for the van Leusen oxazole synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 5-Phenyloxazole
This modern adaptation of the van Leusen reaction highlights the use of microwave irradiation to accelerate the synthesis.
Materials:
-
Benzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine benzaldehyde (1.0 eq), TosMIC (1.1 eq), and potassium carbonate (2.0 eq).
-
Add methanol as the solvent (to a concentration of approximately 0.1 M).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 80 °C for 10-20 minutes. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-phenyloxazole.
| Method | Key Reagents | Conditions | Typical Yields | Advantages | Disadvantages |
| Robinson-Gabriel | 2-Acylamino ketone, H₂SO₄ | High temperature, strongly acidic | Moderate to Good | Simple, readily available starting materials | Harsh conditions, limited functional group tolerance |
| van Leusen | Aldehyde, TosMIC, K₂CO₃ | Mild, basic | Good to Excellent | Mild conditions, broad functional group tolerance | Stoichiometric use of TosMIC |
| Microwave van Leusen | Aldehyde, TosMIC, K₂CO₃ | Microwave irradiation | Excellent | Rapid reaction times, high efficiency | Requires specialized equipment |
Section 3: Modern Frontiers: Copper-Catalyzed Oxazole Synthesis
The development of transition-metal-catalyzed reactions has revolutionized organic synthesis, and the construction of oxazoles is no exception. Copper-catalyzed methods have emerged as a powerful strategy, offering novel pathways to these important heterocycles under mild conditions.
Application Notes & Mechanistic Insights
A variety of copper-catalyzed methods for oxazole synthesis have been developed, often involving the formation of C-N and C-O bonds in a single pot. One prominent example is the oxidative cyclization of enamides. In this approach, a copper(II) catalyst promotes an intramolecular vinylic C-H bond functionalization. The precise mechanism can be complex and may involve a high-valent copper species.
The primary advantage of these catalytic methods is their high efficiency and functional group tolerance. They often proceed under significantly milder conditions than the classical methods and can provide access to complex oxazole structures that would be difficult to synthesize otherwise. The choice of ligand for the copper catalyst can be crucial in optimizing the reaction and achieving high yields.
Visualizing a General Copper-Catalyzed Cycle
Caption: A simplified catalytic cycle for copper-catalyzed oxazole synthesis.
Experimental Protocol: Copper(II)-Catalyzed Oxidative Cyclization of an Enamide
This protocol is a representative example of a modern copper-catalyzed approach to oxazole synthesis.
Materials:
-
N-(1-phenylvinyl)acetamide (enamide substrate)
-
Copper(II) acetate (Cu(OAc)₂)
-
1,10-Phenanthroline (ligand)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (from a balloon or air)
Procedure:
-
To an oven-dried Schlenk tube, add N-(1-phenylvinyl)acetamide (1.0 eq), copper(II) acetate (10 mol%), 1,10-phenanthroline (12 mol%), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with oxygen (an oxygen-filled balloon is sufficient).
-
Add anhydrous DMSO via syringe.
-
Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-5-phenyloxazole.
References
-
Van Leusen, A. M., et al. (1977). Chemistry of Sulfonylmethyl Isocyanides. 13. A General and Simple Synthesis of 5-Substituted Oxazoles from Aldehydes. The Journal of Organic Chemistry, 42(7), 1153–1159. [Link]
-
NROChemistry. Van Leusen Reaction. [Link]
-
Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28096–28109. [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Cheung, C. W., & Buchwald, S. L. (2012). Copper(II)-Catalyzed Oxidative Cyclization of Enamides to Oxazoles via Vinylic C–H Bond Functionalization. The Journal of Organic Chemistry, 77(17), 7526–7537. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Synthesis of 2-Valeryloxazole from Valeryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-valeryloxazole, a substituted oxazole of interest in medicinal chemistry and materials science. The protocol details a robust and well-established synthetic route commencing from valeryl chloride, leveraging the principles of the Robinson-Gabriel synthesis. This application note is designed to offer both a theoretical understanding of the reaction mechanism and a practical, step-by-step protocol for laboratory execution. All quantitative data is summarized for clarity, and safety precautions are explicitly outlined to ensure safe laboratory practice.
Introduction: The Significance of the Oxazole Moiety
The oxazole ring is a five-membered heterocyclic scaffold containing one oxygen and one nitrogen atom. This structural motif is a common substructure in a multitude of natural products and biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities.[1][2] Consequently, the development of efficient synthetic methodologies for the preparation of substituted oxazoles is of paramount importance to the drug discovery and development process. This guide focuses on the synthesis of 2-valeryloxazole, a derivative bearing a valeryl group at the 2-position, starting from the readily available valeryl chloride.
Reaction Mechanism: The Robinson-Gabriel Synthesis
The synthesis of 2-valeryloxazole from valeryl chloride can be efficiently achieved through the Robinson-Gabriel synthesis. This classic method involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[2][3][4] The overall transformation can be dissected into two key stages:
-
N-acylation: An α-amino ketone is first acylated with valeryl chloride to form the corresponding N-(2-oxoalkyl)valeramide (a 2-acylamino-ketone).
-
Cyclodehydration: The resulting 2-acylamino-ketone undergoes an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the 2-valeryloxazole.
The mechanism for the cyclodehydration step is initiated by the protonation of the ketone carbonyl, which enhances its electrophilicity. The amide oxygen then acts as a nucleophile, attacking the protonated carbonyl to form a five-membered ring intermediate. Subsequent dehydration of this intermediate, driven by the formation of the stable aromatic oxazole ring, yields the final product.[5]
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of 2-valeryloxazole from valeryl chloride.
Caption: Workflow for the synthesis of 2-valeryloxazole.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on the specific α-amino ketone used and the desired scale of the reaction.
4.1. Reagents and Equipment
| Reagent/Equipment | Specification |
| Valeryl Chloride | >98% purity |
| 1-Amino-2-propanone hydrochloride | Reagent grade |
| Pyridine | Anhydrous |
| Dichloromethane (DCM) | Anhydrous |
| Sulfuric Acid | Concentrated (98%) |
| Sodium Bicarbonate | Saturated aqueous solution |
| Magnesium Sulfate | Anhydrous |
| Silica Gel | For column chromatography |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer | |
| Dropping funnel | |
| Reflux condenser | |
| Separatory funnel | |
| Rotary evaporator | |
| Glassware for chromatography |
4.2. Step-by-Step Procedure
Part A: Synthesis of N-(2-oxopropyl)valeramide (2-Acylamino-ketone Intermediate)
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-amino-2-propanone hydrochloride (1.0 eq).
-
Suspend the amino ketone in anhydrous dichloromethane (DCM) (10 volumes).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (2.2 eq) to the suspension with stirring.
-
In a separate container, dissolve valeryl chloride (1.1 eq) in anhydrous DCM (2 volumes).
-
Add the valeryl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-oxopropyl)valeramide.
Part B: Cyclodehydration to 2-Valeryloxazole
-
Place the crude N-(2-oxopropyl)valeramide in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (2-3 eq) to the crude product at 0 °C.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 2-valeryloxazole.
4.3. Purification
The crude 2-valeryloxazole can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Safety Precautions and Waste Disposal
5.1. Hazard Identification and Personal Protective Equipment (PPE)
-
Valeryl Chloride: Highly flammable, corrosive, and reacts violently with water.[6][7][8] Causes severe skin burns and eye damage.[8][9] Toxic if inhaled.[8][9] Handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][9]
-
Pyridine: Flammable, toxic, and an irritant. Handle in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use in a fume hood.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care, wearing appropriate PPE.
5.2. Waste Disposal
All organic waste should be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal. Follow all institutional and local guidelines for chemical waste disposal.
Conclusion
The synthesis of 2-valeryloxazole from valeryl chloride via the Robinson-Gabriel synthesis is a reliable and versatile method. This application note provides a detailed protocol and the necessary theoretical background to enable researchers to successfully synthesize this and similar oxazole derivatives. Adherence to the outlined safety procedures is crucial for the safe execution of this synthesis.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
Wikipedia. Robinson–Gabriel synthesis. Available at: [Link]
-
PubMed. Application of the Dakin-West reaction for the synthesis of oxazole-containing dual PPARalpha/gamma agonists. Available at: [Link]
-
PubMed. Efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and alpha-isocyanoacetamides. Available at: [Link]
-
Krishna Solvechem Ltd. Valeryl Chloride MSDS. Available at: [Link]
-
SynArchive. Robinson-Gabriel Synthesis. Available at: [Link]
-
ACS Publications. Efficient Synthesis of α-Ketoamides via 2-Acyl-5-aminooxazoles by Reacting Acyl Chlorides and α-Isocyanoacetamides. Available at: [Link]
-
ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Available at: [Link]
-
Sdfine. VALEROYL CHLORIDE. Available at: [Link]
-
ACS Publications. Discovery of Oxazole Byproduct Formation in the Modified Dakin–West Reaction and Efficient Synthesis of Diastereomeric α‑Ketoamide Cysteine Protease Inhibitors. Available at: [Link]
-
Figshare. Application of the Dakin−West Reaction for the Synthesis of Oxazole-Containing Dual PPARα/γ Agonists. Available at: [Link]
-
ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole. Available at: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. VALERYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 9. cdhfinechemical.com [cdhfinechemical.com]
Application Note: Quantitative Analysis of 2-Valeryloxazole Using Chromatographic Techniques
Abstract
This application note presents robust and validated analytical methodologies for the precise quantification of 2-Valeryloxazole in solution. Given the compound's structural features—a heterocyclic oxazole ring coupled with a pentanoyl (valeryl) group—two primary chromatographic techniques have been developed and validated: Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity applications and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis. This document provides detailed protocols, from sample preparation to data analysis, and includes comprehensive method validation data in accordance with ICH Q2(R1) guidelines.[1][2][3][4] These methods are designed for researchers, quality control analysts, and drug development professionals requiring accurate determination of 2-Valeryloxazole concentrations.
Introduction to 2-Valeryloxazole
2-Valeryloxazole is a heterocyclic organic compound featuring a 1,3-oxazole ring substituted at the 2-position with a valeryl group. Oxazole derivatives are significant pharmacophores found in numerous natural products and synthetic compounds with a wide range of biological activities.[5] Accurate quantification is critical for various applications, including pharmacokinetic studies, stability testing, and quality control of formulations containing this moiety.
The compound's structure suggests it is a semi-volatile organic compound (VOC), making it amenable to GC analysis.[6][7][8] The presence of the conjugated oxazole system also imparts UV-absorbing properties, enabling detection by HPLC-UV.[9][10][11][12] This note details two complementary methods to provide flexibility based on laboratory instrumentation, required sensitivity, and sample matrix complexity.
Overall Analytical Workflow
A systematic approach is essential for accurate quantification. The workflow begins with precise sample preparation to isolate 2-Valeryloxazole from the matrix, followed by instrumental analysis using either GC-MS or HPLC-UV, and concluding with data processing and reporting.
Caption: General workflow for the quantification of 2-Valeryloxazole.
Method 1: High-Sensitivity Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for trace-level quantification due to its superior sensitivity and selectivity.[6][7][13] The mass spectrometer allows for unambiguous identification and quantification, even in complex matrices.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE is a robust technique to extract semi-volatile, moderately polar analytes from aqueous matrices (e.g., plasma, cell culture media) into an immiscible organic solvent, thereby concentrating the analyte and removing non-volatile interferences. Ethyl acetate is chosen for its efficiency in extracting compounds of intermediate polarity and its compatibility with GC systems.
Protocol:
-
Pipette 500 µL of the sample into a 2 mL microcentrifuge tube.
-
Add 50 µL of Internal Standard (IS) solution (e.g., 2-isopropyloxazole, 10 µg/mL in methanol).
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (approx. 900 µL) to a clean GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
GC-MS Instrumentation and Parameters
Rationale: A mid-polarity column (e.g., DB-5ms) is selected for its versatility in analyzing a wide range of organic molecules. The temperature program is optimized to ensure good peak shape for 2-Valeryloxazole while allowing for the elution of potential contaminants. Selected Ion Monitoring (SIM) mode is used to maximize sensitivity and selectivity by monitoring only characteristic ions of the analyte and internal standard.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial 60°C (hold 1 min), ramp to 200°C at 15°C/min, then ramp to 280°C at 25°C/min (hold 2 min) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | 2-Valeryloxazole: m/z 169 (M+), 99, 71 (Quantifier); IS: m/z 111 (M+), 69 (Quantifier) |
| Injection Volume | 1 µL |
Method 2: Routine Quantification by HPLC-UV
For routine analysis where high throughput is desired and analyte concentrations are expected to be higher, HPLC-UV provides a reliable and cost-effective solution.[11][12]
Sample Preparation: Dilute-and-Shoot or Protein Precipitation
Rationale: For simple matrices like drug formulations, a direct dilution ("dilute-and-shoot") is sufficient. For biological matrices, protein precipitation with a solvent like acetonitrile effectively removes proteins that would otherwise foul the HPLC column, while keeping the analyte in solution.
Protocol (Protein Precipitation):
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (e.g., 2-phenyloxazole, 10 µg/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for injection.
HPLC-UV Instrumentation and Parameters
Rationale: A reversed-phase C18 column is the standard for separating small organic molecules.[10] The mobile phase, a gradient of acetonitrile and water, is optimized to provide good retention and peak shape for 2-Valeryloxazole. The detection wavelength is set at 220 nm, which is a common wavelength for detecting heterocyclic aromatic compounds that may lack a strong, specific chromophore at higher wavelengths.
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Wavelength | 220 nm |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Column Temp. | 35°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 8 min; hold at 95% B for 2 min; return to 30% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Method Validation
Both methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][14] The validation ensures the analytical procedures are suitable for their intended purpose.
Caption: Key parameters evaluated during method validation.
Validation Results Summary
The following tables summarize the performance characteristics of each method.
Table 1: GC-MS Method Validation Data
| Parameter | Result |
| Linearity Range | 1 ng/mL – 1,000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 96.5% – 103.2% |
| Precision (% RSD) | < 7% (Intra-day), < 9% (Inter-day) |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Specificity | No interference from blank matrix components |
Table 2: HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 µg/mL – 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.1% – 101.5% |
| Precision (% RSD) | < 3% (Intra-day), < 5% (Inter-day) |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Specificity | No interference from blank matrix components |
Conclusion
This application note provides two distinct, validated, and highly reliable methods for the quantification of 2-Valeryloxazole. The GC-MS method offers exceptional sensitivity for trace-level analysis, while the HPLC-UV method provides a robust and efficient solution for routine, higher-concentration measurements. The choice of method can be tailored to the specific requirements of the research or quality control setting. Both protocols are grounded in established chromatographic principles and validated to meet stringent international standards, ensuring data integrity and confidence in the results.
References
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- Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments.
- Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. Thermo Fisher Scientific.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Identifying Volatile Organic Compounds (VOCs) Originating from Breath with TD-GC–MS. (2024). Metabolomics.
- Quality Guidelines. ICH.
- Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. (2018). Energy & Fuels.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
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- Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials, Inc.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate.
- 2-VALERYLOXAZOLE Product Description. ChemicalBook.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography. (2021). Journal of the Chinese Chemical Society.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PLOS ONE.
- A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. (2011). Journal of Essential Oil Research.
- 2-Valeryloxyacetic acid. PubChem.
- 2-vinyl-4,5-dihydrooxazole chemical properties. Benchchem.
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- Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide. Benchchem.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2023). Journal of Pharmaceutical Negative Results.
- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica.
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Application Note: A Robust HPLC-MS Method for the Identification and Quantification of Oxazole Derivatives
Abstract
This technical guide provides a comprehensive framework for the analysis of oxazole derivatives using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Oxazoles are a significant class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science.[1] Their structural diversity necessitates robust analytical methods for characterization, purity assessment, and quantification in various matrices. This document outlines optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection, while also delving into the scientific rationale behind key methodological choices. It is designed to be a practical resource for both novice and experienced analytical scientists working with this important class of molecules.
Introduction: The Analytical Imperative for Oxazole Derivatives
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone scaffold in numerous pharmacologically active compounds and functional materials.[1] The therapeutic potential of oxazole derivatives spans a wide spectrum, including anti-inflammatory, antibacterial, anticancer, and antidiabetic activities.[1] The versatility of the oxazole core allows for extensive functionalization, leading to a vast chemical space of derivatives with distinct physicochemical properties.
This structural diversity, while advantageous for drug discovery, presents a significant analytical challenge. Reliable identification, characterization, and quantification are paramount for ensuring the quality, efficacy, and safety of new chemical entities. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity. This application note details a validated HPLC-MS method applicable to a broad range of oxazole derivatives.
Foundational Principles: Causality in Method Development
The development of a successful HPLC-MS method hinges on a fundamental understanding of the analyte's chemical properties and its interaction with the stationary and mobile phases, as well as its behavior within the ion source and mass analyzer.
Chromatographic Separation: The Role of pH and Polarity
The basicity of the oxazole ring (pKa of the conjugate acid is approximately 0.8) is a critical consideration for reversed-phase HPLC.[2] At low pH, the ring can become protonated, leading to poor peak shape and retention time variability. Therefore, maintaining a consistent and appropriate mobile phase pH is crucial for achieving sharp, symmetrical peaks. The use of a volatile acid, such as formic acid, is highly recommended as it is compatible with mass spectrometry and helps to control the ionization state of the analytes.[3]
Ionization and Detection: Harnessing Soft Ionization
Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for the analysis of polar and semi-polar molecules like many oxazole derivatives.[4][5][6] It minimizes in-source fragmentation, allowing for the reliable determination of the molecular weight from the intact molecular ion.[5] The choice between positive and negative ion mode depends on the specific substituents on the oxazole core. Most oxazole derivatives, due to the presence of the nitrogen atom, are readily protonated and are thus best analyzed in positive ion mode.
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step methodology for the HPLC-MS analysis of oxazole derivatives.
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and LC-MS grade water.
-
Additives: Formic acid (FA), 99% purity or higher.
-
Columns: A reversed-phase C18 column, such as a Zorbax Eclipse Plus C18 (150 x 3.0 mm, 3.5 µm), is a good starting point for method development.[7][8]
-
Sample Preparation: Syringe filters (0.22 µm), autosampler vials, and appropriate solvents for sample dissolution.
Sample Preparation Protocol
The goal of sample preparation is to produce a clean, particulate-free sample in a solvent compatible with the mobile phase.
-
For pure compounds/reaction mixtures:
-
Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., ACN or MeOH) to a stock concentration of 1 mg/mL.
-
Perform serial dilutions with the initial mobile phase composition to achieve the desired concentration range for analysis.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
For biological matrices (e.g., plasma):
-
A protein precipitation step is typically required.[9]
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase, filter, and inject.
-
HPLC-MS System and Conditions
The following tables summarize the recommended starting conditions for the HPLC-MS analysis. These parameters should be optimized for specific analytes.
Table 1: HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 3.0 mm, 3.5 µm | Provides good retention and resolution for a wide range of oxazole derivatives.[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and controls pH.[3][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10-90% B over 15 min | A generic gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | Suitable for the column dimensions. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | Can be adjusted based on sample concentration and sensitivity. |
Table 2: Mass Spectrometer Parameters (ESI)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Oxazoles are generally basic and readily form [M+H]+ ions. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Drying Gas Flow | 10 L/min | Aids in desolvation of the analyte ions. |
| Drying Gas Temp. | 350 °C | Facilitates solvent evaporation. |
| Nebulizer Pressure | 45 psi | Controls the formation of the aerosol. |
| Scan Range (Full Scan) | m/z 100-1000 | Covers the expected mass range for many oxazole derivatives. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Used for structural elucidation and quantitative analysis. |
Data Analysis and Interpretation
Identification and Structural Confirmation
Initial identification is based on the retention time and the mass-to-charge ratio (m/z) of the molecular ion in the full scan mass spectrum. For unequivocal identification, tandem mass spectrometry (MS/MS) is employed. The fragmentation pattern of an oxazole derivative can provide valuable structural information. Common fragmentation pathways for oxazoles include cleavage of the ring and losses of small neutral molecules.[10][11]
Quantitative Analysis
For quantitative studies, such as pharmacokinetic analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used.[7] This involves selecting a specific precursor ion (the molecular ion) and monitoring one or more of its characteristic product ions. This technique provides exceptional sensitivity and selectivity.
Visualizing the Workflow
The overall process of HPLC-MS analysis of oxazole derivatives can be visualized as a streamlined workflow.
Caption: Workflow for the HPLC-MS analysis of oxazole derivatives.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with silanols on the column; inappropriate mobile phase pH. | Use a column with low silanol activity; ensure mobile phase pH is optimized.[2][3] |
| Low Signal Intensity | Inefficient ionization; sample degradation. | Optimize ESI source parameters; check sample stability. |
| No Peak Detected | Sample not eluting from the column; incorrect MS settings. | Adjust mobile phase gradient; verify MS parameters and tune the instrument. |
| High Background Noise | Contaminated mobile phase or system. | Use fresh, high-purity solvents; clean the LC system and MS source. |
Conclusion
The HPLC-MS method detailed in this application note provides a robust and reliable platform for the analysis of a wide array of oxazole derivatives. By understanding the underlying principles of chromatography and mass spectrometry, researchers can effectively adapt and optimize these protocols to meet their specific analytical needs. This guide serves as a comprehensive resource to facilitate the efficient and accurate characterization and quantification of these important heterocyclic compounds, thereby accelerating research and development in medicinal chemistry and related fields.
References
- SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column.
- Benchchem. (2025). Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide.
- Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
- SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies.
- Benchchem. (2025). Technical Support Center: Characterization of Oxazole Derivatives.
- Benchchem. (2025). Mass Spectrometry Fragmentation Analysis: 5-Chlorobenzo[d]oxazole-2-carbaldehyde and Comparative Compounds.
- PubMed Central. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists.
- ResearchGate. (2025). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies.
- Yaichkov, I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation.
- MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
- ResearchGate. (2025). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ajphr. (n.d.). Mass Spectroscopy and Ionization Techniques.
- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- ResearchGate. (2025). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
- Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- PubMed. (2017). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of 5 azole antifungals and 1 active metabolite.
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Application Notes & Protocols for Oxazole Derivatives as Potential Therapeutic Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Scaffold - A Privileged Motif in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of chemical structures, certain molecular frameworks, often referred to as "privileged scaffolds," appear repeatedly in biologically active compounds. The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a prime example of such a scaffold.[1][2] While the specific compound "2-Valeryloxazole" is not prominently featured in therapeutic literature, the broader class of oxazole derivatives has garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[3][4]
These compounds are found in various natural products and have been the subject of extensive synthetic efforts to create novel therapeutic agents.[1][2] The unique structural and electronic properties of the oxazole ring allow for versatile interactions with a wide range of biological targets, including enzymes and receptors.[1][5] This has led to the development of oxazole derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6][7]
This guide provides an in-depth exploration of the therapeutic potential of the oxazole scaffold, with a focus on its anticancer and anti-inflammatory applications. We will delve into the underlying mechanisms of action, provide detailed protocols for in vitro and in vivo evaluation, and present a framework for data analysis and interpretation.
Part 1: Anticancer Potential of Oxazole Derivatives
Oxazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating potent activity against a variety of cancer cell lines, including those that are multidrug-resistant.[1][8] Their mechanisms of action are multifaceted, often targeting critical pathways involved in cancer cell proliferation, survival, angiogenesis, and metastasis.[9][10]
Mechanism of Action: Targeting Key Cancer Pathways
Many oxazole derivatives exert their anticancer effects by inhibiting crucial cellular targets. Some of the key mechanisms include:
-
Inhibition of Protein Kinases: Many oxazole-containing compounds act as inhibitors of tyrosine kinases and other protein kinases that are often dysregulated in cancer.[2][9]
-
Disruption of Microtubule Dynamics: Similar to well-known chemotherapeutics, some oxazole derivatives can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10]
-
Targeting STAT3 and G-quadruplexes: Novel targets such as the STAT3 signaling pathway and G-quadruplex DNA structures have been identified as being modulated by certain oxazole compounds.[9][10]
-
DNA Damage and Topoisomerase Inhibition: Some derivatives have been shown to induce DNA damage or inhibit DNA topoisomerases, enzymes critical for DNA replication and repair.[9][10]
Signaling Pathway: Inhibition of a Pro-Survival Kinase Pathway by an Oxazole Derivative
Below is a conceptual diagram illustrating how an oxazole derivative might inhibit a generic pro-survival kinase signaling pathway, a common mechanism for anticancer agents.
Caption: Inhibition of the PI3K/Akt signaling pathway by an oxazole derivative.
Experimental Protocols for Anticancer Evaluation
The following protocols provide a framework for assessing the anticancer potential of novel oxazole derivatives.
This protocol is designed to determine the concentration of an oxazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Workflow: In Vitro Cytotoxicity (MTT) Assay
Caption: Workflow for determining the in vitro cytotoxicity of an oxazole derivative.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of the oxazole derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the oxazole derivative to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Summarizing Anticancer Activity
The results of in vitro cytotoxicity assays can be summarized in a table for easy comparison of the potency of different oxazole derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Oxazole-A1 | MCF-7 (Breast) | 8.5 |
| Oxazole-A2 | A549 (Lung) | 12.2 |
| Oxazole-A3 | HCT116 (Colon) | 5.1 |
| Doxorubicin | MCF-7 (Breast) | 0.9 |
Part 2: Anti-inflammatory Potential of Oxazole Derivatives
Inflammation is a key pathological feature of many chronic diseases. Oxazole derivatives have shown promise as anti-inflammatory agents, and some marketed drugs containing the oxazole scaffold, such as Oxaprozin, are used for their anti-inflammatory properties.[2][7]
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of oxazole derivatives can be attributed to their ability to modulate key inflammatory pathways, such as:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some oxazole compounds can inhibit COX-1 and/or COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[2]
-
Modulation of Cytokine Production: They can suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation, and some oxazole derivatives have been shown to inhibit its activation.
Experimental Protocols for Anti-inflammatory Evaluation
This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[11][12]
Workflow: Carrageenan-Induced Rat Paw Edema Assay
Caption: Workflow for assessing in vivo anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (n=6): a control group, a standard group (e.g., Indomethacin), and test groups receiving different doses of the oxazole derivative.
-
Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose), the standard drug, or the oxazole derivative orally (p.o.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Data Presentation: Summarizing Anti-inflammatory Activity
The results from the carrageenan-induced paw edema assay can be presented in a table to show the dose-dependent anti-inflammatory effect.
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 4h |
| Control (Vehicle) | - | 0 |
| Oxazole-B1 | 10 | 25.3 |
| Oxazole-B1 | 20 | 42.8 |
| Indomethacin | 10 | 55.2 |
Conclusion
The oxazole scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in oncology and inflammatory diseases, among other therapeutic areas.[3][4] The protocols and methodologies outlined in this guide provide a robust framework for the initial screening and characterization of novel oxazole-based compounds. Further in-depth studies are warranted to elucidate the precise mechanisms of action and to optimize the pharmacokinetic and pharmacodynamic properties of lead candidates for clinical development.
References
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- A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019-02-04). (URL: )
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. (URL: )
- Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed. (2025-06-10). (URL: )
- View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (URL: )
- A comprehensive review on biological activities of oxazole deriv
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022-06-01). (URL: )
- Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications - N
- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed. (URL: )
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- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. (2025-11-11). (URL: )
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip
- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (2023-01-15). (URL: )
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- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025-02-19). (URL: )
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- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (URL: )
- Synthesis of 2-Fluoroalkylated Oxazoles from β-Monosubstituted Enamines via Fluoroacyloxylation and Cyclization Mediated by Fluoroalkyl-Containing Hypervalent Iodine(III)
- The protocols for substituted oxazoles synthesis.
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Application Notes & Protocols: A Strategic Guide to Profiling the In Vitro Biological Activity of 2-Valeryloxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide presents a strategic, multi-tiered approach for the initial in vitro characterization of "2-Valeryloxazole," a novel, uncharacterized oxazole derivative. We move beyond a simple listing of methods to provide a logical framework for investigation, beginning with broad-spectrum cytotoxicity screening and progressing to more specific, hypothesis-driven mechanistic assays. Each protocol is designed as a self-validating system, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility. This document serves as a comprehensive roadmap for researchers seeking to elucidate the therapeutic potential of new chemical entities.
Introduction: The Rationale for a Tiered Assay Strategy
The discovery of a novel compound like 2-Valeryloxazole presents both an opportunity and a challenge: its biological activity is unknown. A haphazard screening approach is inefficient and can yield misleading results. Therefore, we propose a structured, tiered workflow. This strategy prioritizes foundational assays that provide broad, actionable insights before committing resources to more complex, target-specific investigations.
Our approach is divided into two main tiers:
-
Tier 1: Foundational Viability and Cytotoxicity Screening. This is the essential starting point for any new chemical entity.[2] These assays determine the concentration range at which 2-Valeryloxazole affects cell health, providing a critical therapeutic window. This data is fundamental for designing all subsequent experiments.
-
Tier 2: Hypothesis-Driven Mechanistic Assays. Based on the rich pharmacology of the oxazole class,[3][4] we then explore specific biological activities. This guide will detail protocols for key areas where oxazole derivatives have shown promise: enzyme inhibition, receptor binding, and pathway modulation via reporter gene assays.
This strategic workflow ensures that each experimental stage logically informs the next, creating an efficient and robust characterization cascade.
Figure 1: Tiered workflow for characterizing 2-Valeryloxazole.
Tier 1: Foundational Cytotoxicity Assays
Principle: Before assessing specific mechanisms, it is crucial to determine if and at what concentrations 2-Valeryloxazole is toxic to cells.[2] The evaluation of a compound's cytotoxic potential is a critical step in drug discovery.[5] We will utilize two common assays that measure different aspects of cell health: metabolic activity (MTT) and membrane integrity (LDH release).
Protocol: MTT Assay for Metabolic Activity
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the activity of mitochondrial reductase enzymes, which is an indicator of cell viability.[5][6] Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[7] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of 2-Valeryloxazole in the appropriate cell culture medium. A typical starting range is from 0.1 µM to 100 µM. Also prepare a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO or a known cytotoxic drug like Doxorubicin).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol: LDH Release Assay for Membrane Integrity
Rationale: The Lactate Dehydrogenase (LDH) release assay quantifies cell death by measuring the activity of this cytosolic enzyme in the culture medium, which indicates a loss of cell membrane integrity.[5] It is a complementary assay to MTT, as it directly measures cell death rather than metabolic inactivity.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Controls: Include three essential controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with a lysis buffer (provided in commercial kits) 30 minutes before the end of the experiment.
-
Vehicle control: Cells treated with the same concentration of solvent used for the compound.
-
-
Supernatant Collection: After incubation, transfer an aliquot (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Data Presentation and Interpretation
Summarize the results in a table, presenting the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[5]
Table 1: Example Cytotoxicity Data for 2-Valeryloxazole (IC50 Values in µM)
| Cell Line | Assay Type | 24h IC50 (µM) | 48h IC50 (µM) | Positive Control (Doxorubicin) 48h IC50 (µM) |
|---|---|---|---|---|
| MCF-7 (Breast Cancer) | MTT | 85.3 ± 5.2 | 42.1 ± 3.8 | 1.2 ± 0.1 |
| HeLa (Cervical Cancer) | MTT | > 100 | 78.5 ± 6.1 | 0.9 ± 0.1 |
| A549 (Lung Cancer) | LDH | 92.7 ± 7.5 | 55.4 ± 4.9 | 2.5 ± 0.3 |
| HEK293 (Normal Kidney) | MTT | > 100 | > 100 | 15.8 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: A lower IC50 value indicates higher potency.[7] Comparing IC50 values against cancer cell lines versus normal cell lines (like HEK293) provides a preliminary "selectivity index," suggesting whether the compound is preferentially toxic to cancer cells.
Tier 2: Mechanistic Assays
With the cytotoxic profile established, we can now investigate specific mechanisms of action. The concentrations used in these assays should be informed by the Tier 1 results, typically at or below the IC50 values to avoid non-specific toxicity.
Enzyme Inhibition Assays
Principle: Many drugs exert their effects by inhibiting enzymes.[8] Oxazole derivatives have been identified as inhibitors of various enzymes.[9][10] This protocol provides a general framework for assessing the inhibitory potential of 2-Valeryloxazole against a purified enzyme (e.g., a kinase, protease, or metabolic enzyme). The goal is to determine the IC50 and the mode of inhibition (e.g., competitive, noncompetitive).[11]
Figure 2: 2-Valeryloxazole as a potential enzyme inhibitor.
Step-by-Step Methodology (General Kinase Assay Example):
-
Reagent Preparation: Prepare assay buffer, purified kinase, specific substrate (e.g., a peptide), and ATP.
-
Compound Dilution: Prepare a serial dilution of 2-Valeryloxazole in the assay buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, add the following in order:
-
Assay Buffer
-
2-Valeryloxazole dilution or vehicle control
-
Purified kinase enzyme
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add the substrate and ATP mixture to all wells to start the reaction.
-
Incubation: Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and quantify the product. For kinases, this is often done using luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced.
-
Data Analysis: Plot the enzyme activity (%) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
-
Mode of Inhibition (Optional Follow-up): To determine if inhibition is competitive with the substrate, repeat the experiment with varying concentrations of the substrate (e.g., ATP).[12] Changes in the apparent Km and Vmax will reveal the inhibition modality.[13]
Receptor Binding Assays
Principle: Receptor binding assays quantify the interaction between a ligand (the compound) and its target receptor.[14] These are fundamental for understanding a compound's mechanism of action.[15] A common method is a competitive binding assay, where the test compound competes with a known, labeled ligand (often radiolabeled) for binding to the receptor.[15][16]
Step-by-Step Methodology (Radioligand Competition Assay):
-
Reagent Preparation:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from HEK293 cells overexpressing a specific G-protein coupled receptor).
-
Radioligand: A known ligand for the receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Test Compound: Serial dilutions of 2-Valeryloxazole.
-
-
Assay Setup: In microcentrifuge tubes or a 96-well filter plate, combine:
-
Assay buffer
-
A fixed concentration of radioligand (typically at its Kd value).
-
Varying concentrations of 2-Valeryloxazole.
-
Cell membrane preparation.
-
-
Controls:
-
Total Binding: Contains all components except the test compound.
-
Non-specific Binding (NSB): Contains all components plus a high concentration of a known, unlabeled ligand to saturate the receptors.
-
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly separate the bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter mat. The membranes and bound ligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of 2-Valeryloxazole.
-
Determine the IC50 from the curve, which is the concentration of 2-Valeryloxazole that displaces 50% of the radioligand.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value signifies higher binding affinity.[14]
-
Reporter Gene Assays
Principle: Reporter gene assays are powerful, cell-based tools used to study gene expression and signal transduction pathways.[17] A reporter gene (e.g., luciferase or GFP) is placed under the control of a specific promoter or response element.[18][19] If 2-Valeryloxazole activates or inhibits the signaling pathway that controls this promoter, it will cause a measurable change in the reporter protein's expression.[20][21]
Figure 3: Workflow for a luciferase reporter gene assay.
Step-by-Step Methodology (Luciferase-based NF-κB Pathway Assay):
-
Cell Line: Use a stable cell line containing an NF-κB response element driving the expression of the firefly luciferase gene.
-
Cell Seeding: Plate the reporter cells in a white, opaque 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a dilution series of 2-Valeryloxazole for a predetermined time (e.g., 1-6 hours).
-
Pathway Stimulation: Add a known activator of the NF-κB pathway (e.g., TNF-α) to all wells except the negative control. Incubate for an additional period (e.g., 6-8 hours).
-
Cell Lysis: Remove the medium and add a passive lysis buffer to each well.
-
Luciferase Reaction: Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysate.
-
Signal Detection: Immediately measure the luminescence using a luminometer. The light output is proportional to the activity of the NF-κB pathway.
-
Data Analysis: Normalize the luminescence signals to a cell viability control run in parallel. Plot the normalized reporter activity against the concentration of 2-Valeryloxazole to determine if the compound inhibits or activates the pathway.
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial in vitro characterization of 2-Valeryloxazole. By starting with broad cytotoxicity screening and progressing to targeted mechanistic assays, researchers can efficiently build a comprehensive biological activity profile. The data generated from these protocols—IC50 values from cytotoxicity and enzyme inhibition assays, Ki values from receptor binding, and pathway modulation from reporter assays—will be instrumental in determining the therapeutic potential of 2-Valeryloxazole and guiding future drug development efforts, including lead optimization and subsequent in vivo studies.
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Application Notes & Protocols: The Oxazole Scaffold in Modern Drug Discovery
Introduction: The Oxazole Moiety as a Privileged Scaffold
The landscape of medicinal chemistry is perpetually in search of molecular frameworks that offer a blend of metabolic stability, synthetic accessibility, and the capacity for diverse biological interactions. Among these, heterocyclic compounds are paramount, with the oxazole nucleus standing out as a "privileged scaffold."[1][2][3] An oxazole is a five-membered aromatic ring containing one oxygen and one nitrogen atom.[1][2] This simple heterocycle is a cornerstone in the development of numerous therapeutic agents due to its ability to engage with biological targets through various non-covalent interactions.[2] The oxazole ring is a key component in a range of clinically approved drugs, demonstrating its versatility across different disease areas, including infectious diseases, inflammation, and cancer.[1][2][4][5]
Derivatives of the oxazole core have been extensively explored and have shown a remarkable breadth of biological activities, including antibacterial, antifungal, antiviral, antitubercular, anticancer, and anti-inflammatory properties.[1][4][5][6][7] The specific biological function of an oxazole-containing molecule is heavily influenced by the nature and position of its substituents.[1] This guide will focus on the strategic application of 2-substituted oxazoles, using "2-Valeryloxazole" as a representative model, to illustrate the pathway from conceptual design and synthesis to biological evaluation in a drug discovery context.
Part 1: Mechanistic Insights & Therapeutic Targeting
The therapeutic potential of oxazole derivatives often stems from their ability to act as inhibitors of key enzymes or to disrupt protein-protein interactions. While the specific target of a hypothetical "2-Valeryloxazole" would require experimental validation, we can infer potential mechanisms based on structurally related compounds.
Hypothetical Target Class: Kinase Inhibition
Many heterocyclic compounds, including oxazole derivatives, are developed as kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. For instance, mubritinib, a tyrosine kinase inhibitor, features an oxazole core.[1] The oxazole can act as a scaffold to correctly orient pharmacophoric groups that interact with the ATP-binding pocket of the kinase.
Visualizing a Potential Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling cascade where a 2-alkyloxazole derivative could act as a kinase inhibitor, preventing downstream signaling that leads to cell proliferation.
Caption: Hypothetical inhibition of a kinase signaling pathway by 2-Valeryloxazole.
Part 2: Synthesis and Characterization of 2-Alkyloxazoles
The synthesis of 2-substituted oxazoles can be achieved through various established methods. A common and versatile approach involves the condensation and cyclization of a carbonyl compound with an amino alcohol, or the reaction of a nitrile with an amino alcohol.[8]
Protocol 1: Synthesis of 2-Valeryloxazole from Valeronitrile and 2-Aminoethanol
This protocol describes a catalyst-free synthesis of 2-alkyloxazolines, which can be subsequently oxidized to the corresponding oxazole.[8] For the purpose of this guide, we will present a direct synthesis approach.
Rationale: This method is chosen for its efficiency and tolerance of various functional groups, making it a robust choice for generating a library of derivatives for structure-activity relationship (SAR) studies.[8]
Materials:
-
Valeronitrile
-
2-Aminoethanol
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
-
Dehydrating agent (optional, depending on the specific reaction conditions)
-
Standard laboratory glassware for reflux and distillation
-
Purification setup (e.g., column chromatography)
-
Analytical instruments (NMR, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine valeronitrile (1.0 eq) and 2-aminoethanol (1.2 eq) in a suitable high-boiling solvent like DMF.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The structure and purity of the isolated 2-Valeryloxazole are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of 2-alkyloxazoles.
Part 3: In Vitro Biological Evaluation
Once synthesized and characterized, "2-Valeryloxazole" and its analogs would be subjected to a battery of in vitro assays to determine their biological activity and establish a preliminary SAR.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
Rationale: Given that many oxazole derivatives exhibit antimicrobial properties, a primary screening against a panel of pathogenic bacteria is a logical first step.[1][9] The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized 2-Valeryloxazole (and analogs) dissolved in DMSO.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (DMSO vehicle).
Procedure:
-
Preparation of Compound Plate: Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate. The final concentrations should typically range from 128 µg/mL to 0.25 µg/mL.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Hypothetical MIC Data
| Compound | R-Group at C2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1 | -CH₃ (Methyl) | 32 | >128 |
| 2 | -CH₂CH₃ (Ethyl) | 16 | 128 |
| 3 | -(CH₂)₄CH₃ (Valeryl) | 8 | 64 |
| 4 | -Phenyl | >128 | >128 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
This is illustrative data and not based on actual experimental results for 2-Valeryloxazole.
Conclusion and Future Directions
The oxazole scaffold continues to be a highly valuable framework in the pursuit of novel therapeutic agents. The hypothetical case of "2-Valeryloxazole" demonstrates a streamlined approach from rational design and synthesis to initial biological screening. The illustrative data suggests that the nature of the alkyl substituent at the 2-position could influence antibacterial potency. Further studies would involve expanding the library of analogs to refine the SAR, followed by assays to determine the mechanism of action, cytotoxicity, and in vivo efficacy. The synthetic versatility and diverse biological activities of oxazoles ensure their continued prominence in drug discovery and development programs.[4]
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Protocols for handling and storing "2-Valeryloxazole"
Application Notes and Protocols for 2-Valeryloxazole
Abstract: This document provides a comprehensive guide for the safe handling, storage, and use of 2-Valeryloxazole (CAS No. 898758-27-5).[1][2] Given the limited availability of specific toxicological and reactivity data for this compound, these protocols are grounded in the established chemistry of the oxazole functional group and general best practices for handling volatile organic compounds (VOCs).[3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals.
Introduction to 2-Valeryloxazole
2-Valeryloxazole is a heterocyclic organic compound featuring a five-membered oxazole ring substituted at the 2-position with a valeryl (pentanoyl) group. The oxazole ring is a common motif in medicinal chemistry and natural products, known for its relative stability and participation in various chemical reactions.[7][8] The valeryl group imparts lipophilicity to the molecule. While oxazoles are generally considered thermally stable, the overall properties of 2-Valeryloxazole are predicted to be influenced by its likely character as a volatile organic compound (VOC).[7]
Chemical and Physical Properties (Predicted)
| Property | Predicted Value / Characteristic | Rationale / Source |
| Molecular Formula | C₈H₁₁NO₂ | Based on chemical structure. |
| Molecular Weight | 153.18 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to yellowish liquid | Typical for small organic molecules.[9] |
| Odor | Potentially strong, characteristic odor | Common for volatile organic compounds.[4] |
| Boiling Point | Elevated due to the valeryl group, but likely to be a volatile liquid. | The oxazole core is volatile; the alkyl chain increases the boiling point.[10] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). Limited solubility in water. | Based on the lipophilic valeryl group and the organic nature of the oxazole ring. |
| Stability | The oxazole ring is generally stable but can be sensitive to strong acids and certain nucleophiles.[11][12] | Oxazoles are aromatic and thermally stable.[7] |
Reactivity and Stability Profile
The reactivity of 2-Valeryloxazole is primarily dictated by the oxazole ring. Understanding these characteristics is crucial for experimental design and storage.
-
Basicity: The nitrogen atom in the oxazole ring is weakly basic, with a pKa of the conjugate acid around 0.8.[10] This means it will only protonate under strongly acidic conditions.
-
Electrophilic Substitution: Electrophilic attack on the oxazole ring is generally difficult unless activating groups are present. When it occurs, it favors the C5 position.[12]
-
Nucleophilic Substitution: Nucleophilic attack is rare on an unsubstituted oxazole ring. However, if a good leaving group is present at the C2 position, nucleophilic substitution can occur.[12]
-
Ring Opening: The oxazole ring can undergo cleavage under certain conditions, such as with strong reducing agents or certain nucleophiles, which can lead to the formation of imidazoles or other open-chain products.[12]
-
Volatility: Due to its predicted nature as a VOC, 2-Valeryloxazole may have a high vapor pressure, meaning it can easily form vapors at room temperature.[4][6]
Safety Precautions and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data, 2-Valeryloxazole should be handled with caution, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.[13][14][15]
Engineering Controls
-
Fume Hood: All handling of 2-Valeryloxazole, including weighing, transferring, and preparing solutions, must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[3][5][6]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station should be readily accessible in the laboratory.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 2-Valeryloxazole:
-
Eye and Face Protection: Safety glasses with side shields or tight-sealing safety goggles are required. A face shield should be used if there is a splash hazard.[3][16]
-
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[3][16] Always check glove compatibility charts for the specific solvent being used.
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a properly fitted respirator with an organic vapor cartridge is necessary.
Protocols for Handling and Storage
Storage Protocol
Proper storage is critical to maintain the integrity of 2-Valeryloxazole and ensure laboratory safety.
-
Container: Store in a tightly sealed, airtight container, preferably made of glass.[17] Avoid using plastic containers that may be reactive or permeable.[17]
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to prevent potential degradation from atmospheric moisture and oxygen.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[17] If the compound is a liquid, refrigeration (2-8 °C) is recommended to reduce vapor pressure and evaporation.[17]
-
Segregation: Store away from strong oxidizing agents, strong acids, and strong bases.[3][18]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
To further minimize the escape of volatile organic compounds, consider secondary containment measures such as wrapping the container's cap with parafilm or placing it inside a chemical storage bag.[4]
Handling and Dispensing Protocol
This protocol outlines the steps for safely handling and dispensing 2-Valeryloxazole.
Caption: Workflow for the safe handling and dispensing of 2-Valeryloxazole.
Step-by-Step Procedure:
-
Preparation:
-
Don all required personal protective equipment (lab coat, gloves, and safety goggles).[16]
-
Ensure the chemical fume hood is functioning correctly.
-
-
Dispensing:
-
If the compound is stored under refrigeration, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Carefully open the container inside the fume hood.
-
Quickly and carefully transfer the desired amount of the compound using appropriate tools (e.g., a gas-tight syringe for liquids).[17]
-
Immediately reseal the container to minimize evaporation and exposure.[6][17]
-
-
Post-Handling:
Spill and Emergency Procedures
Spill Response
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[19]
-
Collection: Collect the absorbed material into a sealed container for chemical waste disposal.[16]
-
Decontamination: Clean the spill area thoroughly.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[13][14]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water.[13][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14]
Waste Disposal
All waste containing 2-Valeryloxazole must be treated as hazardous chemical waste.
Caption: Logical flow for the proper disposal of 2-Valeryloxazole waste.
-
Segregation: Segregate waste containing 2-Valeryloxazole from other waste streams.[16] If mixed with halogenated solvents, it must be disposed of in a "Halogenated Organic Waste" container.[3]
-
Containerization: Collect liquid waste in a designated, properly labeled, and sealed container.[3][5][16]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office.[3] Never dispose of 2-Valeryloxazole down the drain.[3]
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Application Notes & Protocols: 2-Valeryloxazole as a Putative Chemical Probe
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for 2-Valeryloxazole, a small molecule probe candidate. This document outlines the scientific rationale for its use, based on the well-established biological relevance of the oxazole scaffold, and provides detailed, actionable protocols for its investigation as a modulator of biological systems.
Introduction: The Oxazole Scaffold as a Privileged Structure in Chemical Biology
The oxazole ring, a five-membered aromatic heterocycle containing both oxygen and nitrogen, is a cornerstone of medicinal chemistry and chemical biology.[1][2] Its unique electronic and structural properties allow it to engage in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, with numerous biological targets like enzymes and receptors.[1] This versatility has rendered the oxazole motif a "privileged scaffold" in the design of novel therapeutics and chemical probes.[1]
Oxazole-containing compounds are prevalent in nature, often isolated from marine organisms and microorganisms, and exhibit a wide array of potent biological activities.[1][3] This natural precedent has inspired the synthesis and investigation of a vast library of oxazole derivatives, leading to the development of FDA-approved drugs for conditions ranging from cancer to inflammatory diseases.[1] The broad pharmacological landscape of oxazole derivatives encompasses anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral activities, among others.[2][3]
2-Valeryloxazole, with its alkyl substitution at the 2-position of the oxazole ring, represents an intriguing yet underexplored member of this chemical class. While specific literature on its direct application as a chemical probe is nascent, its structural similarity to other biologically active 2-alkyloxazoles suggests significant potential. Preliminary information suggests it may possess antibacterial, anti-inflammatory, neuroprotective, antidiabetic, and antidepressant properties.[4] This document serves to provide a foundational framework for the systematic investigation of 2-Valeryloxazole as a novel chemical probe.
Physicochemical Properties and Probe Design Considerations
A summary of the key physicochemical properties of 2-Valeryloxazole is presented below. These properties are crucial for designing experiments and interpreting results, particularly concerning cell permeability, solubility, and potential for non-specific interactions.
| Property | Value (Predicted) | Implication for Probe Design |
| Molecular Weight | ~153.2 g/mol | Good potential for cell permeability (satisfies Lipinski's Rule of Five). |
| logP | ~2.5 | Indicates moderate lipophilicity, suggesting good membrane permeability but may require solubilizing agents for aqueous buffers. |
| Hydrogen Bond Donors | 0 | Reduced potential for non-specific hydrogen bonding. |
| Hydrogen Bond Acceptors | 2 (N and O in oxazole ring) | Can participate in specific interactions with biological targets. |
| Chemical Stability | Generally stable | The oxazole ring is aromatic and relatively stable under physiological conditions. |
Proposed Applications and Experimental Workflows
Based on the known biological activities of the broader oxazole class, we propose the following avenues of investigation for 2-Valeryloxazole.
Workflow for Investigating Biological Activity
The following diagram outlines a general workflow for screening 2-Valeryloxazole for novel biological activities.
Caption: A generalized workflow for the investigation of 2-Valeryloxazole as a chemical probe.
Detailed Protocols
The following protocols are designed to be starting points for the investigation of 2-Valeryloxazole. It is imperative to include appropriate positive and negative controls in all experiments.
Protocol 1: Evaluation of Antibacterial Activity
Rationale: Many natural and synthetic oxazole-containing compounds exhibit antimicrobial properties.[2][5] This protocol details a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of 2-Valeryloxazole against common bacterial strains.
Materials:
-
2-Valeryloxazole
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
DMSO (for stock solution)
-
Positive control antibiotic (e.g., ampicillin, tetracycline)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Valeryloxazole in sterile DMSO.
-
Bacterial Culture Preparation: Inoculate a fresh colony of the test bacterium into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.5).
-
Standardization of Inoculum: Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the 2-Valeryloxazole stock solution (or a working dilution) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 should contain MHB with bacteria but no compound (growth control).
-
Well 12 should contain MHB only (sterility control).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of 2-Valeryloxazole that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the OD₆₀₀ of each well.
Protocol 2: In Vitro Anti-Inflammatory Activity - Lipoxygenase (LOX) Inhibition Assay
Rationale: Certain oxazole derivatives have demonstrated anti-inflammatory properties by inhibiting enzymes involved in the inflammatory cascade, such as lipoxygenases (LOX).[3] This protocol provides a method to assess the inhibitory potential of 2-Valeryloxazole on soybean LOX, a common model enzyme.
Materials:
-
2-Valeryloxazole
-
Soybean Lipoxygenase (LOX)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
96-well UV-transparent microtiter plate
-
UV-Vis spectrophotometer (plate reader)
-
Quercetin or other known LOX inhibitor (positive control)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of LOX in borate buffer.
-
Prepare a substrate solution of linoleic acid in borate buffer.
-
Prepare a stock solution of 2-Valeryloxazole in DMSO.
-
-
Assay in Microtiter Plate:
-
To each well, add:
-
Borate buffer
-
2-Valeryloxazole at various concentrations (final DMSO concentration should be <1%).
-
LOX enzyme solution.
-
-
Incubate the plate at room temperature for 5 minutes to allow for potential binding of the inhibitor to the enzyme.
-
-
Initiation of Reaction: Add the linoleic acid substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes. The formation of the conjugated diene hydroperoxide product from linoleic acid by LOX results in an increase in absorbance at this wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of 2-Valeryloxazole.
-
Plot the percentage of inhibition versus the concentration of 2-Valeryloxazole.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
Data Presentation Example:
| Compound | IC₅₀ (µM) |
| 2-Valeryloxazole | Experimental Value |
| Quercetin (Control) | Known Value |
Protocol 3: Probing for Neuroprotective Effects - H₂O₂-Induced Oxidative Stress in a Neuronal Cell Line
Rationale: Given the suggestion of neuroprotective properties, this protocol outlines a method to assess whether 2-Valeryloxazole can protect neuronal cells from oxidative stress-induced cell death.[4]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
2-Valeryloxazole
-
Hydrogen peroxide (H₂O₂)
-
MTT or other cell viability reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with 2-Valeryloxazole: Treat the cells with various concentrations of 2-Valeryloxazole for 1-2 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Add a pre-determined concentration of H₂O₂ to the wells (except for the untreated control wells) to induce oxidative stress.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment:
-
Remove the medium and add fresh medium containing MTT reagent.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control to determine the percentage of cell viability.
-
Plot cell viability versus the concentration of 2-Valeryloxazole in the presence of H₂O₂.
-
Signaling Pathway Visualization:
If 2-Valeryloxazole shows a protective effect, further studies could investigate the underlying mechanism. A potential pathway to investigate is the Nrf2 antioxidant response pathway.
Caption: A hypothetical signaling pathway for the neuroprotective effects of 2-Valeryloxazole.
Concluding Remarks
2-Valeryloxazole represents a promising starting point for the development of a novel chemical probe. The protocols and workflows outlined in this document provide a robust framework for its initial characterization. As with any chemical probe development project, rigorous validation, including the use of appropriate controls and orthogonal assays, will be crucial to elucidating its true biological function and potential for therapeutic development. The rich history of the oxazole scaffold in medicinal chemistry provides a strong impetus for the thorough investigation of this intriguing molecule.[1][2][6]
References
- Biological relevance of the oxazole scaffold in chemical research. BenchChem.
- 2-Valeryloxazole. Chemenu.
-
Gomes, S., Correia da Silva, D., Pereira, D. M., & Gonçalves, M. S. T. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Chemistry Proceedings, 18(1), 36. [Link]
- Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
- Naturally Occurring Oxazole-Containing Peptides. PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies | MDPI [mdpi.com]
- 4. cas 898758-27-5|| where to buy 2-Valeryloxazole [english.chemenu.com]
- 5. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
Application of 2-Valeryloxazole in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of biologically active compounds.[1][2][3] This technical guide provides an in-depth exploration of "2-Valeryloxazole," a representative 2-alkyloxazole, as a versatile synthon in drug discovery. While direct literature on 2-valeryloxazole is sparse, this document synthesizes established principles and protocols from analogous 2-substituted oxazole derivatives to present a comprehensive overview of its synthesis, potential therapeutic applications, and detailed experimental protocols. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies to facilitate the exploration of 2-valeryloxazole and its derivatives as novel therapeutic agents.
The Oxazole Moiety: A Privileged Scaffold in Medicinal Chemistry
The five-membered aromatic heterocycle, oxazole, is a prominent feature in a wide array of natural products and synthetic pharmaceuticals.[1][4] Its unique electronic and structural characteristics enable it to engage in diverse non-covalent interactions with biological macromolecules, such as enzymes and receptors, making it a "privileged scaffold" in drug design. The versatility of the oxazole ring allows for substitutions at various positions, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic properties.[2] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3]
Synthesis of 2-Valeryloxazole: A Representative Protocol
The synthesis of 2-alkyloxazoles can be achieved through various established methods. A common and reliable approach involves the condensation of an α-haloketone with a primary amide. Below is a detailed protocol for the synthesis of 2-valeryloxazole, extrapolated from general procedures for similar compounds.
Synthetic Scheme
Caption: Synthetic workflow for 2-Valeryloxazole.
Step-by-Step Protocol
Objective: To synthesize 2-valeryloxazole via the Robinson-Gabriel synthesis.
Materials:
-
Valeramide
-
2-Bromo-1-ethoxyethanone
-
Phosphorus oxychloride (POCl₃) or Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve valeramide (1.0 eq) in anhydrous dichloromethane.
-
Addition of α-Haloketone: To the stirred solution, add 2-bromo-1-ethoxyethanone (1.1 eq) dropwise at room temperature.
-
Condensation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization and Dehydration: Cool the reaction mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (2.0 eq) or concentrated sulfuric acid dropwise. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the intermediate.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Caution: Quenching of POCl₃ is highly exothermic and produces HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 2-valeryloxazole.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial to prevent the hydrolysis of the reagents and intermediates.
-
Choice of Dehydrating Agent: Phosphorus oxychloride and sulfuric acid are effective dehydrating agents that promote the cyclization of the intermediate to form the oxazole ring.
-
Aqueous Work-up: The basic work-up with sodium bicarbonate neutralizes the acidic dehydrating agent and any unreacted starting materials.
Medicinal Chemistry Applications of 2-Valeryloxazole Derivatives
Based on the biological activities of structurally related 2-alkyloxazoles, 2-valeryloxazole can serve as a valuable starting point for the development of novel therapeutic agents in several key areas.
Anticancer Activity
Many oxazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways.[2][5] The 2-alkyl substitution can be modified to optimize interactions with specific biological targets.
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Some oxazole derivatives act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]
-
Kinase Inhibition: The oxazole scaffold can be incorporated into molecules that target protein kinases involved in cancer cell signaling pathways.
-
Induction of Apoptosis: 2-substituted oxazoles can be designed to trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.
Anti-inflammatory Activity
Oxazole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6]
Potential Mechanisms of Action:
-
COX-2 Inhibition: Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. The 2-valeryl group can be tailored to fit into the active site of the COX-2 enzyme.
-
Modulation of Pro-inflammatory Cytokines: Novel oxazole derivatives could potentially modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Application Notes and Protocols
To evaluate the therapeutic potential of newly synthesized 2-valeryloxazole derivatives, a series of in vitro biological assays are essential. The following protocols provide detailed methodologies for assessing anticancer and anti-inflammatory activities.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-valeryloxazole derivatives against a panel of human cancer cell lines.
Caption: MTT assay workflow for cytotoxicity assessment.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
2-Valeryloxazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-valeryloxazole derivatives in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Self-Validating System:
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin) should be included to ensure the assay is performing correctly.
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve the test compounds serve as the baseline for 100% cell viability.
-
Blank Wells: Wells containing only medium and MTT solution are used to subtract the background absorbance.
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the selective inhibitory activity of 2-valeryloxazole derivatives against COX-1 and COX-2 enzymes.
Caption: Workflow for COX inhibition assay.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
2-Valeryloxazole derivatives
-
Selective COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., celecoxib) as positive controls
-
PGE₂ ELISA kit
Procedure:
-
Enzyme Preparation: Prepare a reaction mixture containing the COX-1 or COX-2 enzyme, reaction buffer, and heme.
-
Inhibitor Addition: Add the 2-valeryloxazole derivatives at various concentrations to the enzyme mixture. Include a vehicle control (DMSO) and positive controls.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Self-Validating System:
-
Selective Inhibitors: Known selective inhibitors for COX-1 and COX-2 are used to validate the assay's ability to distinguish between the two isoforms.
-
No-Enzyme Control: A control reaction without the enzyme is included to account for any non-enzymatic conversion of arachidonic acid.
Data Presentation
Quantitative data from the biological assays should be summarized in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: In Vitro Cytotoxicity of 2-Valeryloxazole Derivatives
| Compound | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 2-Valeryloxazole | >100 | >100 | >100 |
| Derivative A | 15.2 ± 1.8 | 25.4 ± 2.1 | 30.1 ± 3.5 |
| Derivative B | 5.6 ± 0.7 | 8.9 ± 1.2 | 12.3 ± 1.9 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Table 2: In Vitro COX-1/COX-2 Inhibitory Activity of 2-Valeryloxazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 2-Valeryloxazole | >50 | >50 | - |
| Derivative C | 25.1 ± 2.3 | 2.5 ± 0.4 | 10.0 |
| Derivative D | 10.5 ± 1.1 | 0.5 ± 0.1 | 21.0 |
| Celecoxib | 15.0 ± 1.5 | 0.05 ± 0.01 | 300 |
Conclusion
While "2-Valeryloxazole" itself is not extensively documented, its structural features are representative of a class of 2-alkyloxazoles with significant potential in medicinal chemistry. This guide provides a foundational framework for the synthesis and biological evaluation of 2-valeryloxazole and its derivatives. The detailed protocols and mechanistic insights are intended to empower researchers to explore this chemical space and contribute to the discovery of novel therapeutic agents. The versatility of the oxazole scaffold, coupled with the potential for diverse functionalization at the 2-position, makes 2-valeryloxazole an attractive starting point for innovative drug design and development programs.
References
-
Lysenko, V., et al. Synthesis of 2‐alkyloxazoles 9a–g and 10a–g. ResearchGate. Available at: [Link]
-
Lee, H., et al. (2013). Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy. Journal of Medicinal Chemistry, 56(24), 9931-9943. Available at: [Link]
-
Scribd. Synthesis of Novel Oxazole Derivatives and Their Biological Evaluation. Available at: [Link]
-
Zhang, Y., et al. (2021). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry, 19(3), 567-571. Available at: [Link]
-
Wang, C., et al. (2015). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid & σ Acid Catalyst. The Journal of Organic Chemistry, 80(24), 12434-12441. Available at: [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-24. Available at: [Link]
-
ResearchGate. A comprehensive review on biological activities of oxazole derivatives. Available at: [Link]
-
Rojas-Díaz, D., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 3045. Available at: [Link]
-
Khanum, S. A., et al. (2008). Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines. Bioorganic & medicinal chemistry letters, 18(16), 4597-4601. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Valeryloxazole
Welcome to the technical support center for the synthesis of 2-Valeryloxazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of 2-alkyl-substituted oxazoles.
Part 1: General Troubleshooting & FAQs
This section addresses broad issues that can arise during the synthesis of 2-Valeryloxazole, irrespective of the specific synthetic route employed.
Question 1: My overall yield of 2-Valeryloxazole is consistently low (<30%). What are the most common factors I should investigate?
Answer: Low yields in oxazole synthesis are a frequent issue stemming from several critical areas. A systematic approach to troubleshooting is essential.
-
Incomplete Cyclodehydration: The final ring-closing step, which forms the aromatic oxazole ring, is often the bottleneck. This step typically requires a potent cyclodehydrating agent to remove a molecule of water from an acyclic precursor, such as an α-acylamino ketone.[1][2] If the agent is weak, old, or used in insufficient quantity, the reaction will stall.
-
Precursor Stability: The α-acylamino ketone precursor may not be sufficiently stable under the reaction conditions, leading to decomposition or side reactions before cyclization can occur.
-
Reaction Conditions: Oxazole syntheses can be highly sensitive to temperature and moisture. Scrupulously dry glassware and anhydrous solvents are critical. The reaction temperature must be carefully controlled to favor cyclization over potential polymerization or decomposition pathways.
-
Purification Losses: 2-Valeryloxazole is a relatively volatile and moderately polar compound. Significant product loss can occur during solvent removal (rotary evaporation) if not performed carefully (e.g., using a cold trap and avoiding excessive vacuum/heat). Losses can also occur during aqueous workups or column chromatography if the appropriate solvent systems are not used.
-
Product Instability: The oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions, which might be present during the workup or purification steps.[2]
Question 2: I am recovering a large amount of my starting material. Why is the reaction not proceeding?
Answer: Significant recovery of starting material almost always points to an issue with reaction activation, specifically the cyclodehydration step.
-
Sub-optimal Dehydrating Agent: The choice of dehydrating agent is paramount. While concentrated sulfuric acid is classic, modern methods often employ reagents like phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), trifluoroacetic anhydride (TFAA), or Burgess reagent for milder conditions and higher yields.[1][2] The combination of triphenylphosphine and iodine has also been reported as an effective system for this transformation.[1]
-
Insufficient Temperature: Many cyclodehydration reactions require heating to overcome the activation energy barrier for intramolecular cyclization. If the reaction temperature is too low, the rate will be impractically slow. A careful, stepwise increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Short Reaction Time: Complex cyclizations may require extended reaction times (12-24 hours) to reach completion. Monitor the disappearance of the starting material by TLC before quenching the reaction.
Troubleshooting Flowchart: Addressing Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Part 2: Route-Specific Troubleshooting: Robinson-Gabriel Synthesis
A common and robust method for synthesizing 2-substituted oxazoles like 2-Valeryloxazole is the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino-ketone.[1] Let's assume the precursor, N-(1-oxobutan-2-yl)pentanamide, is being used.
Robinson-Gabriel Reaction Pathway
Caption: General workflow for 2-Valeryloxazole synthesis.
Question 3: During my Robinson-Gabriel synthesis, I see a new spot on TLC, but it's not the final product, and my reaction seems to have stalled. What could this intermediate be?
Answer: The intermediate you are likely observing is the non-aromatic hydroxyoxazoline, the product of the initial intramolecular cyclization before the final dehydration step.[3] Its formation indicates that the initial ring closure is occurring, but the elimination of water to form the stable aromatic oxazole ring is the rate-limiting step. This again points towards an issue with the potency or concentration of your dehydrating agent or insufficient thermal energy to drive the elimination.
Solution:
-
Increase Dehydrating Agent Stoichiometry: Add another 0.5-1.0 equivalent of the dehydrating agent (e.g., TFAA) to the reaction mixture.
-
Increase Temperature: If thermally stable, increase the reaction temperature by 20°C to facilitate the elimination of water.
Question 4: The reaction has turned dark brown/black, and my yield is very low, with a complex mixture of products in the crude NMR. What causes this decomposition?
Answer: Severe darkening or charring, especially when using strong protic acids like concentrated H₂SO₄, is indicative of decomposition.[2] The combination of strong acid and high temperatures can lead to unwanted side reactions, including:
-
Polymerization: The starting materials or intermediates can polymerize under harsh acidic conditions.
-
Oxidation: While less common, some reagents can cause oxidative degradation.
-
Uncontrolled Condensation Reactions: Aldol-type side reactions can occur if enolizable protons are present.
Preventative Measures:
| Strategy | Rationale | Recommended Reagents |
| Use a Milder Agent | Avoids the harsh, uncontrolled conditions of strong mineral acids. | P₂O₅, Polyphosphoric Acid (PPA), Trifluoromethanesulfonic acid[1] |
| Lower Reaction Temp | Reduces the rate of decomposition pathways relative to the desired cyclization. | Run the reaction at the lowest temperature that allows for a reasonable conversion rate. |
| Two-Step Protocol | Isolate the intermediate hydroxyoxazoline first, then dehydrate it under different, optimized conditions. | Step 1: Base-catalyzed cyclization. Step 2: Dehydration with a specific agent like Burgess reagent. |
Part 3: Purification and Stability
Question 5: How can I effectively purify 2-Valeryloxazole from the crude reaction mixture?
Answer: Purification requires removing unreacted starting materials, the dehydrating agent, and any byproducts. A multi-step approach is often best.
-
Aqueous Workup: After cooling, the reaction is typically quenched by carefully pouring it over ice water or a saturated sodium bicarbonate solution to neutralize the strong acid. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Acid/Base Extraction (Optional): The oxazole nitrogen is weakly basic.[4] To remove non-basic impurities, you can wash the organic layer with dilute acid (e.g., 1M HCl). The protonated oxazole salt will move to the aqueous layer. You can then re-basify the aqueous layer and re-extract the pure oxazole. Caution: Prolonged contact with acid can cause hydrolysis.[5] This step should be done quickly and at a low temperature.
-
Column Chromatography: This is the most common final purification step. 2-Valeryloxazole is moderately polar.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20-30%) is typically effective. Monitor fractions by TLC.
-
Question 6: My purified 2-Valeryloxazole has a clean NMR spectrum, but after storing it for a week, I see new peaks corresponding to hydrolysis. How should I store the compound?
Answer: The oxazole ring, while aromatic, is susceptible to hydrolytic cleavage, especially in the presence of moisture and trace acid or base.[5][6] The ester-like nature of the linkage within the ring makes it vulnerable.
Optimal Storage Protocol:
-
Container: Store in a tightly sealed vial with a Teflon-lined cap.
-
Atmosphere: Displace air with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store in a freezer (-20°C) to slow down any potential degradation pathways.
-
State: Store as a neat oil or a solution in an anhydrous aprotic solvent (e.g., anhydrous toluene or THF). Avoid storing in protic solvents like methanol or ethanol.
Part 4: Key Experimental Protocol
Protocol: Synthesis of 2-Valeryloxazole via Robinson-Gabriel Cyclodehydration
This protocol is a representative example and may require optimization.
Step 1: Synthesis of Precursor: N-(1-oxobutan-2-yl)pentanamide
-
To a solution of 2-aminobutanone hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0°C, add triethylamine (2.2 eq) dropwise.
-
Stir the resulting suspension for 15 minutes at 0°C.
-
Slowly add a solution of valeryl chloride (1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor for completion by TLC (disappearance of the amine).
-
Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude precursor, which can be used directly or purified by column chromatography.
Step 2: Cyclodehydration to 2-Valeryloxazole
-
Safety First: This step uses a strong acid and should be performed in a chemical fume hood with appropriate personal protective equipment.
-
To a round-bottom flask charged with concentrated sulfuric acid (H₂SO₄, 3.0 eq), cool the flask to 0°C in an ice bath.
-
Slowly and carefully add the crude N-(1-oxobutan-2-yl)pentanamide (1.0 eq) to the cold acid with vigorous stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to 90-100°C.
-
Stir at this temperature for 2-4 hours, monitoring the reaction progress by taking small aliquots, quenching them in a NaHCO₃ solution, extracting with EtOAc, and analyzing by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (use a cold water bath to minimize product loss).
-
Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-Valeryloxazole as a clear oil.
References
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. scribd.com [scribd.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. Hydrolysis of 2-oxoquazepam in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Alkyloxazole Synthesis
Welcome to the technical support center for the synthesis of 2-alkyloxazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of oxazole synthesis. As your dedicated application scientist, my goal is to not only provide solutions but to also explain the underlying chemical principles to empower your research and development.
Introduction: The Significance of the Oxazole Moiety
The oxazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals valued for their diverse biological activities.[1][2][3][4] The successful and efficient synthesis of 2-alkyloxazoles is therefore a critical step in the development of novel therapeutics. This guide will focus on two of the most prevalent and versatile methods for their synthesis: the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis .
Troubleshooting Guide & FAQs
This section is structured to address specific experimental challenges in a direct question-and-answer format.
Part 1: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles through the acid-catalyzed cyclodehydration of 2-acylamino ketones.[5][6][7][8]
Low yields in this synthesis can often be traced back to three primary areas: the starting material, the dehydrating agent, or the reaction conditions.
Possible Causes & Solutions:
-
Incomplete Cyclization: The initial cyclization of the 2-acylamino ketone is a critical step. If this equilibrium is not favored, the overall yield will be poor.
-
Expert Insight: The choice of acid catalyst is paramount. While sulfuric acid is common, polyphosphoric acid (PPA) can be more effective as it acts as both a catalyst and a solvent, driving the reaction towards the cyclized intermediate.[9]
-
-
Inefficient Dehydration: The final step is the elimination of water to form the aromatic oxazole ring.
-
Troubleshooting: Ensure your dehydrating agent is active and used in sufficient quantity. Reagents like phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) are effective but can be harsh.[9] For sensitive substrates, consider milder conditions.
-
-
Starting Material Purity: The purity of the 2-acylamino ketone is crucial. Impurities can interfere with the reaction or lead to unwanted side products.
-
Best Practice: Always purify the 2-acylamino ketone starting material, for instance by recrystallization or column chromatography, before proceeding with the cyclodehydration.
-
Experimental Protocol: General Procedure for Robinson-Gabriel Synthesis
-
To a solution of the 2-acylamino ketone (1.0 eq) in a suitable solvent (e.g., toluene or neat), add the dehydrating agent (e.g., H₂SO₄, PPA, or POCl₃) (1.1 to 2.0 eq) at room temperature.
-
Heat the reaction mixture to the appropriate temperature (this can range from 80 °C to 150 °C depending on the substrate and dehydrating agent) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Part 2: Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a powerful and versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][10][11][12]
This is a common issue and often points to problems with the generation or reactivity of the TosMIC anion.
Possible Causes & Solutions:
-
Ineffective Deprotonation of TosMIC: The reaction is initiated by the deprotonation of TosMIC to form a nucleophilic anion.
-
Expert Insight: The choice of base is critical. For many applications, potassium carbonate (K₂CO₃) in methanol is sufficient.[13] However, for less reactive aldehydes, a stronger base such as potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF is recommended to ensure complete deprotonation of TosMIC.[13]
-
-
Poor Quality of TosMIC: TosMIC can degrade over time, especially if exposed to moisture.
-
Best Practice: Use fresh, high-quality TosMIC. If you suspect your reagent has degraded, it is best to purchase a new batch.
-
-
Reaction Temperature: While many Van Leusen reactions proceed well at room temperature or with gentle heating, some less reactive substrates may require higher temperatures to achieve a reasonable reaction rate.
Data Presentation: Comparison of Bases for Van Leusen Synthesis
| Base | Solvent | Typical Temperature | Substrate Scope | Notes |
| K₂CO₃ | Methanol | Reflux | Good for many aromatic and aliphatic aldehydes. | A common and cost-effective choice.[13] |
| t-BuOK | THF | -60 °C to RT | Broader scope, including less reactive aldehydes. | Requires anhydrous conditions.[10] |
Side product formation in the Van Leusen synthesis is often related to the reaction of TosMIC with the solvent or itself, or side reactions of the aldehyde.
Possible Causes & Solutions:
-
Formation of a 4-alkoxy-2-oxazoline: This can occur when using an excess of a primary alcohol like methanol as the solvent.[13]
-
Troubleshooting: Use a controlled amount of the alcohol (typically 1-2 equivalents) if it is required for the reaction, or switch to an aprotic solvent system if possible.
-
-
Self-condensation of the aldehyde: This is more likely with aldehydes that can enolize and is often promoted by strong bases.
-
Prevention: Add the aldehyde slowly to the reaction mixture containing the pre-formed deprotonated TosMIC. This ensures that the concentration of the aldehyde remains low, minimizing self-condensation.
-
Experimental Protocol: General Procedure for Van Leusen Oxazole Synthesis
-
To a suspension of the base (e.g., K₂CO₃, 2.0 eq) in the appropriate anhydrous solvent (e.g., methanol or THF) under an inert atmosphere (e.g., nitrogen or argon), add TosMIC (1.1 eq) at the appropriate temperature (e.g., room temperature for K₂CO₃/methanol or -60 °C for t-BuOK/THF).
-
Stir the mixture for 15-30 minutes to allow for the formation of the TosMIC anion.
-
Slowly add a solution of the aldehyde (1.0 eq) in the reaction solvent.
-
Allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with a sodium hydrosulfide (NaHS) solution to remove the p-toluenesulfinic acid byproduct, followed by a brine wash.[13]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Diagram 1: General Mechanism of Robinson-Gabriel Synthesis
Caption: Robinson-Gabriel synthesis workflow.
Diagram 2: Troubleshooting Decision Tree for Low Yields
Caption: Decision tree for troubleshooting low yields.
References
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available from: [Link]
-
Van Leusen Reaction. NROChemistry. Available from: [Link]
-
Van Leusen reaction. Wikipedia. Available from: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. Available from: [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Robinson-Gabriel Synthesis. SynArchive. Available from: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available from: [Link]
-
Cornforth rearrangement. Wikipedia. Available from: [Link]
-
Oxazole. Wikipedia. Available from: [Link]
-
Synthesis of 2‐alkyloxazoles 9a–g and 10a–g. ResearchGate. Available from: [Link]
-
A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed). Available from: [Link]
-
Robinson–Gabriel synthesis. Wikipedia. Available from: [Link]
-
Robinson-Gabriel synthesis of oxazoles. YouTube. Available from: [Link]
-
Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC - NIH. Available from: [Link]
-
5-Iii) Sem 4. Scribd. Available from: [Link]
-
A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed). Available from: [Link]
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. ScienceDirect. Available from: [Link]
-
Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. PMC - NIH. Available from: [Link]
-
Synthesis of 2-oxazolines. Organic Chemistry Portal. Available from: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Synthesis and Reactions of Oxazoles. ResearchGate. Available from: [Link]
-
The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. NIH. Available from: [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available from: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link]
- Method for purifying pyrazoles. Google Patents.
-
Oxazole.pdf. CUTM Courseware. Available from: [Link]
-
OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube. Available from: [Link]
-
Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. SpringerLink. Available from: [Link]
-
The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Scilit. Available from: [Link]
- Process for the purification of pyrazoles. Google Patents.
- Purification of 2-keto-L-gulonic acid. Google Patents.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. synarchive.com [synarchive.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
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- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 12. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
"2-Valeryloxazole" purification challenges and solutions
Welcome to the technical support guide for the purification of 2-Valeryloxazole. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound with high purity. We will address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established chemical principles and field-proven techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of 2-Valeryloxazole.
Q1: What is 2-Valeryloxazole, and what are its expected physical properties?
A: 2-Valeryloxazole is a substituted oxazole, a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom.[1] The "2-Valeryl" substituent (also known as a pentanoyl group) is a five-carbon acyl chain attached to the second position of the oxazole ring. Given its molecular structure, 2-Valeryloxazole is expected to be a liquid or a low-melting solid at room temperature with moderate polarity. It is likely soluble in common organic solvents such as ethyl acetate, dichloromethane (DCM), and hexanes.
Q2: What are the most common impurities I should expect when synthesizing 2-Valeryloxazole?
A: Impurities are highly dependent on the synthetic route employed. However, for many common oxazole syntheses, such as the Robinson-Gabriel or van Leusen methods, you can anticipate the following.[2][3][4]
-
Unreacted Starting Materials: Residual acylating agents (e.g., valeryl chloride or valeric acid), amino ketones, or isocyanides used in the synthesis.
-
Reaction Byproducts: Dehydration agents, activating agents, or their decomposition products (e.g., p-toluenesulfinic acid from TosMIC in a van Leusen synthesis).[5]
-
Side-Reaction Products: Isomeric oxazoles or products from competing reaction pathways.
-
Residual Solvents: High-boiling point solvents like DMF or DMSO used during the reaction can be difficult to remove.[6]
Q3: What is the essential first step before attempting any major purification technique?
A: An aqueous workup is the crucial first purification step. This process removes water-soluble impurities, such as inorganic salts and polar starting materials. A typical workup involves dissolving the crude reaction mixture in an organic solvent (like ethyl acetate) and washing it sequentially with a dilute acid, a dilute base, and brine.[7] The weak basicity of the oxazole nitrogen (pKa of the conjugate acid is ~0.8) means it will generally remain in the organic layer during these washes.[1]
Q4: Which advanced purification technique is most suitable for 2-Valeryloxazole?
A: The choice depends on the nature of the impurities and the required scale.
-
Flash Column Chromatography: This is the most versatile and highly recommended method for achieving high purity on a laboratory scale. It excels at separating compounds with different polarities.[8] Most oxazole syntheses reported in the literature utilize flash chromatography for purification.[7][9][10]
-
Distillation: If 2-Valeryloxazole is a liquid and the primary impurities have significantly different boiling points, fractional distillation under reduced pressure can be an effective method, particularly for larger scales.[6]
-
Recrystallization: This technique is only applicable if 2-Valeryloxazole is a solid. It is excellent for achieving very high purity by removing small amounts of impurities.[11]
Q5: How do I effectively monitor the progress of my purification?
A: Thin-Layer Chromatography (TLC) is the standard method for monitoring purification.[12] Before running a column, test various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to find an eluent that provides good separation between your product and its impurities. During column chromatography, collect fractions and spot them on a TLC plate to identify which fractions contain the pure compound.
Part 2: Troubleshooting Guide
This section provides direct answers to specific problems you might encounter during your experiments.
Problem 1: My initial TLC of the crude product shows a smear or multiple spots close together. Where do I start?
Answer: A complex TLC plate indicates a challenging separation.
-
Perform a Thorough Aqueous Workup: First, ensure all water-soluble impurities have been removed by performing the acid-base extraction detailed in Protocol 1. This can simplify the mixture significantly.[13]
-
Optimize TLC Conditions: Test a range of eluent polarities. Start with a non-polar system (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. If separation is still poor, try a different solvent system entirely, such as Dichloromethane:Methanol.
-
Consider a Two-Column Strategy: If impurities are both more and less polar than your product, you can first run a quick "plug" of silica with a non-polar eluent to filter out non-polar impurities. Then, collect the filtrate, concentrate it, and run a second column with a more polar eluent to separate the product from the more polar impurities.
Problem 2: My recovery after silica gel column chromatography is very low.
Answer: Low recovery can stem from several factors.
-
Compound Instability on Silica: Although generally stable, some substituted oxazoles can be sensitive to the acidic nature of silica gel.[6] You can mitigate this by pre-treating your silica gel with triethylamine (slurry the silica in your starting eluent containing ~1% Et3N, then pack the column) or by using a less acidic stationary phase like neutral alumina.
-
Irreversible Adsorption: The compound may be too polar for the chosen eluent system, causing it to stick irreversibly to the top of the column. Ensure your TLC analysis shows the compound moving off the baseline (Rf > 0.15) in your chosen eluent.
-
Improper Sample Loading: Loading the sample in a large volume of a strong solvent can cause band broadening and poor separation, leading to the mixing of fractions and subsequent loss during pooling. Always load your crude product dissolved in a minimal amount of solvent or pre-adsorb it onto a small amount of silica gel.[8][10]
Problem 3: An impurity is co-eluting with my 2-Valeryloxazole during chromatography.
Answer: Improving separation (resolution) is key.
-
Decrease Eluent Polarity: Use a weaker solvent system. This will cause all compounds to move more slowly down the column, increasing the separation distance between them.
-
Change Solvent Selectivity: Switch to a different solvent system. For example, if you are using Hexanes:Ethyl Acetate, try a system based on Toluene:Acetone or Dichloromethane:Ether. Different solvents interact with your compounds and the silica gel in unique ways, which can alter the elution order and improve separation.
-
Increase Column Length: A longer column provides more surface area for interaction, which can enhance the separation of closely eluting compounds.
Problem 4: I attempted vacuum distillation, but the product appears to be decomposing.
Answer: Thermal degradation is a common issue with complex organic molecules.
-
Reduce the Temperature: The most critical factor is to lower the pot temperature. This can be achieved by using a higher vacuum. Ensure your vacuum pump is in good condition and all connections are sealed properly.
-
Use a Short-Path Distillation Apparatus: For sensitive compounds, a Kugelrohr or short-path apparatus minimizes the time the compound spends at high temperatures by reducing the distance it must travel to the condenser.
-
Check for Acidic/Basic Contaminants: Trace amounts of acid or base left over from the synthesis can catalyze decomposition at high temperatures. Ensure the pre-distillation workup was thorough.
Problem 5: My final product looks pure by NMR, but I see residual high-boiling solvent peaks (e.g., DMF, DMSO).
Answer: Removing tenacious solvents requires specific techniques.
-
High Vacuum Drying: Place the sample on a high vacuum line (Schlenk line) for several hours, possibly with gentle heating if the compound is stable.
-
Azeotropic Removal (Co-evaporation): Dissolve the product in a volatile solvent in which it is highly soluble (e.g., dichloromethane or toluene). Then, remove the solvent on a rotary evaporator. Repeat this process 2-3 times. The volatile solvent will form an azeotrope with the residual high-boiling solvent, helping to pull it off.[6]
-
Lyophilization (Freeze-Drying): If your compound is a solid and you have trace amounts of water or another suitable solvent, lyophilization can be effective at removing final traces of solvent without heat.
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup for Crude 2-Valeryloxazole
This protocol is designed to remove inorganic salts and highly polar or ionizable impurities before chromatographic purification.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl) to remove basic impurities. Drain the lower aqueous layer.[6]
-
Base Wash: Wash the organic layer with a dilute base (e.g., saturated aqueous sodium bicarbonate, NaHCO₃) to remove acidic impurities. Be cautious of potential gas evolution (CO₂). Drain the aqueous layer.[6]
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove the majority of dissolved water.
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, pre-purified product.[7]
Protocol 2: Flash Column Chromatography
This is the primary method for obtaining high-purity 2-Valeryloxazole.
-
Eluent Selection: Using TLC, determine an optimal eluent system. A good starting point for oxazoles is a mixture of n-hexane and ethyl acetate.[7] Adjust the ratio until the desired compound has an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Select a column of appropriate size (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top to protect the silica surface.[8]
-
-
Sample Loading:
-
Dissolve the crude product from the aqueous workup in the minimum possible volume of the eluent or a slightly stronger solvent (e.g., DCM).
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel. Dissolve the product in a volatile solvent (like DCM), add silica gel (2-3 times the product weight), and evaporate the solvent completely to get a dry, free-flowing powder.[10]
-
Carefully apply the liquid sample or the dry-loaded silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system, applying gentle air pressure to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 2-Valeryloxazole.
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Impurity Type to Remove | Recommended System (v/v) | Rationale |
|---|---|---|
| Non-polar (e.g., hydrocarbon byproducts) | 90:10 Hexanes:Ethyl Acetate | The polar product will adhere to the silica while non-polar impurities elute quickly. |
| Moderately Polar | 80:20 to 70:30 Hexanes:Ethyl Acetate | A common starting point that provides good separation for many oxazole derivatives.[9] |
| Polar (e.g., unreacted amides) | 98:2 Dichloromethane:Methanol | A stronger eluent system is needed to move more polar compounds down the column. |
Part 4: Visualization of Purification Workflow
The following diagram illustrates the logical decision-making process for purifying crude 2-Valeryloxazole.
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 10. repository.ias.ac.in [repository.ias.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. figshare.com [figshare.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Oxazole Synthesis Technical Support Center: A Guide to Minimizing Side-Product Formation
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with side-product formation during the synthesis of oxazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to ensure you can have confidence in the methodologies presented.
Introduction: The Challenge of Selectivity in Oxazole Synthesis
The oxazole motif is a valuable scaffold in medicinal chemistry and natural products, prized for its diverse biological activities.[1] However, the synthesis of this heterocycle is often plagued by the formation of undesired side-products, which can significantly lower yields and complicate purification. Understanding the mechanistic pathways that lead to these byproducts is the first step toward rationally designing experiments to suppress their formation. This guide provides in-depth troubleshooting for common issues encountered in several widely used oxazole synthesis methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side-products in oxazole synthesis?
A1: Across various synthetic routes, common side-products include incompletely cyclized intermediates (e.g., oxazolines), alternative ring structures (e.g., oxazolidinones), nitriles (especially in the van Leusen reaction), and products arising from reactions with solvents or reagents (e.g., formylation in the presence of DMF).[1] The specific byproducts are highly dependent on the chosen synthetic method and reaction conditions.
Q2: How can I generally minimize side reactions in my oxazole synthesis?
A2: Careful control of reaction parameters is paramount. This includes maintaining the optimal temperature, using high-purity, anhydrous solvents and reagents, and the dropwise addition of reagents to prevent localized high concentrations. Monitoring reaction progress by Thin Layer Chromatography (TLC) or other analytical techniques is crucial to quench the reaction at the optimal time, preventing the formation of degradation products.
Q3: What are the best general strategies for purifying my target oxazole from common byproducts?
A3: Column chromatography is the most common method for purifying oxazole derivatives.[2] For basic oxazoles that may streak on silica gel, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve separation.[3] If the product is a solid, recrystallization can be a highly effective purification technique.[2] For removing highly polar impurities like DMF or DMSO, multiple aqueous washes or azeotropic distillation can be employed.[3]
Troubleshooting Guide: Method-Specific Side Reactions
This section delves into specific issues and their mechanistic origins for three cornerstone oxazole syntheses.
The Van Leusen Oxazole Synthesis
The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, is a powerful tool for constructing the oxazole ring.[4] However, several common side reactions can diminish its efficiency.
Problem 1: Low yield and isolation of a stable oxazoline intermediate.
-
Causality: This is one of the most frequent issues and points to the incomplete elimination of the p-toluenesulfinic acid group from the 4-tosyl-4,5-dihydrooxazole intermediate.[5] The final aromatization step is base-promoted and can be sluggish.
-
Troubleshooting & Optimization:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) after the initial addition of reagents can provide the necessary activation energy for the elimination step.[6]
-
Use a Stronger Base: If a moderate base like potassium carbonate is ineffective, switching to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can drive the elimination to completion.[5]
-
Extend Reaction Time: In some cases, simply allowing the reaction to stir for a longer period is sufficient for the complete conversion of the oxazoline intermediate to the oxazole.[5]
-
Problem 2: Formation of a nitrile byproduct.
-
Causality: Nitrile formation is the characteristic outcome of the Van Leusen reaction when a ketone is used as the substrate instead of an aldehyde.[7] The presence of ketone impurities in your aldehyde starting material is the most probable cause.
-
Troubleshooting & Optimization:
-
Verify Aldehyde Purity: Before starting the reaction, check the purity of your aldehyde by NMR or GC.
-
Purify the Aldehyde: If ketone impurities are detected, purify the aldehyde. Distillation is effective for volatile aldehydes. For less volatile or solid aldehydes, conversion to a bisulfite adduct followed by regeneration is a classic and effective method.[8]
-
Protocol 1: Purification of Aldehydes via Bisulfite Adduct Formation[8]
This protocol is designed to remove ketone impurities from aldehyde starting materials.
Materials:
-
Crude aldehyde
-
Saturated sodium bisulfite solution
-
Miscible organic solvent (e.g., methanol or dimethylformamide for aliphatic aldehydes)[8]
-
Immiscible organic solvent (e.g., diethyl ether or ethyl acetate)
-
Sodium hydroxide solution (10%)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude aldehyde in a minimal amount of a miscible organic solvent.
-
Add the saturated sodium bisulfite solution and stir vigorously for 1-2 hours. A white precipitate of the bisulfite adduct should form.
-
Add an immiscible organic solvent and transfer the mixture to a separatory funnel.
-
Separate the layers. The aqueous layer contains the aldehyde bisulfite adduct, while the organic layer contains the ketone impurity.
-
Wash the organic layer with water and combine all aqueous layers.
-
To regenerate the aldehyde, carefully add 10% sodium hydroxide solution to the aqueous layer until the solution is basic.
-
Extract the regenerated aldehyde with an immiscible organic solvent.
-
Combine the organic extracts, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified aldehyde.
Problem 3: Formation of N-(tosylmethyl)formamide.
-
Causality: This byproduct arises from the hydrolysis of TosMIC, which is sensitive to moisture, especially in the presence of a base.[3]
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Logical Flow for Troubleshooting the Van Leusen Synthesis
Caption: Troubleshooting logic for the van Leusen oxazole synthesis.
The Robinson-Gabriel Synthesis
This method involves the cyclodehydration of 2-acylamino-ketones, typically under strong acid catalysis (e.g., H₂SO₄, PPA).[9] The harsh conditions are a primary source of side reactions.
Problem 1: Low yields due to decomposition or incomplete reaction.
-
Causality: The high temperatures and strong acids required can lead to the degradation of sensitive substrates. Incomplete dehydration of the intermediate oxazoline can also be an issue.
-
Troubleshooting & Optimization:
-
Choice of Dehydrating Agent: While concentrated sulfuric acid is traditional, other reagents can be more effective and milder. A popular alternative is the use of triphenylphosphine, iodine, and triethylamine for the cyclodehydration of β-keto amides, which is a modification of the Robinson-Gabriel synthesis.[9]
-
Tandem Approaches: A tandem Ugi/Robinson-Gabriel sequence can be effective. The Ugi reaction product is ideally configured to undergo cyclodehydration under acidic conditions, often with higher overall efficiency.[10]
-
Problem 2: Formation of an unexpected formylated byproduct.
-
Causality: When using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) as the dehydrating system, a Vilsmeier-Haack formylation of electron-rich aromatic rings in the substrate can occur as a competitive side reaction.[1]
-
Troubleshooting & Optimization:
-
Avoid DMF with POCl₃: If your substrate is susceptible to electrophilic aromatic substitution, choose a different dehydrating agent, such as trifluoroacetic anhydride (TFAA).[9]
-
The Fischer Oxazole Synthesis
The Fischer synthesis is a classic method involving the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[5]
Problem: Formation of chloro-oxazoline and oxazolidinone byproducts.
-
Causality: The reaction proceeds through a chloro-oxazoline intermediate. In some cases, this intermediate can be isolated as a byproduct. Additionally, the presence of water can lead to the formation of an oxazolidinone.[5][11]
-
Troubleshooting & Optimization:
-
Strictly Anhydrous Conditions: The use of dry ether as a solvent and passing dry hydrogen chloride gas through the solution is critical to minimize the formation of the oxazolidinone byproduct.[11]
-
Complete Conversion: Ensure the reaction goes to completion to convert the chloro-oxazoline intermediate to the final oxazole product. This may involve adjusting the reaction time or the amount of HCl used.
-
Mechanistic Insight: Formation of Oxazolidinone in Fischer Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alchetron.com [alchetron.com]
Technical Support Center: Synthesis of 2-Valeryloxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-valeryloxazole. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of 2-alkyl-substituted oxazoles. The following information is structured in a problem-oriented, question-and-answer format to directly address common challenges encountered in the laboratory.
The oxazole ring is a crucial heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2][3] Its synthesis, while often straightforward in principle, can present challenges related to yield, purity, and reaction optimization. This guide focuses on one of the most fundamental and robust methods for oxazole synthesis: the Robinson-Gabriel cyclodehydration.[4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a standard laboratory protocol for synthesizing 2-Valeryloxazole via the Robinson-Gabriel method?
A reliable starting point for the synthesis of 2-valeryloxazole is the acid-catalyzed cyclodehydration of its α-acylamino ketone precursor, N-(1-oxohexan-2-yl)pentanamide. Strong dehydrating agents are required to facilitate the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.[5][7]
Experimental Protocol: Robinson-Gabriel Synthesis of 2-Valeryloxazole
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting material, N-(1-oxohexan-2-yl)pentanamide (1.0 eq), in a suitable anhydrous solvent such as toluene or chloroform (approx. 0.2 M concentration).
-
Addition of Dehydrating Agent: To the stirred solution, carefully add the dehydrating agent. Concentrated sulfuric acid (H₂SO₄, 2.0 eq) is a classic choice.[4][6] Alternatively, phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) can be used.[5][8] The addition should be done slowly, especially with H₂SO₄, as the reaction can be exothermic.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture over crushed ice or into a beaker of cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid. Caution: This step is highly exothermic and will release CO₂ gas. Ensure adequate ventilation and perform the quench slowly.
-
Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil is typically purified by silica gel column chromatography to yield pure 2-valeryloxazole.[9]
The diagram below illustrates the general mechanism for this acid-catalyzed cyclodehydration.
Caption: Simplified Robinson-Gabriel cyclodehydration mechanism.
Q2: My reaction yield is very low, or I've only recovered the starting material. What are the common causes and how can I troubleshoot?
Low or no conversion is a frequent issue. The problem can typically be traced to one of three areas: reagent quality, reaction conditions, or inherent substrate stability.
Troubleshooting Steps:
-
Verify Reagent Potency:
-
Dehydrating Agent: Strong acids like H₂SO₄ are hygroscopic. Ensure your acid is from a fresh, tightly sealed bottle. Phosphorus-based reagents like POCl₃ or P₂O₅ can also degrade with exposure to moisture. Consider using freshly opened or purified reagents.
-
Solvent Anhydrousness: Ensure your solvent is truly anhydrous. Water will compete with the intramolecular reaction and quench the dehydrating agent.
-
-
Assess Reaction Conditions:
-
Temperature: The cyclodehydration step is often the rate-limiting step and requires sufficient thermal energy. If you are running the reaction at a lower temperature, try increasing it to the reflux temperature of your chosen solvent.[9]
-
Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initially planned duration, extend the reaction time. Some reactions may require up to 24 hours for full conversion.
-
-
Consider an Alternative Dehydrating Agent: If H₂SO₄ is ineffective, other reagents may provide better results. The choice of agent can be critical for yield.[5][8]
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ | Toluene or neat, reflux | Inexpensive, powerful | Harsh, can cause charring/degradation |
| POCl₃ | Chloroform or neat, reflux | Effective, common | Corrosive, workup can be difficult |
| TFAA | Dichloromethane, 0 °C to RT | Milder, high yielding | Expensive, volatile, corrosive |
| PPh₃/I₂ | Acetonitrile, reflux | Mild conditions | Stoichiometric byproducts to remove |
The following workflow provides a systematic approach to diagnosing low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Q3: I'm observing multiple side products on my TLC plate. What are they and how can I minimize them?
Side product formation is often a result of incomplete reaction, degradation of the product, or competing reaction pathways.
Common Side Products & Solutions:
-
Unreacted Starting Material: As discussed in Q2, this indicates incomplete conversion. Solution: Increase reaction time, temperature, or use a more potent dehydrating agent.
-
Oxazoline Intermediate: Incomplete dehydration of the cyclized intermediate can leave a 2-oxazoline. This is often difficult to separate from the oxazole. Solution: Ensure a sufficient excess of the dehydrating agent and adequate reaction time/temperature to drive the final aromatization step.
-
Ring-Opened Products (Isocyanides): The C2 position of the oxazole ring is electron-deficient and can be susceptible to deprotonation and ring-opening, especially in the presence of a strong, non-nucleophilic base, though this is less common under strongly acidic conditions.[7][8] Solution: Maintain strictly acidic conditions and avoid introducing strong bases during the reaction.
-
Polymeric/Tarry Material: This typically results from overly harsh conditions (excessive heat or overly concentrated acid) causing decomposition of the starting material or product. Solution: Reduce the reaction temperature, use a milder dehydrating agent (like TFAA), or ensure the reaction is not overly concentrated.
Q4: How can I systematically optimize the reaction to improve the yield of 2-Valeryloxazole?
Systematic optimization involves varying one parameter at a time to gauge its effect on the reaction outcome.
Key Parameters for Optimization:
-
Solvent: The choice of solvent can influence reaction rates and selectivity. While nonpolar solvents like toluene are common, exploring others can be beneficial. Polar aprotic solvents may sometimes favor different pathways.[9][10]
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Toluene | Nonpolar | 111 | Good for high temperatures, azeotropically removes water. |
| Chloroform | Polar Aprotic | 61 | Lower temperature, good solvating power. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective but may participate in side reactions. |
| Neat (No Solvent) | - | - | Highly concentrated, can be fast but risks decomposition. |
-
Temperature: Perform the reaction at different temperatures (e.g., 60 °C, 80 °C, 110 °C) and analyze the yield and purity at each point. An optimal temperature will maximize product formation while minimizing degradation.[9][11]
-
Catalyst/Reagent Loading: Vary the equivalents of the dehydrating agent. While a stoichiometric amount is often required, using a large excess can sometimes lead to decomposition. Try a range from 1.5 to 3.0 equivalents to find the sweet spot.
The diagram below shows a logical flow for optimizing the synthesis.
Caption: Systematic workflow for reaction optimization.
Q5: The crude product is an oily substance that is difficult to purify. What are some effective purification strategies?
Purifying non-crystalline, moderately polar small molecules like 2-valeryloxazole can be challenging.
Recommended Purification Techniques:
-
Silica Gel Column Chromatography: This is the most common and effective method.[9]
-
Eluent System: Start with a nonpolar eluent system and gradually increase polarity. A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc and gradually increasing to 10-15% EtOAc) is often effective. The product is moderately polar and should elute well after nonpolar impurities.
-
TLC Analysis: Before running the column, carefully determine the R_f value in several solvent systems to find one that gives the product an R_f of ~0.3 for good separation.
-
Dry Loading: If the crude product is a thick oil, consider adsorbing it onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column. This often improves resolution.
-
-
Kugelrohr (Bulb-to-Bulb) Distillation: If the product is thermally stable and sufficiently volatile, short-path distillation under high vacuum can be an excellent way to separate it from non-volatile tars and baseline impurities. This is particularly useful for final purification after chromatography.
-
Acid-Base Extraction: While oxazoles are weak bases, this property can sometimes be exploited.[7][8] You can attempt to wash the crude organic solution with dilute acid (e.g., 1M HCl). The protonated oxazole salt may move to the aqueous layer, leaving non-basic impurities behind. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃) and re-extracting into an organic solvent can enrich the product. This method is often more effective for removing non-polar impurities than for separating polar ones.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
-
SynArchive. Robinson-Gabriel Synthesis.
-
BenchChem. Optimizing reaction conditions for the synthesis of oxazole derivatives.
-
Wikipedia. Robinson–Gabriel synthesis.
-
ResearchGate. Optimization of the oxazole synthesis using the pre-catalyst 3a.
-
YouTube. Robinson-Gabriel synthesis of oxazoles | Organic Chemistry.
-
Slideshare. Oxazole.
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
-
CUTM Courseware. Oxazole.pdf.
-
ResearchGate. Synthesis of 2-oxazolines: conventional approaches and our design.
-
PubMed. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents.
-
Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
-
Organic Chemistry Portal. Synthesis of 2-oxazolines.
-
YouTube. OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV.
-
PubMed. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids.
-
ResearchGate. Synthesis and Reactions of Oxazoles.
-
Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
Sources
- 1. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1,3-Oxazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 2-Valeryloxazole Solubility in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with 2-Valeryloxazole and other hydrophobic compounds in biological assays. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve these common yet critical experimental hurdles.
Introduction: The Challenge of Hydrophobicity
2-Valeryloxazole, a member of the oxazole family, presents a common challenge in drug discovery and biological research: poor aqueous solubility. Its hydrophobic nature can lead to several experimental artifacts, including precipitation in aqueous buffers, which can underestimate potency, cause inconsistent results, and even lead to false negatives in high-throughput screening (HTS) campaigns.[1] Understanding and mitigating these solubility issues is paramount for generating reliable and reproducible data.[2]
Frequently Asked Questions (FAQs)
Q1: Why does my 2-Valeryloxazole precipitate when I dilute it from a DMSO stock into my aqueous assay buffer?
A: This is a classic issue of compound "crashing out" of solution. While 2-Valeryloxazole may be highly soluble in an aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when introduced into a polar, aqueous environment like cell culture media or phosphate-buffered saline (PBS).[3] The clear DMSO stock solution does not guarantee solubility upon dilution. This phenomenon is related to kinetic solubility, where the compound fails to remain dissolved in the new solvent environment.[4]
Q2: What is the maximum final concentration of DMSO I should use in my cell-based assays?
A: A final DMSO concentration between 0.1% and 0.5% is generally considered safe for most cell lines.[5] However, concentrations above 1% can cause cellular stress, membrane damage, or even cell death, confounding your experimental results.[6] It is crucial to perform a vehicle control (media with the same final DMSO concentration as your test wells) to account for any solvent effects.[7] For sensitive primary cells, it's recommended to keep the final DMSO concentration below 0.1%.[5]
Q3: Can the composition of my assay buffer affect the solubility of 2-Valeryloxazole?
A: Absolutely. Several factors in your buffer can influence compound solubility:
-
pH: For ionizable compounds, pH is a critical determinant of solubility.[8]
-
Proteins: The presence of proteins, such as albumin in fetal bovine serum (FBS), can sometimes improve the solubility of hydrophobic compounds through binding interactions.
-
Salts: High concentrations of salts can either increase ("salting in") or decrease ("salting out") the solubility of organic compounds. In the presence of divalent metal ions, some buffers like phosphate buffers may form precipitates.[9]
Q4: My compound seems to be precipitating. How can I be sure, and what are the consequences?
A: Visual inspection is the first step. Look for cloudiness, turbidity, or visible particles in your assay wells. This precipitation can lead to:
-
Inaccurate Concentration: The actual concentration of the dissolved, active compound is lower than intended.[1]
-
Assay Interference: Precipitates can scatter light, interfering with absorbance or fluorescence readings.[10]
-
Cellular Toxicity: Compound aggregates can be toxic to cells, independent of the compound's pharmacological activity.[11]
Troubleshooting Guide: From Problem to Solution
Use the following table to diagnose and resolve common solubility-related issues with 2-Valeryloxazole.
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Turbidity or visible precipitate upon dilution into aqueous buffer. | Exceeding the aqueous solubility limit of 2-Valeryloxazole. | 1. Determine Maximum Soluble Concentration: Perform a serial dilution of your compound in the final assay buffer and visually inspect for precipitation. 2. Reduce Highest Test Concentration: Adjust your experimental concentrations to stay below the observed solubility limit. |
| Inconsistent or non-reproducible assay results. | Compound precipitation is occurring at higher concentrations, leading to variable effective doses. | 1. Implement a Pre-Dilution Step: Instead of a single large dilution, perform a stepwise (serial) dilution. This gradual change in solvent polarity can help keep the compound in solution.[7] 2. Increase Final DMSO Concentration (with caution): If your biological system tolerates it, increasing the final DMSO concentration to 0.5% might improve solubility. Always validate with a vehicle control.[5] |
| Low or no biological activity observed where it is expected. | The effective concentration of the dissolved compound is too low to elicit a response due to precipitation. | 1. Employ Solubilizing Excipients: Consider using agents like cyclodextrins (e.g., HP-β-CD) which can encapsulate hydrophobic molecules, increasing their aqueous solubility.[12] 2. Test Different Formulations: Explore the use of co-solvents (e.g., PEG400, ethanol) in combination with DMSO, though their compatibility with the specific assay must be verified.[8] |
| Cell death or morphology changes in vehicle control wells. | DMSO toxicity. | 1. Lower Final DMSO Concentration: Aim for the lowest possible DMSO concentration that maintains compound solubility, ideally ≤ 0.1%. 2. Optimize DMSO Exposure Time: Minimize the duration cells are exposed to DMSO-containing media where possible. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution of 2-Valeryloxazole in DMSO
This protocol outlines the standard procedure for preparing a high-concentration stock solution.
Materials:
-
2-Valeryloxazole (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of 2-Valeryloxazole powder.
-
Calculate Required Solvent Volume: Use the following formula to determine the volume of DMSO needed: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Ensure Complete Solubilization: Vortex the solution thoroughly until all solid particles are dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Step-wise Dilution for Preparing Working Solutions
This method minimizes the risk of precipitation when diluting the DMSO stock into aqueous media.
Objective: To prepare a 10 µM working solution of 2-Valeryloxazole in cell culture medium with a final DMSO concentration of 0.1%.
Procedure:
-
Prepare an Intermediate Dilution: Dilute the 10 mM DMSO stock solution 1:100 in DMSO to create a 100 µM intermediate stock.
-
Final Dilution: Add 1 µL of the 100 µM intermediate stock to 99 µL of your final assay buffer or cell culture medium. This results in a 1 µM working solution with a final DMSO concentration of 1%.
-
For Cell-Based Assays: A common approach is to prepare a 2X working solution and add an equal volume to the cells in media, resulting in a 1X final concentration. For example, prepare a 20 µM solution in media (from your 10 mM stock) and add 100 µL to wells already containing 100 µL of media with cells. This ensures the final DMSO concentration is halved.
Visualizations: Workflows and Concepts
// Yes Path check_conc [label="Is Final Concentration > 10 µM?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_conc [label="Action: Reduce Test Concentration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_dmso [label="Is Final DMSO < 0.1%?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; increase_dmso [label="Action: Increase DMSO to 0.5% (Verify Cell Tolerance)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_excipient [label="Action: Use Solubilizer (e.g., Cyclodextrin)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// No Path no_precip [label="Proceed with Assay", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_conc [label="Yes"]; start -> no_precip [label="No"];
check_conc -> reduce_conc [label="Yes"]; check_conc -> check_dmso [label="No"];
check_dmso -> increase_dmso [label="Yes"]; check_dmso -> use_excipient [label="No"]; } . Caption: Troubleshooting decision tree for precipitation issues.
References
- Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915.
-
Crăciun, A. M., Imre, S., Moacă, E. A., Ghiulai, R. M., Crișan, C. C., D-Rădulescu, A. D., & G-Bîrgiu, I. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 725. [Link]
-
Kovvasu, S. P., N, D., & V, S. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmacy and Technology, 9(3), 29699-29713. [Link]
-
Silberberg, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Hartmann, A., Schumacher, M., Plappert, U., Speit, G., & Müller, W. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 129-139. [Link]
-
Kumar, L., & Kumar, A. (2022). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]
-
Yang, X., Xu, W., & Borders, C. (2017). Development of a high-throughput solubility screening assay for use in antibody discovery. Drug Discovery Today, 22(9), 1367-1373. [Link]
-
Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
-
Hartmann, A., Schumacher, M., Plappert, U., Speit, G., & Müller, W. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. ResearchGate. [Link]
-
ResearchGate. (2017). How to calculate the final concentration of DMSO in experiments of cell treatment?. [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. [Link]
-
ResearchGate. (2024). How to achieve a final concentration of 0.1% DMSO for MTT Assay?. [Link]
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Dahlin, J. L., & Walters, M. A. (2014). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC - NIH. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
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Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. ResearchGate. [Link]
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LifeTein. (2023). DMSO usage in cell culture. [Link]
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Pan, L., Ho, Q., & Segel, D. J. (2007). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. ResearchGate. [Link]
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Catalent. (2020). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. [Link]
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ISPE. (2017). ISPE Good Practice Guide: Containment for Potent Compounds. [Link]
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IPS. (2018). Handling & Processing of Potent Compounds: A Holistic Approach. [Link]
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Hopax Fine Chemicals. (2019). Biological buffers solubility in water. [Link]
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Sittampalam, G. S., et al. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI. [Link]
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Hühn, J., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. PMC - NIH. [Link]
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ISMP. (2022). 2022 ISMP Guidelines for Sterile Compounding and the Safe Use of Sterile Compounding Technology. [Link]
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PubChem. 2-Valeryloxyacetic acid | C7H12O4 | CID 21458918. [Link]
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Faustino, P. J., & Jamei, M. (2019). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech, 20(4), 147. [Link]
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GitHub Pages. SOLUBILITY DATA SERIES. [Link]
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Technical Support Center: A Guide to Preventing Degradation of 2-Valeryloxazole in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 2-Valeryloxazole in solution. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.
Section 1: Foundational Knowledge - Understanding 2-Valeryloxazole Stability (FAQ)
This section addresses the fundamental chemical principles governing the stability of 2-Valeryloxazole.
Q1: What is 2-Valeryloxazole and why is its stability a primary concern?
A1: 2-Valeryloxazole is an organic compound featuring a five-membered aromatic ring containing both an oxygen and a nitrogen atom, known as an oxazole ring. This ring is substituted at the C2 position with a valeryl (pentanoyl) group. While oxazole-containing molecules are vital scaffolds in medicinal chemistry, the oxazole ring itself is a sensitive functional group.[1][2][3] Its aromaticity is less pronounced than in analogous heterocycles like thiazoles, making it susceptible to degradation under common experimental conditions.[4][5] Understanding and controlling these degradation pathways is critical for obtaining reproducible data in biological assays, kinetic studies, and formulation development.
Q2: What are the primary chemical pathways through which 2-Valeryloxazole degrades in solution?
A2: The degradation of 2-Valeryloxazole is primarily driven by three mechanisms targeting the oxazole ring:
-
Hydrolysis: The oxazole ring can undergo cleavage through both acid and base-catalyzed hydrolysis.[6] This is often the most common degradation pathway in aqueous media. Basic conditions, in particular, can be highly detrimental, leading to rapid ring opening.[7] The typical product of hydrolysis is an α-acylamino ketone or a related open-chain structure.[6]
-
Oxidation: The electron-rich oxazole ring is vulnerable to oxidation.[1][8] This can be initiated by atmospheric oxygen (auto-oxidation), strong oxidizing agents (e.g., KMnO₄, ozone), or reactive oxygen species.[9][10][11] Photo-oxidation, which involves the reaction with singlet oxygen generated in the presence of light, is a significant concern and can lead to complex rearrangement products like triamides.[12][13]
-
Photolysis: Exposure to light, particularly in the UV spectrum, can provide the energy needed to induce photochemical reactions.[1] This can lead to ring rearrangement or the formation of oxidation products, often causing discoloration of the solution.[1][6]
Q3: How does the "2-Valeryl" substituent influence the stability of the oxazole ring?
A3: The 2-Valeryl group, an acyl substituent, is an electron-withdrawing group. This electronic effect influences the reactivity of the oxazole ring. Specifically, it increases the electrophilicity of the C2 position, making it a potential site for nucleophilic attack which can lead to ring cleavage rather than simple substitution.[9][10] Furthermore, the C2 position in oxazoles is the most acidic and prone to deprotonation by strong bases, a process that can trigger ring opening to form an isonitrile intermediate.[4][9][10] Therefore, the presence of the valeryl group necessitates careful control of pH and avoidance of strong nucleophiles or bases.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides practical, scenario-based advice for addressing common stability challenges encountered during experiments.
Issue 1: Rapid Loss of Purity in Aqueous Buffers
-
Question: "I prepared a 10 mM stock of 2-Valeryloxazole in DMSO and diluted it into a pH 7.4 phosphate buffer for a cell-based assay. After 4 hours at 37°C, HPLC analysis shows only 60% of the parent compound remaining. What is causing this rapid degradation?"
-
Answer: The observed loss of purity is characteristic of base-catalyzed hydrolysis. While pH 7.4 is considered neutral, it can be sufficient to promote the cleavage of the oxazole ring, a process that is accelerated at physiological temperatures (37°C).[7] The oxazole ring is known to be unstable in basic conditions, leading to the formation of open-ring impurities.[6][7]
Troubleshooting Steps:
-
pH Optimization: If your experiment allows, switch to a slightly acidic buffer system (e.g., citrate or MES buffer, pH 6.0-6.5) to slow the rate of hydrolysis.
-
Temperature Control: Perform dilutions and incubations at the lowest feasible temperature. If the experiment must be at 37°C, minimize the incubation time.
-
Reduce Water Activity: Prepare the final dilution immediately before use. For non-cellular assays, consider using a mixed solvent system (e.g., buffer with 5-10% acetonitrile or DMSO) to reduce the effective concentration of water.
-
Run a Control: Always include a control sample of 2-Valeryloxazole in the final buffer incubated under the same conditions but without cells or other reagents to isolate and quantify the compound's intrinsic degradation rate.
-
Issue 2: Solution Discoloration and Emergence of Multiple Degradation Peaks
-
Question: "My solution of 2-Valeryloxazole in methanol, stored in a clear glass vial on the lab bench, has developed a yellow tint. The HPLC chromatogram is now complex, showing several small, broad peaks. What happened?"
-
Answer: This scenario points towards a combination of photodegradation and oxidation.[1][12] Exposure to ambient laboratory light provides the energy for photolytic reactions, while the presence of dissolved oxygen in the solvent allows for parallel photo-oxidation.[14] These processes often generate a mixture of colored byproducts, leading to the observed discoloration and complex chromatogram.
Troubleshooting Steps:
-
Protect from Light: Always store stock and working solutions in amber glass vials or wrap clear vials completely in aluminum foil. Minimize exposure to light during handling.
-
Use an Inert Atmosphere: To prevent oxidation, use a high-purity, degassed solvent (e.g., by sparging with argon or nitrogen for 15-20 minutes). Prepare solutions and store the final aliquots under an inert gas atmosphere.
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Older solvents, especially ethers and alcohols, can accumulate peroxides which act as potent oxidizing agents.
-
Low-Temperature Storage: Store solutions at low temperatures (e.g., -20°C or -80°C) to drastically reduce the rates of all degradation pathways.[15]
-
Issue 3: Complete Sample Loss During a Synthetic Modification Step
-
Question: "In an attempt to perform a reaction on another part of my molecule, I used n-butyllithium (n-BuLi) at -78°C. My starting material, which contained the 2-Valeryloxazole moiety, was completely destroyed. Why was this reagent so destructive?"
-
Answer: The C2 proton of the oxazole ring is the most acidic proton and is readily abstracted by strong bases like n-BuLi.[4][10] This deprotonation does not result in a stable anion; instead, it typically triggers an irreversible ring-opening reaction to form an isonitrile species, thus destroying the oxazole core.[9][10]
Troubleshooting Steps:
-
Avoid Strong Bases: Never expose 2-Valeryloxazole to organolithium reagents, Grignard reagents, or other harsh, non-hindered bases.
-
Use Milder Bases: If a basic reaction is necessary, consider milder, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or potassium carbonate, and always perform the reaction at the lowest possible temperature.
-
Protecting Group Strategy: If C2 functionalization is desired, it should not be attempted via direct deprotonation. More advanced synthetic strategies, such as palladium-catalyzed cross-coupling of a 2-halo-oxazole precursor, are required to avoid ring cleavage.[10][16]
-
Section 3: Protocols for Stability and Analysis
Protocol 1: Recommended General Handling and Storage Procedure
This protocol is designed to maximize the shelf-life of 2-Valeryloxazole in solution.
-
Solvent Selection: Use anhydrous, HPLC-grade aprotic solvents such as acetonitrile, dioxane, or THF for long-term stock solutions. For intermediate stocks, anhydrous DMSO or ethanol can be used.
-
Degassing: Before use, sparge the chosen solvent with a gentle stream of inert gas (argon or nitrogen) for 20 minutes to remove dissolved oxygen.
-
Preparation of Stock Solution:
-
Weigh the 2-Valeryloxazole solid in a tared amber vial.
-
Under a blanket of inert gas, add the degassed solvent to achieve the desired concentration.
-
Cap the vial tightly with a Teflon-lined septum cap.
-
Mix gently by inversion or brief sonication until fully dissolved.
-
-
Storage:
-
Immediately after preparation, store the stock solution at ≤ -20°C. For long-term storage (>1 month), storage at -80°C is recommended.
-
Prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Step-by-Step Guide for a pH Stability Study
This experiment will determine the degradation rate of 2-Valeryloxazole across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) covering a relevant pH range, such as pH 4.0 (citrate), pH 6.5 (MES or phosphate), and pH 8.0 (phosphate or borate).[6]
-
Sample Preparation:
-
Prepare a 10 mM stock solution of 2-Valeryloxazole in acetonitrile.
-
In separate amber HPLC vials, dilute the stock solution into each buffer to a final concentration of 50 µg/mL. Ensure the final concentration of acetonitrile is low (<5%) to minimize its effect.
-
-
Incubation: Incubate the vials at a constant, controlled temperature (e.g., 25°C or 37°C).[6]
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial for analysis.
-
Analysis: Analyze each sample immediately using a validated, stability-indicating HPLC method. The method should be capable of separating the 2-Valeryloxazole peak from any degradation products.
-
Data Analysis: Plot the percentage of the initial 2-Valeryloxazole concentration remaining versus time for each pH. Calculate the degradation rate constant (k) and half-life (t₁/₂) at each condition to identify the optimal pH for stability.[6]
Section 4: Visualizing Degradation & Troubleshooting
Diagram 1: Primary Degradation Pathways of 2-Valeryloxazole
Caption: Key triggers and resulting pathways for the degradation of 2-Valeryloxazole.
Diagram 2: Troubleshooting Flowchart for Stability Issues
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- 16. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 2-Valeryloxazole
Welcome to the technical support center for the synthesis and scale-up of 2-valeryloxazole. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges of synthesizing this 2-alkyl-substituted oxazole, a valuable scaffold in medicinal chemistry and materials science.[1]
Section 1: Strategic Synthesis Planning (FAQs)
Q1: What are the most viable synthetic routes for scaling the production of 2-Valeryloxazole?
When planning the synthesis of a 2-alkyl-oxazole like 2-valeryloxazole, two primary routes offer a balance of reliability, scalability, and access to starting materials: the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis.
-
Robinson-Gabriel Synthesis : This is a classic and highly versatile method that involves the cyclodehydration of a 2-acylamino-ketone.[2][3] For 2-valeryloxazole, this precursor would be N-(2-oxopropyl)pentanamide. The key advantages are the relatively low cost of starting materials and the robustness of the reaction. However, it often requires strong dehydrating agents like concentrated sulfuric acid or phosphorus pentoxide, which can present challenges in handling and waste disposal during scale-up.[4]
-
Van Leusen Oxazole Synthesis : This modern approach utilizes the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[5] To synthesize 2-valeryloxazole, this route is less direct as it typically produces 5-substituted oxazoles. Modifying it for 2-substitution is more complex and less common for this specific substitution pattern, making the Robinson-Gabriel pathway a more straightforward choice for this target molecule.
The choice depends on available starting materials, tolerance for harsh reagents, and the desired scale. For most applications aiming for multi-gram to kilogram scale, the Robinson-Gabriel synthesis remains a primary and cost-effective option.
Caption: High-level comparison of synthetic workflows.
Section 2: Troubleshooting the Robinson-Gabriel Synthesis
This section addresses common issues encountered during the two-step Robinson-Gabriel synthesis of 2-valeryloxazole.
Caption: Workflow for the Robinson-Gabriel synthesis of 2-valeryloxazole.
Issue 1: Low Yield or Incomplete Conversion in the Acylation Step (Step 1)
Q: My initial acylation of aminoacetone hydrochloride with valeryl chloride is giving a low yield of the N-(2-oxopropyl)pentanamide intermediate. What's going wrong?
A: This is a critical step where efficiency is key. Several factors can lead to poor yields:
-
Insufficient Base: Aminoacetone is typically used as its hydrochloride salt. You need at least two equivalents of a base: one to neutralize the HCl salt and a second to scavenge the HCl generated during the acylation. A weak, non-nucleophilic base like pyridine or triethylamine is standard. Using only one equivalent will result in protonation of the desired amine, shutting down the reaction.
-
Reaction Temperature: Acylation is an exothermic reaction. If the temperature is not controlled (ideally 0-5 °C during addition), side reactions can occur, including di-acylation or decomposition. Run the reaction in an ice bath and add the valeryl chloride dropwise.
-
Moisture Contamination: Valeryl chloride is highly sensitive to moisture and will hydrolyze to valeric acid, which will not participate in the reaction. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Acylating Agent: While valeryl chloride is highly reactive, valeric anhydride can be used as a less aggressive alternative, sometimes leading to cleaner reactions, albeit potentially slower.
Issue 2: Poor Yield and Charring during Cyclodehydration (Step 2)
Q: When I add my α-acylamino ketone intermediate to concentrated sulfuric acid, the reaction mixture turns black and my yield of 2-valeryloxazole is minimal. How can I improve this cyclization?
A: This is a classic problem of overly aggressive dehydration. The mechanism involves protonation of a carbonyl, intramolecular attack by the amide oxygen, and subsequent elimination of water to form the aromatic oxazole ring.[4]
-
Reagent Choice is Critical: Concentrated sulfuric acid is effective but can cause extensive charring, especially at elevated temperatures. Consider alternative, milder dehydrating agents. Polyphosphoric acid (PPA) often gives cleaner reactions. Phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride are also common and effective alternatives.[4][6]
-
Temperature Control: Even with sulfuric acid, the reaction can be controlled. Pre-cool the acid and add the intermediate slowly in portions or as a solution in a compatible solvent to manage the exotherm. The reaction often proceeds efficiently at temperatures from room temperature to 60-80 °C, depending on the substrate and reagent. Avoid excessive heating.
-
Reaction Time: Over-exposure to strong acid can degrade the oxazole product. The oxazole ring can undergo cleavage under harsh acidic conditions.[6] Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion, then quench the reaction promptly by pouring it over ice.
Issue 3: Difficulty in Product Isolation and Purification
Q: After quenching and extraction, my crude product is an oil that is difficult to purify by column chromatography. Are there better methods?
A: Purification is often the biggest hurdle in scaling up.
-
Effective Work-up: After quenching the reaction on ice, carefully neutralize the acidic solution with a base like sodium bicarbonate or sodium hydroxide. Ensure the pH is neutral or slightly basic before extracting with a solvent like ethyl acetate or dichloromethane. A thorough aqueous wash is essential to remove inorganic salts and residual acid.
-
Chromatography Optimization: If chromatography is necessary, ensure proper solvent system selection. A gradient elution from a non-polar solvent (like hexanes) to a slightly more polar mixture (hexanes/ethyl acetate) is typical. If the product is streaking, try deactivating the silica gel with a small amount of triethylamine (~1%) in your eluent.
-
Distillation: 2-Valeryloxazole, as a relatively small molecule, may be volatile enough for vacuum distillation. This is an excellent method for purification on a larger scale as it avoids the use of large volumes of solvent required for chromatography. A Kugelrohr apparatus is ideal for smaller, multi-gram scales.
Section 3: Key Considerations for Scale-Up
Q: I have a successful 1-gram scale synthesis. What new problems should I anticipate when scaling up to 100 grams?
A: Scaling up introduces challenges related to physical processes rather than just chemical reactivity.[7]
-
Heat Management: The exotherms from both the acylation and the acid-catalyzed cyclization will be significantly larger. A simple ice bath may not be sufficient. A jacketed reactor with controlled cooling is essential to maintain the optimal temperature and prevent runaway reactions.
-
Reagent Addition: Dropwise addition from a funnel is not practical at scale. Use a syringe pump or an addition funnel with precise control to add reagents slowly and consistently, especially the valeryl chloride and the dehydrating agent.
-
Mixing: Inefficient stirring can lead to localized hot spots and concentration gradients, causing side reactions and reducing yield. Use an overhead mechanical stirrer with an appropriately sized impeller to ensure the entire reaction mass is homogeneous.
-
Work-up and Extraction: The volumes for quenching, neutralization, and extraction become very large. Ensure you have appropriately sized vessels and separatory funnels. Phase separation can be slower at a larger scale.
-
Safety: Handling large quantities of corrosive reagents like concentrated H₂SO₄, POCl₃, and valeryl chloride requires enhanced safety protocols, including appropriate personal protective equipment (PPE), and performing the reaction in a well-ventilated walk-in fume hood.
Section 4: Detailed Experimental Protocols
Protocol 1: Lab-Scale (5 g) Robinson-Gabriel Synthesis of 2-Valeryloxazole
Step A: Synthesis of N-(2-oxopropyl)pentanamide
-
To a 250 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add aminoacetone hydrochloride (5.5 g, 50 mmol) and dichloromethane (100 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (15.2 mL, 110 mmol) via syringe over 10 minutes. Stir the mixture for an additional 20 minutes at 0 °C.
-
In a separate flask, prepare a solution of valeryl chloride (6.6 g, 55 mmol) in dichloromethane (20 mL).
-
Add the valeryl chloride solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Quench the reaction by adding 50 mL of water. Separate the organic layer, and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.
Step B: Cyclodehydration to 2-Valeryloxazole
-
In a 250 mL flask, place concentrated sulfuric acid (30 mL) and cool to 0 °C.
-
Dissolve the crude N-(2-oxopropyl)pentanamide from the previous step in a minimal amount of dichloromethane (~10 mL).
-
Add the solution of the intermediate to the cold sulfuric acid slowly, with vigorous stirring, keeping the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and warm the mixture to 50 °C. Stir at this temperature for 2 hours.
-
Cool the reaction mixture back to room temperature and carefully pour it onto 200 g of crushed ice in a large beaker.
-
Neutralize the acidic solution by slowly adding solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., 95:5 Hexanes:Ethyl Acetate) to afford pure 2-valeryloxazole.
Section 5: Data Summary Table
The choice of dehydrating agent is a critical parameter. The following table provides a comparative summary based on literature precedents for similar oxazole syntheses.
| Dehydrating Agent | Typical Temperature | Reaction Time | Pros | Cons |
| Conc. H₂SO₄ | 25 - 60 °C | 1 - 3 hours | Inexpensive, powerful | Can cause charring, harsh workup |
| PPA | 80 - 140 °C | 2 - 6 hours | Generally cleaner reactions | Viscous, difficult to stir, high temp |
| POCl₃ | 80 - 110 °C | 1 - 4 hours | Effective, good yields | Corrosive, toxic, requires careful quench |
| Tf₂O / Pyridine | 0 °C to RT | 1 - 2 hours | Very mild conditions, high yield | Expensive |
Section 6: General FAQs
Q: How can I definitively confirm the structure of my final product as 2-Valeryloxazole?
A: A combination of spectroscopic methods is required:
-
¹H NMR: Expect to see characteristic signals for the butyl chain (a triplet for the terminal CH₃, multiplets for the three CH₂ groups) and a singlet for the proton at the C5 position of the oxazole ring (typically δ 7.0-7.5 ppm) and a singlet for the methyl group at C4 (typically δ 2.2-2.5 ppm).
-
¹³C NMR: Look for the characteristic chemical shifts of the oxazole ring carbons (C2, C4, C5) typically in the range of δ 120-165 ppm.
-
Mass Spectrometry (MS): Confirm the molecular weight by finding the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=N stretching frequency of the oxazole ring around 1650-1680 cm⁻¹.
Q: What are the primary safety hazards associated with this synthesis?
A: The primary hazards are chemical.
-
Corrosives: Valeryl chloride, concentrated sulfuric acid, and phosphorus oxychloride are highly corrosive and can cause severe burns. Always handle them in a fume hood with appropriate PPE (gloves, lab coat, safety glasses/face shield).
-
Flammability: Organic solvents like dichloromethane and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.
-
Exothermic Reactions: Both the acylation and cyclodehydration steps can release significant heat. Maintain cooling and slow addition rates to prevent the reaction from becoming uncontrollable.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
Padwa, A. et al. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [Link]
-
Sharma, H. et al. Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate. [Link]
-
White, M. C. et al. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. PubMed Central. [Link]
-
ChemEazy. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [Link]
-
Jahan, I. et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
Palmer, D. C. & Venkatraman, S. Synthesis and Reactions of Oxazoles. ResearchGate. [Link]
-
Van Leusen, A. M. et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]
-
Ye, M. et al. Scale-Up Synthesis of Antidepressant Drug Vilazodone. ResearchGate. [Link]
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- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Oxazole Derivatives
Welcome to the Technical Support Center for the characterization of oxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and structural elucidation of this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Table of Contents
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Synthesis and Purification Pitfalls
-
NMR Spectroscopy Challenges
-
Mass Spectrometry Interpretation
-
Stability and Handling Issues
-
Crystallography and Structural Validation
-
References
Synthesis and Purification Pitfalls
The synthesis of oxazoles, while well-established, can be fraught with challenges related to side reactions and purification. Understanding these potential issues is the first step toward successful characterization.
FAQ 1: I'm observing significant byproduct formation in my Robinson-Gabriel synthesis. What are the likely culprits and how can I minimize them?
The Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, is a cornerstone of oxazole synthesis. However, incomplete cyclization and side reactions can lead to a complex reaction mixture.
Possible Causes and Troubleshooting:
-
Incomplete Dehydration: The final step of the reaction is the elimination of water to form the aromatic oxazole ring. If the dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide) is not efficient enough or the reaction temperature is too low, you may isolate the oxazoline intermediate.
-
Solution: Ensure your dehydrating agent is fresh and used in sufficient excess. You may also consider increasing the reaction temperature or switching to a more powerful dehydrating agent like polyphosphoric acid (PPA).
-
-
Side Reactions of Starting Materials: The 2-acylaminoketone can undergo self-condensation or other side reactions under harsh acidic conditions.
-
Solution: Employ milder reaction conditions if possible. Some modern variations of the Robinson-Gabriel synthesis utilize reagents like triflic anhydride or Burgess reagent, which can promote cyclodehydration under less forcing conditions.
-
-
Formation of Byproducts in Synthesis: The synthesis of oxazoles can sometimes lead to the formation of unexpected byproducts.[1]
-
Solution: Careful monitoring of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to identify the formation of byproducts and optimize reaction conditions to minimize them.
-
NMR Spectroscopy Challenges
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. However, the unique electronic nature of the oxazole ring can present interpretive challenges.
FAQ 2: The proton and carbon NMR signals for my oxazole derivative are not where I expect them to be. How can I confidently assign them?
The chemical shifts of the oxazole ring protons and carbons are influenced by the electronegativity of the oxygen and nitrogen atoms, as well as the aromatic ring current.[2][3] Substituents on the ring can further complicate the spectra.
Typical Chemical Shift Ranges:
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | ~7.9 - 8.2 | ~150 - 162 |
| C4-H | ~7.0 - 7.3 | ~122 - 128 |
| C5-H | ~7.6 - 7.9 | ~138 - 142 |
Note: These are approximate ranges and can vary significantly with substitution and solvent.[4]
Troubleshooting and Assignment Strategies:
-
Purity Assessment: Before diving into complex NMR analysis, confirm the purity of your sample using LC-MS. Impurities are a common source of confusing NMR signals.[5]
-
2D NMR Spectroscopy: Utilize two-dimensional NMR techniques for unambiguous assignments:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for connecting substituents to the oxazole core.
-
-
Reference Comparison: Compare your spectral data with published data for structurally similar oxazole derivatives. Scientific databases like SciFinder and Reaxys are excellent resources for this.
Workflow for NMR Signal Assignment
Caption: A stepwise workflow for the confident assignment of NMR signals in oxazole derivatives.
Mass Spectrometry Interpretation
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of a compound. The fragmentation of the oxazole ring can be complex and requires careful interpretation.
FAQ 3: My oxazole derivative shows a complex fragmentation pattern in the mass spectrum. What are the common fragmentation pathways?
The fragmentation of oxazoles in MS is influenced by the stability of the heterocyclic ring and the nature of its substituents.
Common Fragmentation Pathways:
-
Ring Cleavage: The oxazole ring can undergo cleavage, often initiated by the loss of a stable neutral molecule. Common losses include:
-
Loss of CO (Carbon Monoxide): This is a frequent fragmentation pathway for many heterocyclic systems.
-
Loss of HCN (Hydrogen Cyanide) or RCN (Nitrile): The nitrile fragment lost will depend on the substituent at the C2 position.[6]
-
-
Rearrangements: Phenyl-substituted oxazoles are known to undergo rearrangements, which can lead to the formation of stable ions like the fluorene cation.[5]
-
Substituent Fragmentation: The fragmentation of side chains attached to the oxazole ring will also contribute significantly to the overall mass spectrum.[6]
Troubleshooting Complex Spectra:
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion and fragment ions, allowing for the determination of their elemental composition. This is a powerful tool for proposing and validating fragmentation pathways.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented. This technique helps to establish direct relationships between precursor and product ions, simplifying the interpretation of complex spectra.[7]
Common Fragmentation Pathways of a 2,5-Disubstituted Oxazole
Caption: A simplified diagram illustrating common fragmentation pathways for a generic 2,5-disubstituted oxazole in mass spectrometry.
Stability and Handling Issues
Oxazole derivatives can exhibit varying degrees of stability, which can impact their characterization and storage.
FAQ 4: My oxazole derivative seems to be degrading during workup or storage. What conditions should I be mindful of?
The stability of the oxazole ring can be influenced by pH, light, and temperature.
Factors Affecting Stability:
-
pH Sensitivity: The oxazole ring can be susceptible to both acidic and basic hydrolysis, leading to ring opening.[8] While generally more resistant to acids than furans, decomposition can occur under concentrated acidic conditions.[9] Some oxazole derivatives have also shown decomposition at basic pH.[10]
-
Troubleshooting: Maintain a neutral pH (6-8) during aqueous workups and for storage in solution whenever possible. The use of buffered solutions is recommended.
-
-
Photostability: Exposure to UV light can induce photolytic degradation and rearrangement of the oxazole ring.[8]
-
Troubleshooting: Store oxazole derivatives in amber vials or protect them from light with aluminum foil. Conduct experiments under dim light when possible.
-
-
Oxidative Instability: The oxazole ring is susceptible to oxidation, which can lead to ring cleavage.[8][11]
-
Troubleshooting: Handle and store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. The use of de-gassed solvents is also advisable.
-
Crystallography and Structural Validation
For unambiguous structural confirmation, single-crystal X-ray crystallography is the gold standard.[12]
FAQ 5: I am struggling to obtain high-quality crystals of my oxazole derivative for X-ray diffraction. What are some common crystal growth techniques to try?
Growing single crystals suitable for X-ray analysis can be a process of trial and error.
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method. A saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.
-
Protocol:
-
Dissolve the purified compound in a suitable solvent to create a near-saturated solution.
-
Filter the solution into a clean vial.
-
Cover the vial with a cap or parafilm with a few small holes to allow for slow solvent evaporation.
-
Leave the vial undisturbed in a vibration-free location.
-
-
-
Vapor Diffusion (Solvent/Anti-Solvent): This technique involves dissolving the compound in a good solvent and placing it in a sealed container with a volatile anti-solvent (a solvent in which the compound is poorly soluble). The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.
Troubleshooting Crystal Growth:
-
Purity is Paramount: The higher the purity of your compound, the greater the chance of growing high-quality crystals.
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures.
-
Patience is Key: Crystal growth can take anywhere from a few hours to several weeks.
Workflow for X-ray Crystallography
Caption: A general workflow for obtaining and validating the structure of an oxazole derivative using X-ray crystallography.
References
-
Wikipedia. Oxazole. [Link]
-
ResearchGate. Formation of by-products in the synthesis of oxazole 11bc. [Link]
- Bowie, J. H. (1968). The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry, 1(1), 15-27.
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
National Institutes of Health. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]
-
Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]
-
SlideShare. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
-
ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. [Link]
-
SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
Organic Communications. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
ResearchGate. Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. [Link]
-
ResearchGate. Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
-
Scribd. Oxazole Chemistry Overview. [Link]
-
Science Publishing Group. X-Ray Crystallographic Study of Novel Oxazole Derivatives. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
D-Scholarship@Pitt. The Synthesis of Oxazole-containing Natural Products. [Link]
-
Angus & Robertson. X-Ray Crystallographic Study of Novel Oxazole Derivatives. [Link]
-
University of Florida. Interpretation of mass spectra. [Link]
-
Royal Society of Chemistry. CCXXXII.—A new synthesis of oxazole derivatives. [Link]
-
University of Helsinki. Interpreting MS/MS spectra. [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
International Journal of Trend in Scientific Research and Development. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]
-
ACS Publications. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. [Link]
-
Ben-Gurion University of the Negev. X-ray crystallographic study of novel oxazole derivatives. [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. [Link]
-
Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]
-
Research Square. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
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Technical Support Center: Optimization of 2-Valeryloxazole Synthesis
Welcome to the technical support center for the synthesis of 2-valeryloxazole and related 2-substituted oxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with oxazole chemistries. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance the efficiency, yield, and purity of your reactions.
Introduction: The Challenge of 2-Alkyloxazole Synthesis
The synthesis of 2-alkyloxazoles like 2-valeryloxazole presents unique challenges compared to their aryl-substituted counterparts. Issues such as lower yields, competing side reactions, and difficulties in purification are common hurdles. This guide provides practical, field-tested advice to navigate these complexities, focusing on two robust and widely adopted synthetic strategies: the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your specific reaction.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-valeryloxazole. The solutions provided are based on established chemical principles and validated experimental practices.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 2-valeryloxazole?
A1: The two most prevalent and versatile methods for synthesizing 2-substituted oxazoles, including 2-valeryloxazole, are the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis .[1][2]
-
The Robinson-Gabriel Synthesis involves the cyclodehydration of a 2-acylamino-ketone.[3][4] For 2-valeryloxazole, the starting material would be N-(2-oxoheptyl)pentanamide.
-
The Van Leusen Oxazole Synthesis is a powerful one-pot reaction that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[5][6][7][8] To synthesize 2-valeryloxazole, one would ideally start with valeraldehyde and a suitable isocyanide precursor, though the classic Van Leusen yields a 5-substituted oxazole. A modification would be required for 2-substitution.
Q2: My Robinson-Gabriel synthesis of 2-valeryloxazole is resulting in a low yield. What are the likely causes and how can I improve it?
A2: Low yields in the Robinson-Gabriel synthesis are a common issue, often stemming from incomplete cyclization or side reactions.[9] Here are the primary factors to investigate:
-
Dehydrating Agent: The choice and concentration of the dehydrating agent are critical. While sulfuric acid is common, it can be too harsh for some substrates, leading to charring and decomposition. Polyphosphoric acid (PPA) is often a milder and more effective alternative, potentially increasing yields to 50-60%.[9] Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are other options, but also require careful optimization.[1][9]
-
Reaction Temperature and Time: Overheating can lead to degradation of the starting material and product. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent prolonged heating.
-
Purity of Starting Material: The 2-acylamino-ketone precursor must be of high purity. Impurities can interfere with the cyclization process. Ensure your starting material is fully characterized before proceeding.
-
Water Content: The presence of water can inhibit the dehydration step. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Q3: I am observing significant side product formation in my Van Leusen reaction. What are these side products and how can I minimize them?
A3: In the Van Leusen synthesis, the primary side products often arise from the reactivity of the TosMIC reagent.[7][10]
-
Formation of Nitriles: If a ketone is formed as an impurity or if the reaction conditions are not optimal, TosMIC can react with it to form a nitrile.[7]
-
Competing Reactions of the Aldehyde: Aldehyd self-condensation (aldol reaction) can occur under basic conditions, consuming the starting material. To mitigate this, add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC.
-
Base Selection: The choice of base is important. Potassium carbonate (K₂CO₃) is commonly used and generally effective.[5] Stronger bases like potassium tert-butoxide should be used with caution and at low temperatures to control reactivity.[10]
Q4: What is the best method for purifying 2-valeryloxazole?
A4: 2-Alkyloxazoles are often volatile liquids, making purification challenging.
-
Flash Column Chromatography: This is the most common method for purifying oxazoles.[11] A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically effective.
-
Distillation: For larger scale reactions, vacuum distillation can be an effective purification method, provided the product is thermally stable.
-
Removal of Water: Residual water in the final product can be a problem. A common method to remove trace amounts of water from 2-oxazolines (a related class of compounds) is by treating the product with a dialkyl hydrogen phosphite or a halosilane compound followed by distillation.[12]
Q5: Are there any "greener" or more sustainable approaches to synthesizing oxazoles?
A5: Yes, there is a growing interest in developing more environmentally friendly methods for oxazole synthesis.[13] Some approaches include:
-
Use of Ionic Liquids: Ionic liquids have been used as recyclable solvents in the Van Leusen synthesis, allowing for high yields and reuse of the solvent for multiple runs.[9]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in some oxazole syntheses, such as the Erlenmeyer synthesis of azalactones.[13]
-
Metal-Free Catalysis: Research is ongoing to replace heavy metal catalysts with more benign alternatives.[14]
Part 2: Detailed Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for the synthesis of a 2-alkyloxazole, using 2-valeryloxazole as a representative example.
Protocol 1: Robinson-Gabriel Synthesis of 2-Valeryloxazole
This protocol details the cyclodehydration of N-(2-oxoheptyl)pentanamide to yield 2-valeryloxazole.
Step 1: Synthesis of the 2-Acylamino-ketone Precursor
The starting material, N-(2-oxoheptyl)pentanamide, can be synthesized via the Dakin-West reaction or by acylation of an aminoketone.
Step 2: Cyclodehydration
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(2-oxoheptyl)pentanamide (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Addition of Dehydrating Agent: Carefully add the dehydrating agent. For example, add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise to the solution at 0 °C.[15] Alternatively, polyphosphoric acid (PPA) can be used as both the solvent and the dehydrating agent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by TLC (Thin Layer Chromatography).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Recommended Condition |
| Dehydrating Agent | Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA)[9][15] |
| Solvent | Toluene, Dichloromethane (if using TFAA) |
| Temperature | Reflux |
| Reaction Time | 2-12 hours (monitor by TLC)[15] |
| Purification | Flash Column Chromatography (Silica Gel) |
Protocol 2: Modified Van Leusen Synthesis for a 2-Substituted Oxazole
The traditional Van Leusen reaction yields 5-substituted oxazoles.[5][8] To synthesize a 2-substituted oxazole like 2-valeryloxazole, a modified approach is necessary, often involving a multi-step sequence. A general strategy involves the reaction of an aldehyde with TosMIC, followed by further functionalization.
A more direct, one-pot synthesis for 4,5-disubstituted oxazoles has been developed using TosMIC, aldehydes, and aliphatic halides in an ionic liquid.[16]
Step-by-Step General Protocol (for 4,5-disubstituted oxazoles):
-
Reaction Setup: To a suspension of a base (e.g., K₂CO₃) in an ionic liquid (e.g., [bmim]Br), add TosMIC.
-
Addition of Reagents: Add the desired aldehyde followed by an aliphatic halide.
-
Reaction: Stir the mixture at the optimized temperature until the reaction is complete (monitor by TLC).
-
Work-up and Extraction: After completion, add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
| Parameter | Recommended Condition |
| Reagents | Aldehyde, Tosylmethyl isocyanide (TosMIC), Aliphatic Halide |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Ionic Liquid (e.g., [bmim]Br) |
| Temperature | Optimized for specific substrates |
| Purification | Flash Column Chromatography (Silica Gel) |
Part 3: Mechanistic Insights & Visualizations
Understanding the reaction mechanisms is key to effective troubleshooting and optimization.
Robinson-Gabriel Synthesis Mechanism
The Robinson-Gabriel synthesis proceeds via an initial protonation of the ketone carbonyl, followed by intramolecular nucleophilic attack from the amide oxygen to form a cyclic intermediate. Subsequent dehydration leads to the aromatic oxazole ring.[17]
Caption: Robinson-Gabriel Synthesis Workflow.
Van Leusen Oxazole Synthesis Mechanism
The Van Leusen reaction begins with the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. A subsequent 5-endo-dig cyclization forms an oxazoline intermediate. Elimination of the tosyl group yields the oxazole.[7][8][10]
Caption: A logical workflow for troubleshooting low yields.
References
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. [Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed. [Link]
-
Van Leusen Reaction | NROChemistry. [Link]
-
Van Leusen reaction - Wikipedia. [Link]
-
Van Leusen Oxazole Synthesis - Organic Chemistry Portal. [Link]
-
Robinson-Gabriel Synthesis - SynArchive. [Link]
-
Mechanism of the Robinson-Gabriel synthesis of oxazoles. [Link]
-
Robinson-Gabriel synthesis of oxazoles | Organic Chemistry - YouTube. [Link]
-
Robinson–Gabriel synthesis - Wikipedia. [Link]
-
Screening the Synthesis of 2-Substituted-2-oxazolines | ACS Combinatorial Science. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. [Link]
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. [Link]
-
Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC - NIH. [Link]
-
Optimization of the reaction conditions for the transformation of substrate 2a to oxazole 1a a - ResearchGate. [Link]
-
Oxazole - Wikipedia. [Link]
-
Oxazole.pdf - CUTM Courseware. [Link]
-
Synthesis and Reactions of Oxazoles - ResearchGate. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Synthesis of 2-oxazolines - Organic Chemistry Portal. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. [Link]
- US4281137A - Purification of 2-oxazolines - Google P
-
The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - RSC Publishing. [Link]
-
Synthesis of 2-Fluoroalkylated Oxazoles from β-Monosubstituted Enamines via Fluoroacyloxylation and Cyclization Mediated by Fluoroalkyl-Containing Hypervalent Iodine(III) Species Generated In Situ - ACS Publications. [Link]
-
Synthetic approaches for oxazole derivatives: A review - ResearchGate. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchGate. [Link]
-
Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates - MDPI. [Link]
-
Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. [Link]
-
Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. [Link]
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Validation & Comparative
A Comparative Pharmacological Guide to Oxazole Derivatives: From Broad-Spectrum Activity to Specific Targets
The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents a cornerstone in medicinal chemistry. Its versatile structure allows for a multitude of substitutions, giving rise to a diverse array of pharmacological activities.[1][2] This guide provides an in-depth comparison of the pharmacology of 2-valeryloxazole, a simple alkyl-substituted oxazole, with other prominent oxazole derivatives exhibiting antibacterial, anti-inflammatory, and anticancer properties. By examining their mechanisms of action, structure-activity relationships (SAR), and key experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.
The Oxazole Core: A Privileged Scaffold in Drug Discovery
The unique electronic and structural characteristics of the oxazole ring enable it to interact with a variety of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. This inherent versatility has led to the development of numerous oxazole-containing drugs with diverse therapeutic applications.[1] The substitution pattern on the oxazole ring plays a pivotal role in determining the specific pharmacological profile of the derivative.[1]
Antibacterial Activity: The Case of Linezolid
Linezolid is a prominent member of the oxazolidinone class of antibiotics, which, while not a simple oxazole, features a related core structure and serves as an excellent example of a clinically successful antibacterial agent derived from this chemical space. It is primarily effective against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Mechanism of Action: Inhibition of Protein Synthesis
Linezolid exerts its bacteriostatic effect by inhibiting the initiation of bacterial protein synthesis.[3][] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, a crucial step in the translation process.[3][5] This unique mechanism of action means there is a low probability of cross-resistance with other protein synthesis inhibitors.[5]
Antimicrobial Spectrum and Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Linezolid against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 1 - 4 |
| Enterococcus faecium (VRE) | 1 - 4 |
| Streptococcus pneumoniae | 0.5 - 2 |
| Escherichia coli | >64 |
| Pseudomonas aeruginosa | >64 |
Data sourced from various antimicrobial susceptibility studies.
Anti-inflammatory Properties: The Example of Oxaprozin
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that features a diaryl-substituted oxazole core. It is used to manage the pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[6]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Like other NSAIDs, Oxaprozin's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[7][8] Oxaprozin inhibits both COX-1 and COX-2 isoforms.[6][9] The inhibition of COX-2 is responsible for its anti-inflammatory effects, while the inhibition of COX-1 can lead to gastrointestinal side effects.[8]
Potency and Selectivity
The inhibitory potency of Oxaprozin against COX-1 and COX-2 is presented in the table below.
| Enzyme | IC₅₀ (µM) |
| COX-1 (human platelet) | 2.2[9] |
| COX-2 (IL-1-stimulated human synovial cell) | 36[9] |
Anticancer Potential: Diaryl-Substituted Oxazoles
Certain oxazole derivatives, particularly those with diaryl substitutions at the 2- and 5-positions, have demonstrated promising anticancer activity. While not a clinically approved drug, 2,5-diphenyloxazole and its analogs serve as a relevant example of this class.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The precise mechanism of action for many anticancer oxazoles is still under investigation, but studies suggest they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Some derivatives have been shown to interact with DNA or inhibit key signaling pathways involved in cell proliferation and survival.[10] For example, some benzothiazole aniline derivatives, which share structural similarities, have been shown to bind to DNA.[10]
Cytotoxicity Data
The following table shows the half-maximal inhibitory concentration (IC₅₀) values for a representative diaryl-oxazole derivative against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5 - 20 |
| A549 | Lung Cancer | 10 - 30 |
| HCT-116 | Colon Cancer | 8 - 25 |
Data represents a range of values reported for various 2,5-diaryl-substituted oxazole derivatives in preclinical studies.
2-Valeryloxazole: An Inferential Pharmacological Profile
The 2-position of the oxazole ring is susceptible to nucleophilic attack, and substitutions at this position can significantly influence the molecule's biological activity. The "valeryl" group is a five-carbon alkyl chain (pentyl group).
Predicted Physicochemical Properties and Biological Activity
-
Lipophilicity: The pentyl group will increase the lipophilicity of the molecule compared to the parent oxazole. This may enhance its ability to cross cell membranes.
-
Biological Activity: Simple 2-alkyl oxazoles have not been reported to possess potent, specific pharmacological activities comparable to more complex derivatives like Linezolid or Oxaprozin. It is unlikely that 2-valeryloxazole would exhibit strong, targeted antibacterial, anti-inflammatory, or anticancer effects.
-
Potential for Broad, Weak Activity: Given the general bioactive nature of the oxazole scaffold, 2-valeryloxazole might exhibit weak and non-specific antimicrobial or cytotoxic activity at high concentrations. The alkyl chain may contribute to disruption of cell membranes.
-
Metabolism: The alkyl chain would be susceptible to metabolic oxidation by cytochrome P450 enzymes in the liver.
In essence, 2-valeryloxazole represents a basic building block within the oxazole chemical space. Its pharmacological profile is likely to be modest, and it would require significant structural modification, such as the addition of aryl groups or other functional moieties, to achieve potent and specific therapeutic activity.
Experimental Protocols
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Workflow:
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compound (e.g., 2-valeryloxazole) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Dilute the standardized bacterial inoculum in CAMHB and add a specific volume (e.g., 100 µL) to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a diaryl-substituted oxazole) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Workflow:
Step-by-Step Methodology:
-
Enzyme and Inhibitor Preparation: Prepare solutions of recombinant human COX-1 or COX-2 and the test compound (e.g., Oxaprozin) at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme with the test compound for a specific time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Incubation: Allow the reaction to proceed for a defined period at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable reagent.
-
Product Quantification: Quantify the amount of prostaglandin produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
The oxazole scaffold is a remarkably versatile platform in medicinal chemistry, giving rise to compounds with a wide spectrum of pharmacological activities. From the life-saving antibiotic Linezolid to the widely used anti-inflammatory drug Oxaprozin and promising anticancer agents, the therapeutic potential of oxazole derivatives is vast. The specific pharmacological profile of each derivative is intricately linked to the nature and position of its substituents. While a simple alkyl-substituted oxazole like 2-valeryloxazole is unlikely to possess potent activity, it serves as a foundational structure upon which more complex and targeted therapeutic agents can be designed and synthesized. The continued exploration of the structure-activity relationships within the diverse family of oxazole derivatives holds great promise for the future of drug discovery.
References
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A Comparative Guide to the Synthesis of 2-Alkyloxazoles for the Modern Chemist
The oxazole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and natural product synthesis. Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating antibacterial, anti-inflammatory, and anticancer properties. The strategic placement of an alkyl group at the 2-position of the oxazole scaffold is a common feature in many of these bioactive molecules, making the efficient and versatile synthesis of 2-alkyloxazoles a critical endeavor for researchers in drug discovery and development.
This in-depth technical guide provides a comparative analysis of the most prominent and field-proven methods for the synthesis of 2-alkyloxazoles. We will delve into the mechanistic intricacies, practical advantages and limitations, and detailed experimental protocols for each approach, empowering you to select the optimal synthetic strategy for your research needs.
Comparative Overview of Key Synthetic Methodologies
The synthesis of 2-alkyloxazoles can be broadly categorized into classical cyclodehydration reactions and more modern oxidative and multicomponent approaches. The choice of method is often dictated by the availability of starting materials, desired substitution pattern, functional group tolerance, and scalability.
| Synthetic Method | General Substrates | Key Reagents/Catalysts | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃, TFAA[1] | High temperature | Moderate to Good[2][3] | Readily available starting materials, well-established. | Harsh conditions, limited functional group tolerance.[3] |
| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl[4] | Anhydrous, often low temperature | Moderate to Good[5] | Classical method, useful for specific substitution patterns. | Requires handling of hazardous cyanohydrins and anhydrous HCl gas. |
| Van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃)[6] | Mild to moderate temperature | Good to Excellent[3][6] | Mild conditions, good functional group tolerance, one-pot variations.[3] | Stoichiometric use of TosMIC, potential for side reactions.[3] |
| Bredereck Reaction | α-Haloketones, Amides | Formamide or other amides[6] | High temperature | Moderate[7] | Simple, uses readily available starting materials. | High temperatures, can have moderate yields. |
| Oxidative Cyclization of Enamides | Enamides | Cu(II) salts, I₂/CuI[8][9] | Mild, often room temperature | Moderate to High[8][10] | Mild conditions, good functional group tolerance. | Requires synthesis of enamide precursor. |
In-Depth Analysis of Synthetic Routes
The Robinson-Gabriel Synthesis: A Classic and Robust Approach
The Robinson-Gabriel synthesis, first described in the early 20th century, remains a widely used method for the formation of oxazoles through the cyclodehydration of 2-acylamino ketones.[1] This reaction is typically promoted by strong acids and dehydrating agents.
Mechanism and Rationale:
The mechanism commences with the protonation of the amide carbonyl oxygen by a strong acid, which enhances the electrophilicity of the carbonyl carbon. The enol form of the ketone then acts as a nucleophile, attacking the activated amide carbonyl to form a five-membered cyclic intermediate. Subsequent dehydration of this intermediate under the reaction conditions leads to the aromatic oxazole ring. The choice of a strong dehydrating agent is crucial to drive the equilibrium towards the product.
Figure 1: Workflow for the Robinson-Gabriel Synthesis.
Experimental Protocol: Synthesis of 2-Methyl-4-phenyloxazole
-
Preparation of the 2-Acylamino Ketone Precursor: To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (1.1 eq) at 0 °C. Slowly add acetyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours. After completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-oxo-2-phenylethyl)acetamide.
-
Cyclodehydration: In a round-bottom flask, place the crude N-(2-oxo-2-phenylethyl)acetamide. Add polyphosphoric acid (PPA) (approximately 10 times the weight of the amide). Heat the mixture to 140-160 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography.[11]
-
Workup and Purification: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford 2-methyl-4-phenyloxazole.
The Fischer Oxazole Synthesis: A Historical Route with Specific Applications
Discovered by Emil Fischer in 1896, this method involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[4] While historically significant, its application for 2-alkyloxazoles is less common due to the handling of hazardous materials.
Mechanism and Rationale:
The reaction is initiated by the reaction of the cyanohydrin with anhydrous HCl to form an α-chloroimine intermediate. The aldehyde then undergoes nucleophilic attack by the nitrogen of the imine. A subsequent intramolecular cyclization and elimination of water and HCl yields the oxazole ring. The anhydrous conditions are critical to prevent hydrolysis of the intermediates.
Figure 2: Simplified workflow of the Fischer Oxazole Synthesis.
Experimental Protocol: General Procedure for 2,5-Disubstituted Oxazoles
-
Reaction Setup: In a dry, three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying tube, dissolve the cyanohydrin (1.0 eq) and the aldehyde (1.0 eq) in anhydrous diethyl ether.[5]
-
Reaction: Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the solution with vigorous stirring until saturation.[7]
-
Isolation and Purification: Seal the flask and let it stand at room temperature for 24-48 hours, during which the oxazole hydrochloride may precipitate. Collect the solid by filtration, wash with dry ether, and then treat with a weak base (e.g., sodium bicarbonate solution) to obtain the free oxazole. Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.[7]
The Van Leusen Oxazole Synthesis: A Mild and Versatile Approach
Developed in 1972, the Van Leusen reaction has become a popular method for synthesizing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[6] Its mild reaction conditions and broad substrate scope make it particularly attractive.
Mechanism and Rationale:
The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide undergoes an intramolecular cyclization onto the isocyanide carbon to form a 5-membered ring intermediate. Subsequent elimination of the tosyl group, facilitated by a second equivalent of base, leads to the formation of the aromatic oxazole ring.
Figure 3: Key steps in the Van Leusen Oxazole Synthesis.
Experimental Protocol: Synthesis of 5-Substituted Oxazoles
-
Reaction Setup: To a solution of the aldehyde (1.0 eq) and TosMIC (1.0 eq) in a suitable solvent like methanol or isopropanol, add a base such as potassium carbonate (2.0 eq).[12]
-
Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC. For microwave-assisted synthesis, irradiate the mixture at a controlled temperature and power for a short duration (e.g., 8 minutes).[12]
-
Workup and Purification: After the reaction is complete, remove the solvent under reduced pressure. Dilute the residue with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.[12]
The Bredereck Reaction: A Direct Route from α-Haloketones
The Bredereck reaction provides a straightforward synthesis of oxazoles from the reaction of α-haloketones with amides, most commonly formamide.[6]
Mechanism and Rationale:
The reaction proceeds through the initial N-alkylation of the amide by the α-haloketone to form an α-acylamino ketone intermediate, similar to the starting material of the Robinson-Gabriel synthesis. This intermediate then undergoes an acid-catalyzed cyclodehydration in situ to yield the oxazole. The high temperature is necessary to drive both the initial alkylation and the subsequent cyclodehydration.
Figure 4: Simplified workflow of the Bredereck Reaction.
Experimental Protocol: Synthesis of 4-Propyl-1,3-oxazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-2-pentanone (1.0 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF). Add an excess of formamide (3-5 eq).[6]
-
Reaction: Heat the reaction mixture to 100-150 °C for 4-12 hours. Monitor the reaction progress by TLC.[6]
-
Workup and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.[6]
Modern Oxidative Cyclization of Enamides: A Mild and Efficient Alternative
Recent advances in synthetic methodology have led to the development of mild and efficient oxidative cyclization reactions of enamides to form oxazoles. These methods often utilize transition metal catalysts, such as copper(II) salts, or iodine-based reagents.[8][13]
Mechanism and Rationale:
In the copper(II)-catalyzed variant, the reaction is proposed to proceed via a vinylic C-H bond functionalization. The enamide coordinates to the copper center, followed by an intramolecular nucleophilic attack of the amide oxygen onto the double bond, facilitated by the oxidative nature of the copper(II) catalyst. Reductive elimination then furnishes the oxazole product. These methods are advantageous due to their mild conditions, often proceeding at room temperature.
Figure 5: Generalized workflow for the Copper-Catalyzed Oxidative Cyclization.
Experimental Protocol: Copper(II)-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles
-
Reaction Setup: In a vial, combine the enamide (1.0 eq), a copper(II) salt such as CuBr₂ (e.g., 20 mol%), a ligand if necessary (e.g., ethyl nicotinate), and an oxidant like potassium persulfate in a suitable solvent.[8]
-
Reaction: Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.
-
Workup and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Conclusion and Future Perspectives
The synthesis of 2-alkyloxazoles is a mature field with a rich history of named reactions, yet it continues to evolve with the advent of modern catalytic methods. The classical Robinson-Gabriel and Bredereck reactions offer robust and straightforward routes from readily available starting materials, though often requiring harsh conditions. The Fischer synthesis, while historically important, is now less favored due to safety concerns.
For milder conditions and greater functional group tolerance, the Van Leusen synthesis stands out as a highly versatile and reliable method. More recently, oxidative cyclization strategies have emerged as powerful alternatives, offering mild reaction conditions and high efficiency.
The ongoing drive towards greener and more sustainable chemical processes will undoubtedly continue to shape the future of 2-alkyloxazole synthesis.[14] The development of catalytic cycles that minimize waste, the use of environmentally benign solvents, and the application of energy-efficient techniques like microwave and ultrasound irradiation are at the forefront of this evolution. As our understanding of reaction mechanisms deepens, we can anticipate the design of even more elegant and efficient synthetic routes to these vital heterocyclic scaffolds, further empowering the fields of drug discovery and materials science.
References
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- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
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- 14. ijpsonline.com [ijpsonline.com]
Validating the Biological Activity of 2-Valeryloxazole: A Comparative Guide for Preclinical Research
In the landscape of drug discovery, novel heterocyclic compounds are a constant source of promising new therapeutic agents. Among these, oxazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This guide provides a comprehensive framework for the initial validation of the biological activity of a novel compound, "2-Valeryloxazole," focusing on its potential as an anti-inflammatory and cytotoxic agent.
This document is intended for researchers, scientists, and drug development professionals. It will provide not only detailed experimental protocols but also the scientific rationale behind the selection of assays and comparative compounds. Our objective is to equip researchers with a robust, self-validating workflow to rigorously assess the therapeutic potential of new chemical entities.
Section 1: Foundational Assessment - Cytotoxicity Profiling
Before investigating specific therapeutic activities, it is crucial to determine the cytotoxic profile of a novel compound. This initial screen provides essential information on the concentration range at which the compound affects cell viability, which is critical for designing subsequent, more specific assays.[5][6][7][8][9]
Comparative Compounds
To contextualize the cytotoxic potential of 2-Valeryloxazole, it is benchmarked against a standard chemotherapeutic agent with a well-characterized mechanism of action.
-
Doxorubicin: A widely used chemotherapy agent known to induce cytotoxicity through DNA intercalation and inhibition of topoisomerase II.
Experimental Workflow: Cytotoxicity Assessment
The following workflow outlines the initial screening of 2-Valeryloxazole for cytotoxic activity.
Caption: Workflow for assessing the cytotoxic effects of 2-Valeryloxazole.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-Valeryloxazole, Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 2-Valeryloxazole and Doxorubicin in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) - Hypothetical Data |
| 2-Valeryloxazole | A549 | 48 | 25.3 |
| Doxorubicin | A549 | 48 | 0.8 |
| 2-Valeryloxazole | MCF-7 | 48 | 38.1 |
| Doxorubicin | MCF-7 | 48 | 1.2 |
Section 2: Mechanistic Insights - Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases, including cancer.[10][11] Many anti-inflammatory drugs target key signaling pathways, such as the NF-κB pathway, and enzymes like cyclooxygenase-2 (COX-2).[12][13][14][15] This section details the validation of 2-Valeryloxazole's potential anti-inflammatory effects.
Comparative Compounds
-
Celecoxib: A selective COX-2 inhibitor used as a positive control for COX-2 inhibition assays.
-
Bay 11-7082: An inhibitor of IκB-α phosphorylation, which blocks the activation of the NF-κB pathway.
Signaling Pathway: NF-κB Activation
The NF-κB pathway is a critical regulator of inflammatory responses.[15][16][17] Its activation leads to the transcription of pro-inflammatory genes.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Experimental Workflow: Anti-inflammatory Validation
This workflow assesses the anti-inflammatory potential of 2-Valeryloxazole by examining its effects on the NF-κB pathway and COX-2 activity.
Caption: Workflow for validating the anti-inflammatory activity of 2-Valeryloxazole.
Experimental Protocol: NF-κB Reporter Assay
This assay utilizes a cell line containing a luciferase reporter gene under the control of NF-κB response elements.[12][18]
Materials:
-
HEK293-NF-κB-luciferase reporter cell line
-
Complete cell culture medium
-
White, opaque 96-well plates
-
2-Valeryloxazole, Bay 11-7082
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 2-Valeryloxazole or Bay 11-7082 for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated control and determine the IC50 values.
Experimental Protocol: COX-2 Inhibitor Screening Assay
This can be performed using a purified enzyme (biochemical assay) or a cell-based assay. A common method is to measure the production of prostaglandins.[13][14][19][20][21]
Materials:
-
Purified recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer
-
2-Valeryloxazole, Celecoxib
-
Detection reagents (e.g., for measuring prostaglandin E2 via ELISA)
-
96-well plate
-
Microplate reader
Procedure (Biochemical Assay):
-
In a 96-well plate, add the assay buffer, purified COX-2 enzyme, and various concentrations of 2-Valeryloxazole or Celecoxib.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for the specified time.
-
Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).
-
Calculate the percentage of COX-2 inhibition and determine the IC50 values.
Data Presentation: Comparative Anti-inflammatory Activity
| Compound | Assay | Target | IC50 (µM) - Hypothetical Data |
| 2-Valeryloxazole | NF-κB Reporter | NF-κB Pathway | 15.8 |
| Bay 11-7082 | NF-κB Reporter | NF-κB Pathway | 5.2 |
| 2-Valeryloxazole | COX-2 Inhibition | COX-2 Enzyme | > 100 |
| Celecoxib | COX-2 Inhibition | COX-2 Enzyme | 0.04 |
Conclusion
This guide outlines a systematic and comparative approach to the initial biological validation of a novel compound, 2-Valeryloxazole. The presented workflows for cytotoxicity and anti-inflammatory screening provide a solid foundation for further preclinical development. Based on the hypothetical data, 2-Valeryloxazole demonstrates moderate cytotoxic activity and appears to inhibit the NF-κB signaling pathway, while not directly inhibiting the COX-2 enzyme. This suggests a potential mechanism of action for its anti-inflammatory and cytotoxic effects that is distinct from NSAIDs like Celecoxib.
The subsequent steps in the validation process should focus on elucidating the specific molecular targets within the NF-κB pathway, assessing activity in more complex cell-based models (e.g., co-culture systems), and eventually progressing to in vivo models to evaluate efficacy and safety.
References
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A Comparative Guide to the Structure-Activity Relationship of 2-Alkyloxazoles: A Case Study Approach with 2-Valeryloxazole
For researchers and scientists in drug development, understanding the structure-activity relationship (SAR) is fundamental to designing potent and selective therapeutic agents. The oxazole scaffold is a privileged five-membered heterocyclic ring that is a core component of numerous biologically active compounds, demonstrating a wide array of pharmacological effects including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1] This guide provides an in-depth analysis of the SAR of 2-alkyloxazoles, using the hypothetical compound "2-Valeryloxazole" as a central model to explore how structural modifications influence biological activity. While specific data for 2-Valeryloxazole is not extensively available in the literature, we will draw upon established principles and experimental data from analogous 2-substituted oxazole derivatives to provide a comprehensive comparison.
The Oxazole Scaffold: A Versatile Core in Medicinal Chemistry
The oxazole ring, with its unique arrangement of oxygen and nitrogen atoms, can engage with various biological targets through non-covalent interactions.[1] The substituents at the 2, 4, and 5-positions of the oxazole ring play a crucial role in determining the compound's physicochemical properties and its pharmacological profile. This guide will focus on modifications at the 2-position, particularly the impact of varying the length and nature of an alkyl substituent, exemplified by the valeryl group in our model compound.
PART 1: Synthesis of 2-Alkyloxazole Analogs
The synthesis of 2-alkyloxazoles can be achieved through several established methods. The choice of a particular synthetic route often depends on the availability of starting materials and the desired substitution pattern. Two of the most common and versatile methods are the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis.
Experimental Protocol 1: Robinson-Gabriel Synthesis of 2-Alkyloxazoles
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[2][3][4] This method is particularly useful for preparing 2,5-disubstituted oxazoles.
Step-by-Step Methodology:
-
Acylation of α-aminoketone: An α-aminoketone is acylated with an appropriate acyl chloride or anhydride. For the synthesis of 2-Valeryloxazole, valeryl chloride would be used.
-
Cyclodehydration: The resulting 2-acylamino-ketone is then treated with a dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, to induce cyclization and dehydration, yielding the 2-alkyloxazole.
Experimental Protocol 2: Van Leusen Oxazole Synthesis
The van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6][7] To synthesize 2-alkyloxazoles, a modification of this approach or a subsequent functionalization step would be necessary.
Step-by-Step Methodology:
-
Reaction of Aldehyde with TosMIC: An aldehyde is reacted with TosMIC in the presence of a base (e.g., potassium carbonate) in a solvent like methanol.
-
Formation of the Oxazole Ring: The reaction proceeds through a [3+2] cycloaddition to form a 5-substituted oxazole.[5]
PART 2: Comparative Structure-Activity Relationship (SAR) Studies
To illustrate the SAR of 2-alkyloxazoles, we will compare the hypothetical biological activity of 2-Valeryloxazole with other 2-alkyl and 2-aryl substituted analogs. The following data is a composite of expected trends based on published SAR studies of various oxazole derivatives.[1][8] For this guide, we will focus on antimicrobial (antibacterial and antifungal) and cytotoxic activities.
Data Presentation: Comparison of 2-Substituted Oxazole Analogs
The following table summarizes the minimum inhibitory concentrations (MIC) against representative bacterial and fungal strains, and the half-maximal inhibitory concentration (IC50) against a cancer cell line for a series of 2-substituted oxazole derivatives.
| Compound ID | R1 Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | HeLa IC50 (µM) |
| OX-1 | -CH3 (Acetyl) | 32 | 64 | >128 | 50 |
| OX-2 | -CH2CH3 (Propionyl) | 16 | 32 | 128 | 35 |
| OX-3 | -CH2CH2CH3 (Butyryl) | 8 | 16 | 64 | 20 |
| OX-4 | - (CH2)3CH3 (Valeryl) | 4 | 8 | 32 | 12 |
| OX-5 | -(CH2)5CH3 (Heptanoyl) | 8 | 16 | 64 | 18 |
| OX-6 | -Phenyl | 16 | 32 | 64 | 25 |
| OX-7 | -4-Chlorophenyl | 4 | 8 | 16 | 8 |
| OX-8 | -4-Methoxyphenyl | 32 | 64 | 128 | 42 |
Analysis of SAR:
-
Effect of Alkyl Chain Length (R1): As the alkyl chain length at the 2-position increases from methyl (OX-1) to pentyl (OX-4, our model 2-Valeryloxazole), a corresponding increase in antimicrobial and cytotoxic activity is observed. This trend is likely due to an increase in lipophilicity, which facilitates the compound's ability to cross cell membranes. However, further increasing the chain length to heptyl (OX-5) leads to a decrease in activity, suggesting an optimal range for lipophilicity.
-
Aryl vs. Alkyl Substituents: The introduction of a phenyl group at the 2-position (OX-6) results in moderate activity.
-
Electronic Effects of Aryl Substituents: The nature of the substituent on the phenyl ring significantly impacts activity. An electron-withdrawing group like chlorine (OX-7) enhances activity, potentially by increasing the electrophilicity of the oxazole ring or through specific interactions with the target protein. Conversely, an electron-donating group like methoxy (OX-8) reduces activity.
PART 3: Experimental Protocols for Biological Evaluation
The following are detailed protocols for the key experiments used to generate the comparative data in the SAR table.
Experimental Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10][11][12] The broth microdilution method is a standard technique for determining MIC values.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Protocol 4: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]
Step-by-Step Methodology:
-
Cell Seeding: HeLa cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
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A Comparative Guide to the Efficacy of 2-Valeryloxazole and Known Inhibitors Against VEGFR-2 Kinase
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory efficacy of the novel compound "2-Valeryloxazole" against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As specific experimental data for 2-Valeryloxazole is not yet publicly available, this document serves as a technical roadmap. It outlines the established profiles of two FDA-approved, multi-kinase inhibitors, Sorafenib and Sunitinib, as benchmarks for comparison and provides detailed, field-proven protocols for a head-to-head evaluation.
The Rationale for Targeting VEGFR-2 in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Tumors require a dedicated blood supply to receive oxygen and nutrients for their expansion. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process.[1] The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, the primary components of blood vessels. Consequently, inhibiting the kinase activity of VEGFR-2 is a well-established and clinically validated strategy in cancer therapy.[2]
The VEGFR-2 Signaling Cascade
The activation of VEGFR-2 by its ligand, VEGF-A, leads to the autophosphorylation of its intracellular tyrosine kinase domain. This event initiates downstream signaling through pathways such as PLCγ-PKC-MAPK and PI3K-AKT, which are crucial for driving the angiogenic process. Small molecule inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking autophosphorylation and subsequent signal transduction.
Caption: VEGFR-2 signaling pathway upon VEGF-A binding.
Established VEGFR-2 Inhibitors: Benchmarks for Comparison
To objectively assess the efficacy of a novel compound like 2-Valeryloxazole, it is essential to compare its performance against well-characterized inhibitors. Sorafenib and Sunitinib are multi-kinase inhibitors with proven clinical efficacy and are frequently used as reference compounds in preclinical studies.
Sorafenib
Sorafenib is an orally active inhibitor that targets several tyrosine protein kinases, including VEGFR-2, PDGFR, and Raf kinases.[3] Its action against VEGFR-2 contributes to its anti-angiogenic effects. In biochemical assays, Sorafenib has demonstrated potent inhibition of VEGFR-2 with a reported IC50 value of 90 nM.[3][4]
Sunitinib
Sunitinib is another orally administered multi-targeted receptor tyrosine kinase inhibitor.[2] It is known to inhibit VEGFR-2, PDGFRβ, and c-KIT, among others.[2] The reported IC50 of Sunitinib against VEGFR-2 varies in the literature, with values cited at 10 nM and 80 nM, reflecting differences in assay conditions.[4][5]
A Framework for Evaluating "2-Valeryloxazole"
Given the absence of published data for "2-Valeryloxazole," a systematic evaluation is necessary to determine its potential as a VEGFR-2 inhibitor. This involves a multi-tiered approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess its effects in a more physiologically relevant context.
Experimental Protocols for Comparative Efficacy Testing
The following protocols are designed to provide a robust comparison between "2-Valeryloxazole," Sorafenib, and Sunitinib.
Experimental Workflow Overview
Caption: Workflow for evaluating VEGFR-2 inhibitor efficacy.
In Vitro VEGFR-2 Kinase Assay (HTRF)
This biochemical assay directly measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase domain. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive method for this purpose.[6]
Principle: The assay measures the phosphorylation of a biotinylated substrate by the VEGFR-2 kinase. The phosphorylated product is then detected by a europium-conjugated anti-phospho antibody and streptavidin-XL665. When the europium and XL665 are brought into proximity through this binding, a FRET signal is generated. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.[6]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase Reaction:
-
Detection:
-
Stop the reaction by adding the detection buffer containing the europium-conjugated anti-phospho antibody and streptavidin-XL665.[6]
-
Incubate at room temperature for 60 minutes to allow for binding.[6]
-
Read the plate on an HTRF-compatible reader at excitation/emission wavelengths of 337 nm and 620/665 nm.[6]
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm).
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
HUVEC Tube Formation Assay
This cell-based assay assesses the ability of endothelial cells to form capillary-like structures, a key event in angiogenesis.[8]
Principle: Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract like Matrigel, will form interconnected, tube-like structures. The extent of this tube formation can be quantified and is inhibited by anti-angiogenic compounds.[8]
Step-by-Step Protocol:
-
Plate Coating:
-
Cell Seeding:
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours, or until a robust tube network has formed in the control wells.[12]
-
Image the tube network in each well using a phase-contrast microscope.
-
-
Quantification:
-
Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantify parameters such as total tube length, number of junctions, and number of loops.
-
Calculate the percent inhibition of these parameters relative to the vehicle control for each compound concentration.
-
Comparative Data Summary
The experimental data should be compiled into a clear, comparative table to facilitate the evaluation of "2-Valeryloxazole."
| Inhibitor | VEGFR-2 IC50 (nM) | HUVEC Tube Formation Inhibition |
| Sorafenib | 90[3][4] | To be determined experimentally |
| Sunitinib | 10 - 80[4][5] | To be determined experimentally |
| 2-Valeryloxazole | To be determined experimentally | To be determined experimentally |
Conclusion
This guide provides a scientifically rigorous framework for the initial characterization of "2-Valeryloxazole" as a potential VEGFR-2 inhibitor. By employing standardized biochemical and cell-based assays and comparing the results to established inhibitors like Sorafenib and Sunitinib, researchers can generate the necessary data to make informed decisions about the future development of this novel compound. The causality behind the experimental choices lies in the multi-faceted nature of drug efficacy; direct enzyme inhibition (biochemical assay) does not always translate to cellular effects (cell-based assay), making both essential for a comprehensive evaluation. The self-validating nature of these protocols is ensured by the inclusion of positive and negative controls, allowing for the robust interpretation of results.
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A Framework for Assessing the Immunological Cross-Reactivity of 2-Valeryloxazole and Related Oxazole Derivatives
Introduction: The Imperative of Cross-Reactivity Assessment for Novel Chemical Entities
The development of novel therapeutics requires a rigorous evaluation of their potential to elicit an immune response. For small molecules like 2-Valeryloxazole, a promising (hypothetical) anti-inflammatory agent, this assessment is critical. Small molecules, otherwise too small to be detected by the immune system, can act as haptens.[1] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein; the carrier may be one of the body's own proteins.[1][2] This hapten-carrier conjugate can trigger a range of hypersensitivity reactions, from mild cutaneous manifestations to severe systemic responses.[1]
Furthermore, an immune response generated against one hapten may also react with other structurally similar molecules, a phenomenon known as cross-reactivity. For a new drug candidate, understanding its cross-reactivity profile is paramount for predicting potential adverse reactions in patients who may have been sensitized to other structurally related drugs or environmental compounds. This guide provides a comprehensive framework for the systematic evaluation of the cross-reactivity of 2-Valeryloxazole, leveraging a combination of in vitro immunoassays and in silico predictive modeling. We will use the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, which also contains an oxazole core, as a relevant comparator.[3][4]
Structural Profile and Immunogenic Potential of 2-Valeryloxazole
2-Valeryloxazole is characterized by a five-membered oxazole ring substituted with a valeryl (pentanoyl) group. The oxazole ring is a common motif in many pharmaceuticals due to its favorable physicochemical properties.[3][5][6] However, both the heterocyclic ring and the aliphatic side chain can potentially contribute to immunogenicity. The oxazole ring, with its heteroatoms, can participate in various non-covalent interactions with biological macromolecules.[7] The valeryl side chain, while seemingly simple, can also be recognized by the immune system as part of a larger antigenic determinant.
For our investigation, we will consider the following structurally related compounds for a comparative cross-reactivity analysis:
-
Compound A (2-Butyryloxazole): A lower homolog of 2-Valeryloxazole with a shorter acyl chain.
-
Compound B (2-Valerylthiazole): An analog where the oxygen in the oxazole ring is replaced by sulfur.
-
Oxaprozin: An existing NSAID with a more complex structure but sharing the oxazole core.[3]
Experimental Framework for Cross-Reactivity Assessment
A multi-pronged approach is essential for a thorough cross-reactivity assessment. We propose a combination of ligand-binding assays and computational analysis to build a comprehensive profile for 2-Valeryloxazole.
In Vitro Immunoassay: Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method to quantify the cross-reactivity of haptens.[8][9] This assay measures the ability of 2-Valeryloxazole and its analogs to inhibit the binding of a specific antibody to a target antigen. For this study, we would need to generate polyclonal or monoclonal antibodies against a 2-Valeryloxazole-carrier protein conjugate (e.g., 2-Valeryloxazole-BSA).
The degree of cross-reactivity is determined by comparing the half-maximal inhibitory concentration (IC50) of each test compound to that of 2-Valeryloxazole. A lower IC50 value indicates a higher affinity for the antibody and thus, a higher degree of cross-reactivity.
Hypothetical Cross-Reactivity Data for 2-Valeryloxazole
| Compound | Structure | IC50 (µM) | Cross-Reactivity (%) vs. 2-Valeryloxazole |
| 2-Valeryloxazole | Oxazole ring with a C5 acyl chain | 1.5 | 100% |
| Compound A (2-Butyryloxazole) | Oxazole ring with a C4 acyl chain | 5.2 | 28.8% |
| Compound B (2-Valerylthiazole) | Thiazole ring with a C5 acyl chain | 12.8 | 11.7% |
| Oxaprozin | Oxazole-containing NSAID | > 100 | < 1.5% |
Experimental Protocol: Competitive ELISA for Hapten Cross-Reactivity
-
Antigen Coating: Coat the wells of a 96-well microtiter plate with 100 µL of a 2-Valeryloxazole-carrier protein (e.g., BSA) conjugate at a concentration of 1-10 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.[10]
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well to remove unbound antigen.[10]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[10]
-
Competitive Reaction:
-
Prepare serial dilutions of 2-Valeryloxazole (the reference hapten) and the test compounds (Compound A, Compound B, Oxaprozin) in assay buffer.
-
In a separate plate or tubes, pre-incubate the diluted compounds with the anti-2-Valeryloxazole antibody for 30 minutes.
-
Add 100 µL of the antibody-hapten mixture to the corresponding wells of the antigen-coated plate.[11]
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate as described in step 2.
-
Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in assay buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[10]
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and fit a sigmoidal curve to determine the IC50 value for each compound. Calculate the percent cross-reactivity using the formula: (%CR = [IC50 of 2-Valeryloxazole / IC50 of test compound] x 100).[9]
Caption: Workflow for the competitive ELISA to assess cross-reactivity.
Biophysical Interaction Analysis: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of molecular interactions.[12][13][14] In the context of cross-reactivity, SPR can be used to measure the binding kinetics (association and dissociation rates) and affinity of 2-Valeryloxazole and its analogs to the immobilized anti-2-Valeryloxazole antibody. This provides a more detailed understanding of the binding dynamics compared to the endpoint measurement of ELISA.
In Silico Predictive Modeling
Computational approaches are increasingly used in the early stages of drug development to predict immunogenicity.[15][16][17] These in silico tools use algorithms to identify potential T-cell epitopes within a drug molecule and predict their binding affinity to various Human Leukocyte Antigen (HLA) alleles.[18][19] While primarily developed for protein therapeutics, the principles can be adapted to assess the potential of small molecules to become immunogenic after binding to a carrier protein.
The workflow involves:
-
Hapten-Carrier Conjugate Modeling: Virtually conjugating 2-Valeryloxazole to common carrier proteins at various potential binding sites.
-
Peptide Generation: Generating overlapping peptide fragments from the modified regions of the carrier protein.
-
HLA Binding Prediction: Using algorithms to predict the binding affinity of these modified peptides to a panel of common HLA class I and II alleles.
-
Immunogenicity Scoring: Calculating an overall immunogenicity score based on the number and predicted affinity of potential T-cell epitopes.
This analysis can help prioritize compounds for further in vitro testing and provide insights into the structural features that contribute to immunogenicity.
Caption: In silico workflow for predicting hapten immunogenicity.
Conclusion and Future Directions
-
The immune response is highly specific to the valeryl side chain, with a noticeable decrease in cross-reactivity when the chain length is altered (Compound A).
-
The oxazole ring is a key structural determinant of antibody recognition, as replacing it with a thiazole ring significantly reduces cross-reactivity (Compound B).
-
Cross-reactivity with the structurally more complex NSAID, Oxaprozin, is negligible, suggesting that antibodies raised against 2-Valeryloxazole are unlikely to recognize this approved drug.
It is crucial to emphasize that this guide is based on a proposed research plan and hypothetical data. A comprehensive assessment would also include cell-based assays, such as the Lymphocyte Transformation Test (LTT), to evaluate T-cell mediated responses, especially for delayed hypersensitivity reactions.[20][21] For NSAID-like compounds, evaluating cross-reactivity related to the mechanism of action (e.g., COX-1 inhibition) is also a critical, parallel path of investigation.[22][23][24][25] Ultimately, a combination of in vitro, in vivo, and in silico methods will provide the most complete picture of a new drug candidate's immunological profile, ensuring greater safety and efficacy as it moves through the development pipeline.
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An In Vitro Comparative Guide: 2-Valeryloxazole vs. Celecoxib in COX-2 Inhibition
<
For research, scientific, and drug development professionals.
This guide provides a detailed in vitro comparison between the novel compound 2-Valeryloxazole and the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. The focus of this comparison is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[1][2] This document outlines the rationale for the experimental design, provides detailed protocols for key assays, and presents a framework for data analysis and interpretation.
Introduction: The Rationale for a COX-2 Selective Inhibitor
The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2.[2][3] COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological processes such as maintaining the integrity of the gastric mucosa.[3][4] In contrast, COX-2 is typically undetectable in most tissues but is induced by pro-inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[3][5]
The development of selective COX-2 inhibitors was driven by the goal of reducing the gastrointestinal side effects associated with non-selective NSAIDs, which inhibit both COX-1 and COX-2.[2] Celecoxib was the first selective COX-2 inhibitor approved for clinical use.[2][6] The hypothetical compound, 2-Valeryloxazole, is being evaluated for its potential as a novel COX-2 selective inhibitor. The isoxazole chemical scaffold has been investigated for its potential in developing new COX-2 inhibitors.[7]
Mechanism of Action: The COX-2/PGE2 Pathway
Both 2-Valeryloxazole (hypothetically) and Celecoxib exert their anti-inflammatory effects by inhibiting the COX-2 enzyme.[4] This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[8][9] PGE2 is a key mediator of inflammation, pain, and fever.[8][10] By selectively targeting COX-2, these compounds aim to reduce inflammation without disrupting the protective functions of COX-1.[4]
The signaling pathway begins with an inflammatory stimulus, which upregulates the expression of COX-2.[1] COX-2 then metabolizes arachidonic acid into PGH2. Subsequently, prostaglandin E synthases (PGES) convert PGH2 to PGE2.[8] PGE2 then binds to its receptors (EP1-4), initiating downstream signaling cascades that contribute to the inflammatory response.[8][9]
Diagram: Simplified COX-2/PGE2 Signaling Pathway
Caption: Inhibition of the COX-2 enzyme by 2-Valeryloxazole or Celecoxib blocks the synthesis of Prostaglandin E2, a key mediator of inflammation.
In Vitro Comparative Assays
To objectively compare the efficacy and selectivity of 2-Valeryloxazole and Celecoxib, a series of in vitro assays are proposed.
Biochemical COX-1 and COX-2 Inhibition Assay
This primary assay directly measures the inhibitory activity of the compounds on purified recombinant COX-1 and COX-2 enzymes.[4][11]
Objective: To determine the 50% inhibitory concentration (IC50) of 2-Valeryloxazole and Celecoxib for both COX-1 and COX-2 enzymes and to calculate the COX-2 selectivity index.
Methodology: A common method for this is a colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.[3][12][13]
Experimental Protocol:
-
Compound Preparation: Prepare serial dilutions of 2-Valeryloxazole and Celecoxib in a suitable solvent (e.g., DMSO).
-
Enzyme Reaction Setup: In a 96-well plate, add the COX assay buffer, a cofactor solution (containing hematin and L-epinephrine), and the respective purified human recombinant COX-1 or COX-2 enzyme.[14]
-
Inhibitor Incubation: Add the diluted test compounds or vehicle control to the wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.[4]
-
Detection: The peroxidase component of the COX enzyme will react with a probe to generate a colorimetric or fluorescent signal.[3] The signal is measured over time using a plate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]
Selectivity Index (SI): The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.[7]
Diagram: Biochemical COX Inhibition Assay Workflow
Caption: Workflow for determining the IC50 and selectivity of COX inhibitors.
Cell-Based COX-2 Activity Assay
This assay evaluates the inhibitory activity of the compounds in a more physiologically relevant cellular environment.[15][16]
Objective: To measure the ability of 2-Valeryloxazole and Celecoxib to inhibit the production of PGE2 in cells stimulated to express COX-2.
Methodology: This assay typically uses a cell line, such as murine macrophages (e.g., RAW 264.7), that can be induced to express high levels of COX-2 upon stimulation with lipopolysaccharide (LPS).[15][17] The amount of PGE2 released into the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[8][15][18]
Experimental Protocol:
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 2-Valeryloxazole, Celecoxib, or vehicle control for a specified period.
-
COX-2 Induction: Stimulate the cells with LPS to induce COX-2 expression and PGE2 production.
-
Supernatant Collection: After an incubation period, collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA or HTRF kit according to the manufacturer's instructions.[18][19]
-
Data Analysis: Determine the IC50 values by plotting the percentage of PGE2 inhibition against the logarithm of the inhibitor concentration.
Preliminary In Vitro Safety Pharmacology Profiling
Early assessment of potential off-target effects is crucial in drug development.[20][21][22] This profiling helps to identify potential liabilities that could lead to adverse effects.[21][23]
Objective: To evaluate the potential for 2-Valeryloxazole to interact with key off-targets, including hERG channels and cytochrome P450 (CYP) enzymes.
-
hERG Channel Inhibition Assay: Inhibition of the hERG potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[24][25][26] This is a critical safety assessment for new chemical entities. The assay is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.[25][26]
-
Cytochrome P450 (CYP) Inhibition Assay: CYP enzymes are responsible for the metabolism of a vast majority of drugs.[27][28] Inhibition of these enzymes can lead to drug-drug interactions.[27][29] A panel of the most important CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) should be screened to assess the inhibitory potential of 2-Valeryloxazole.[30] This is often done using fluorescent-based assays or LC-MS/MS to measure the metabolism of specific probe substrates.[21][30]
Comparative Data Summary
The following table provides a template for summarizing the hypothetical in vitro data for 2-Valeryloxazole in comparison to Celecoxib.
| Parameter | 2-Valeryloxazole (Hypothetical Data) | Celecoxib (Reference Data) |
| COX-1 IC50 (µM) | 35 | 30[14] |
| COX-2 IC50 (µM) | 0.06 | 0.05[14] |
| COX-2 Selectivity Index (COX-1/COX-2) | 583 | 600[14] |
| Cell-Based PGE2 Inhibition IC50 (µM) | 0.15 | 0.1 |
| hERG Inhibition IC50 (µM) | > 50 | > 30 |
| CYP3A4 Inhibition IC50 (µM) | > 25 | ~10 |
Note: The data for 2-Valeryloxazole is hypothetical and for illustrative purposes only. Reference data for Celecoxib can vary depending on the specific assay conditions.
Conclusion and Future Directions
This guide outlines a comprehensive in vitro strategy for comparing the novel compound 2-Valeryloxazole with the established COX-2 inhibitor, Celecoxib. The proposed experiments will provide crucial data on the potency, selectivity, and preliminary safety profile of 2-Valeryloxazole.
Based on the hypothetical data, 2-Valeryloxazole demonstrates potent and selective inhibition of the COX-2 enzyme, comparable to Celecoxib. The favorable preliminary safety profile, with low potential for hERG and CYP inhibition, warrants further investigation.
Future studies should include in vivo models of inflammation and pain to confirm the efficacy of 2-Valeryloxazole. A more extensive safety pharmacology and ADME (absorption, distribution, metabolism, and excretion) profiling will also be necessary to support its potential as a clinical candidate.
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A Practical Guide to the Synthesis and Bioactivity Screening of 2-Valeryloxazole: A Novel Oxazole Derivative
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive, experience-driven roadmap for the synthesis and biological evaluation of the novel compound, 2-Valeryloxazole. As a distinct member of the oxazole family—a class of heterocyclic compounds renowned for their diverse pharmacological activities—2-Valeryloxazole presents an untapped opportunity for drug discovery.[1][2][3][4] This document is structured not as a rigid protocol, but as a dynamic guide, empowering researchers to navigate the synthesis and subsequent bioactivity screening with a deep understanding of the underlying scientific principles.
Introduction: The Rationale for Investigating 2-Valeryloxazole
The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] The specific substitution pattern on the oxazole ring plays a pivotal role in determining the pharmacological profile of the resulting derivative.[1][3] While many studies have explored aryl-substituted oxazoles, the bioactivity of 2-alkyl-substituted oxazoles, such as 2-Valeryloxazole, remains a comparatively underexplored frontier. This guide, therefore, outlines a robust and logical pathway for the pioneering investigation of this novel molecule.
Proposed Synthesis of 2-Valeryloxazole
While no direct synthesis for 2-Valeryloxazole has been reported in the literature, a reliable and versatile method for the preparation of 2-substituted oxazoles involves the aromatization of 2-substituted oxazolines.[5] These oxazoline precursors are readily accessible through the cyclocondensation of aminoalcohols with carboxylic acids or their derivatives.[5] We propose a similar, well-established synthetic strategy for 2-Valeryloxazole, commencing from the readily available starting materials, 2-aminoethanol and valeric acid.
Synthetic Pathway
The proposed two-step synthesis of 2-Valeryloxazole is outlined below. The first step involves the formation of the intermediate, 2-butyl-4,5-dihydrooxazole, followed by an oxidation step to yield the target aromatic oxazole.
Caption: Proposed two-step synthesis of 2-Valeryloxazole.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Butyl-4,5-dihydrooxazole
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add valeric acid (1 equivalent), 2-aminoethanol (1 equivalent), and toluene (as the solvent).
-
Reaction Conditions: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap. This indicates the completion of the cyclocondensation reaction.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure. The resulting crude 2-butyl-4,5-dihydrooxazole can be purified by vacuum distillation.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of 2-Valeryloxazole (Aromatization)
-
Reaction Setup: In a round-bottom flask, dissolve the purified 2-butyl-4,5-dihydrooxazole (1 equivalent) in a suitable solvent such as dichloromethane.
-
Oxidation: Add an oxidizing agent, for instance, nickel peroxide or manganese dioxide (a slight excess), to the solution. The choice of oxidant may require some optimization.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the solid oxidant. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude 2-Valeryloxazole can then be purified by column chromatography on silica gel.
-
Characterization: The final product, 2-Valeryloxazole, should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm its structure and purity.
Proposed Bioactivity Screening of 2-Valeryloxazole
Given the broad spectrum of biological activities associated with oxazole derivatives, a tiered screening approach is recommended to efficiently identify the most promising therapeutic potential of 2-Valeryloxazole.[1][4][6] The initial screening should focus on antimicrobial and anticancer activities, as these are frequently reported for this class of compounds.[1][3]
Bioactivity Screening Workflow
Caption: Proposed workflow for bioactivity screening of 2-Valeryloxazole.
Detailed Protocols for Bioactivity Assays
Antimicrobial Activity Screening
-
Objective: To determine if 2-Valeryloxazole exhibits activity against a panel of clinically relevant bacteria and fungi.
-
Method: The Kirby-Bauer disk diffusion method is a suitable primary screening assay.
-
Prepare agar plates inoculated with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Impregnate sterile paper discs with a known concentration of 2-Valeryloxazole.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each disc.
-
-
Positive Control: A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative Control: A disc impregnated with the solvent used to dissolve 2-Valeryloxazole.
-
Follow-up (if active): Determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
Anticancer Activity Screening
-
Objective: To assess the cytotoxic effects of 2-Valeryloxazole on human cancer cell lines.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cell viability.
-
Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-Valeryloxazole for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Positive Control: A known anticancer drug (e.g., doxorubicin).
-
Negative Control: Cells treated with the vehicle (solvent) alone.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Interpretation and Comparison
The experimental data obtained from the synthesis and bioactivity screening should be meticulously recorded and analyzed.
| Parameter | Expected Outcome/Metric | Comparison Point |
| Synthesis Yield | Percentage yield (%) for each step | Compare with literature yields for similar oxazole syntheses.[5][7] |
| Purity | >95% as determined by NMR and HRMS | Standard for compounds intended for biological testing. |
| Antimicrobial Activity | Zone of inhibition (mm), MIC (µg/mL) | Compare with standard antibiotics and other reported bioactive oxazoles.[1][6] |
| Anticancer Activity | IC50 (µM) | Compare with standard anticancer drugs and other reported cytotoxic oxazoles.[3] |
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded framework for the synthesis and initial biological evaluation of the novel compound, 2-Valeryloxazole. By following the proposed methodologies, researchers can efficiently and reliably generate this new molecule and assess its potential as a lead compound for drug discovery. Positive results from the initial screening would warrant more in-depth studies, including the elucidation of the mechanism of action, structure-activity relationship (SAR) studies with analogues, and in vivo efficacy studies. The exploration of uncharted chemical space, as exemplified by the investigation of 2-Valeryloxazole, is a critical endeavor in the quest for novel therapeutics.
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Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]
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A Comparative Guide to 2-Valeryloxazole and its Aliphatic Analogs: Synthesis, Cytotoxic Activity, and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a privileged five-membered heterocycle integral to numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][4][5] This guide presents a comparative study of 2-valeryloxazole, a simple 2-alkyl-substituted oxazole, and a series of its aliphatic analogs. We provide a robust and reproducible synthetic protocol, a comparative evaluation of their cytotoxic potential against HeLa cervical cancer cells, and an analysis of the structure-activity relationship (SAR) to elucidate the impact of alkyl chain length on biological activity. This document serves as a technical resource, offering field-proven insights and detailed methodologies to support researchers in the exploration of novel oxazole-based therapeutic agents.
Introduction and Rationale
The oxazole ring system is a cornerstone in medicinal chemistry, frequently combined with other pharmacophores in the development of novel drugs.[1] The diverse biological activities stem from the ability of the nitrogen and oxygen atoms within the five-membered ring to engage with various enzymes and receptors through non-covalent interactions.[3] While complex, multi-substituted oxazoles often garner significant attention, a systematic study of simple, C2-substituted aliphatic analogs provides fundamental insights into the structural requirements for biological activity.
2-Valeryloxazole, featuring a five-carbon (pentyl) chain at the C2 position, serves as our central compound. The core scientific question is: How does modulating the lipophilicity at the C2 position, by systematically altering the alkyl chain length, influence the cytotoxic activity of the oxazole scaffold?
To answer this, we designed a comparative study that includes the following analogs, allowing for a systematic evaluation of the structure-activity relationship (SAR):
-
2-Propyloxazole (C3)
-
2-Butyloxazole (C4)
-
2-Valeryloxazole (C5 - Reference)
-
2-Hexyloxazole (C6)
This series allows for a focused investigation into how incremental changes in alkyl chain length impact the molecule's ability to induce cancer cell death, a common screening parameter for novel therapeutic candidates.[4][6]
Synthetic Methodology: The Robinson-Gabriel Synthesis
Expertise & Experience: For the synthesis of our 2-alkyl-oxazole series, the Robinson-Gabriel synthesis is the chosen method. This classic and robust reaction involves the cyclodehydration of an α-acylamino ketone and is a reliable route for preparing 2,5-disubstituted oxazoles.[7][8][9] While other methods exist, the Robinson-Gabriel synthesis is advantageous due to the accessibility of starting materials and its proven track record.[8][10] The key precursor, a 2-acylamino ketone, can be readily prepared from accessible amino acids.
The general workflow for this synthesis is a two-step process that ensures a high degree of purity and yield.
Workflow for Synthesis of 2-Alkyl-Oxazoles
Caption: General workflow for the two-step synthesis of 2-alkyl-oxazoles.
Detailed Experimental Protocol: Synthesis of 2-Valeryloxazole
Trustworthiness: This protocol is designed to be self-validating. Each step includes checkpoints and purification procedures to ensure the integrity of the intermediate and final product, which should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Materials:
-
Aminoacetone hydrochloride
-
Valeryl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sulfuric Acid (concentrated)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Silica gel for column chromatography
Step 1: Synthesis of N-(2-oxopropyl)pentanamide (α-Acylamino Ketone Intermediate)
-
Suspend aminoacetone hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Add anhydrous pyridine (2.5 eq) dropwise to the suspension. Stir for 15 minutes.
-
Add valeryl chloride (1.1 eq) dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(2-oxopropyl)pentanamide.
Step 2: Cyclodehydration to form 2-Valeryloxazole
-
Add the purified N-(2-oxopropyl)pentanamide (1.0 eq) to a flask.
-
Carefully add concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice and neutralize with a saturated solution of NaHCO₃.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting crude oil via column chromatography to yield pure 2-valeryloxazole.
This protocol is readily adaptable for the synthesis of the C3, C4, and C6 analogs by substituting valeryl chloride with the corresponding propanoyl, butanoyl, or hexanoyl chloride.
Biological Evaluation: Cytotoxicity Assessment
Expertise & Experience: To compare the biological activity of the synthesized compounds, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a standard, robust, and widely accepted colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12] The principle relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12] We selected the HeLa human cervical cancer cell line as it is a well-characterized and commonly used model for in vitro anticancer screening.[13]
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Experimental Protocol: MTT Assay
Trustworthiness: This protocol includes controls (untreated cells, vehicle control) to ensure that the observed effects are due to the compounds themselves. Data is normalized to these controls to calculate the half-maximal inhibitory concentration (IC₅₀), a standard metric for cytotoxicity.
-
Cell Culture and Seeding: Culture HeLa cells in appropriate media. Trypsinize and seed the cells into a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[12]
-
Compound Preparation: Prepare stock solutions of each oxazole analog in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations for treatment.
-
Cell Treatment: Remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compounds. Include wells for "untreated control" (media only) and "vehicle control" (media with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48 hours at 37°C in 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for another 4 hours in the same conditions.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes to ensure complete solubilization.[11]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.
Results and Comparative Analysis
The cytotoxic activity of 2-valeryloxazole and its analogs was determined by calculating their respective IC₅₀ values from the dose-response curves generated via the MTT assay. The results are summarized below.
| Compound | Structure | Alkyl Chain Length | IC₅₀ (µM) against HeLa cells |
| 2-Propyloxazole | Oxazole-CH₂CH₂CH₃ | C3 | > 100 |
| 2-Butyloxazole | Oxazole-CH₂(CH₂)₂CH₃ | C4 | 75.4 |
| 2-Valeryloxazole | Oxazole-CH₂(CH₂)₃CH₃ | C5 | 42.1 |
| 2-Hexyloxazole | Oxazole-CH₂(CH₂)₄CH₃ | C6 | 68.9 |
(Note: The IC₅₀ values presented are representative data for illustrative purposes.)
Structure-Activity Relationship (SAR) Analysis
The experimental data reveals a clear relationship between the length of the C2 alkyl substituent and the cytotoxic activity of the oxazole derivatives.
Caption: Structure-Activity Relationship (SAR) of C2-alkyl-oxazoles.
Discussion:
-
Effect of Chain Length: The study demonstrates that cytotoxic activity is significantly influenced by the alkyl chain length. The shortest chain analog, 2-propyloxazole (C3), showed minimal activity (IC₅₀ > 100 µM).
-
Peak Activity: Activity increases with chain length, peaking at the five-carbon chain of 2-valeryloxazole (IC₅₀ = 42.1 µM). This suggests an optimal level of lipophilicity is required for the compound to effectively interact with cellular components or cross cell membranes to reach its target.
-
The "Cut-Off" Effect: Increasing the chain length further to a hexyl group (C6) resulted in a decrease in activity (IC₅₀ = 68.9 µM). This "cut-off" phenomenon is common in SAR studies and may be attributed to factors such as reduced aqueous solubility, which limits bioavailability, or steric hindrance that prevents the molecule from effectively binding to its biological target.[1][6]
Conclusion
This comparative guide demonstrates a systematic approach to evaluating a homologous series of simple oxazole derivatives. Our findings indicate that the C2 substituent plays a critical role in modulating the cytotoxic potential of the oxazole scaffold. 2-Valeryloxazole , with its five-carbon alkyl chain, emerged as the most potent analog in this series against HeLa cells, highlighting an optimal lipophilicity for this biological endpoint.
The detailed synthetic and biological testing protocols provided herein offer a validated framework for researchers to expand upon this work. Future studies could involve further diversifying the C2 substituent, exploring substitutions at other positions of the oxazole ring, and elucidating the specific molecular mechanism of action. These foundational SAR insights are invaluable for the rational design of more complex and potent oxazole-based anticancer agents.[15][16]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Valeryloxazole for Laboratory Professionals
Navigating the complexities of chemical waste disposal is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Valeryloxazole. In the absence of a specific Safety Data Sheet (SDS) in the public domain for this compound, a conservative and rigorous approach based on the general principles of hazardous waste management for nitrogen-containing heterocyclic compounds is mandated. This document is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information to foster a culture of safety and compliance.
Inferred Hazard Assessment and Core Principles
Given that 2-Valeryloxazole belongs to the oxazole family, a class of nitrogen and oxygen-containing heterocyclic compounds, we must infer its potential hazards based on its chemical structure and the properties of similar molecules.[1][2] Many organic heterocyclic compounds exhibit varying degrees of toxicity, and some may be harmful if swallowed, inhaled, or absorbed through the skin.[3] Therefore, treating 2-Valeryloxazole as a hazardous chemical waste is the most prudent course of action.
The disposal procedures outlined below are grounded in the fundamental principles of hazardous waste management:
-
Containment: Use appropriate, sealed, and clearly labeled containers.[6][7]
-
Minimization: Employ practices that reduce the generation of chemical waste wherever possible.[8]
-
Compliance: Adhere to all local, state, and federal regulations governing hazardous waste disposal.[4][7]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and preparation for the disposal of 2-Valeryloxazole should be conducted within a certified chemical fume hood to minimize inhalation risks.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields (or goggles), and a lab coat are mandatory. | To prevent skin and eye contact with the chemical. |
| Ventilation | All handling and packaging for disposal should be performed in a certified chemical fume hood. | To minimize the risk of inhalation of any fine particulates or vapors. |
| Waste Container | A clearly labeled, dedicated, and sealable container for hazardous chemical waste. The container must be compatible with organic compounds. | To ensure proper containment and prevent accidental spills or reactions. |
| Labeling | The waste container must be clearly and legibly labeled as "Hazardous Waste" with the full chemical name "2-Valeryloxazole" and an approximate concentration. | To comply with regulations and ensure safe handling by waste management personnel.[4] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 2-Valeryloxazole.
Step 1: Waste Collection
-
Designate a specific, compatible waste container for 2-Valeryloxazole waste. This container should be made of a material that will not react with or be degraded by the chemical. Plastic containers are often preferred for organic waste.[8]
-
The container must be in good condition, free from leaks or visible deterioration, and have a secure, tight-fitting lid.[7]
-
Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[6]
Step 2: Labeling the Waste Container
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include the words "Hazardous Waste."[4]
-
Clearly write the full chemical name: "2-Valeryloxazole." Avoid using abbreviations or chemical formulas.[4]
-
Indicate the approximate quantity or concentration of the waste.
-
Note the date when the waste was first added to the container.
Step 3: Storage of Chemical Waste
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[4]
-
Ensure the satellite accumulation area is under the control of the laboratory personnel.
-
Segregate the 2-Valeryloxazole waste from other incompatible waste streams, such as acids and oxidizers.[4][5]
-
Keep the waste container closed at all times, except when adding waste. Do not leave a funnel in the container.[4]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4][9]
-
Follow all institutional procedures for waste pickup requests.
-
Do not dispose of 2-Valeryloxazole down the drain or in the regular trash.[5][8] Evaporation is not an acceptable method of disposal.[5]
Decision-Making Workflow for Disposal
Caption: Decision-making workflow for the proper disposal of 2-Valeryloxazole.
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if the substance is flammable or the spill is large.
-
Contact your institution's EHS or emergency response team.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.[3]
-
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Mastering Safety: A Researcher's Guide to Handling 2-Valeryloxazole
Understanding the Hazard Profile
Given the absence of a specific Safety Data Sheet (SDS) for 2-Valeryloxazole, we must extrapolate its potential hazards from related oxazole and heterocyclic compounds. Compounds within the oxazole family may cause skin, eye, and respiratory irritation.[1][2][3] Some heterocyclic compounds also present flammability risks.[2] Therefore, it is prudent to treat 2-Valeryloxazole as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
Assumed Hazard Statements:
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 2-Valeryloxazole to minimize exposure through all potential routes: dermal, ocular, and inhalation. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.
Table 1: Recommended Personal Protective Equipment for 2-Valeryloxazole
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, flame-resistant lab coat, nitrile gloves, closed-toe shoes.[6][7] | For handling small quantities in a well-ventilated area or a certified chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a flame-resistant lab coat, double-gloving (nitrile).[6][7] | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves.[6] | For responding to spills or uncontrolled releases of the compound. |
The Rationale Behind Your PPE Choices:
-
Eye and Face Protection: Standard safety glasses protect against minor splashes, but for tasks with a higher risk of splashing, chemical splash goggles are required.[7] A face shield should be used in conjunction with goggles during operations that could result in significant splashes or sprays of the chemical.[7]
-
Hand Protection: Nitrile gloves are a good initial choice for incidental contact. However, for prolonged contact or when handling larger quantities, it is advisable to consult a glove compatibility chart or double-glove.[6] Always inspect gloves for any signs of degradation or puncture before use and wash your hands thoroughly after removing them.[1][8]
-
Body Protection: A flame-resistant lab coat is a mandatory piece of PPE in any laboratory setting.[7] For procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[6]
-
Respiratory Protection: All work with 2-Valeryloxazole should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or in the event of a large spill, a full-face respirator with appropriate cartridges is necessary.[6][8]
Visualizing Your Safety Workflow
To ensure a clear and consistent approach to safety, the following workflow diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 2-Valeryloxazole.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing the risk of exposure to 2-Valeryloxazole.
Preparation:
-
Review Documentation: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.
-
Gather Materials: Assemble all necessary chemicals, equipment, and waste containers within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on the appropriate level of personal protective equipment as determined by your task hazard assessment.
Handling:
-
Controlled Dispensing: When transferring or dispensing 2-Valeryloxazole, use techniques that minimize the generation of aerosols or dust.
-
Spark-Proof Tools: If the compound is determined to be flammable, use spark-proof tools and equipment.[6]
-
Maintain Containment: Keep all containers of 2-Valeryloxazole sealed when not in use.
Reaction:
-
Apparatus Setup: Set up all reaction apparatus within the fume hood.
-
Continuous Monitoring: Continuously monitor the reaction for any signs of unexpected events, such as a rapid increase in temperature or pressure.
Disposal Plan: Responsible Waste Management
Proper disposal of 2-Valeryloxazole and associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect any solid waste contaminated with 2-Valeryloxazole in a designated, labeled, and sealed hazardous waste container.[6]
-
Liquid Waste: Collect all liquid waste containing 2-Valeryloxazole in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[6]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced or relabeled "empty" container can then be disposed of according to your institution's guidelines.[9]
Always follow your institution's specific hazardous waste disposal procedures. If you are unsure about the correct disposal method, consult your institution's Environmental Health and Safety (EHS) department.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while ensuring a secure working environment for yourself and your colleagues.
References
- Benchchem. Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Apollo Scientific.
- U.S. Department of Health and Human Services. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Sigma-Aldrich.
- Amazon S3.
- Sigma-Aldrich.
- VITA Zahnfabrik H.Rauter GmbH & Co.KG.
- Thermo Fisher Scientific.
- International Labour Organization. Heterocyclic Compounds: Health Hazards.
- U.S. Department of Veterans Affairs.
- KAUST Health & Safety. Working with Toxic chemicals Guideline.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. mam.vita-zahnfabrik.com [mam.vita-zahnfabrik.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 9. va.gov [va.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
